molecular formula C20H27N3O4 B15562955 16-Keto Aspergillimide

16-Keto Aspergillimide

Cat. No.: B15562955
M. Wt: 373.4 g/mol
InChI Key: YAYKUKWEFJDSJG-OTLHBNLRSA-N
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Description

16-keto aspergillimide is an azaspiro compound.
(1R,6R,7S,9R,11R)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone has been reported in Aspergillus with data available.

Properties

Molecular Formula

C20H27N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

(1R,6R,7S,9R,11R)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone

InChI

InChI=1S/C20H27N3O4/c1-11-6-13(24)23-10-19-9-18(8-14(25)21(4)15(18)26)17(2,3)12(19)7-20(11,23)16(27)22(19)5/h11-12H,6-10H2,1-5H3/t11-,12-,18-,19+,20+/m1/s1

InChI Key

YAYKUKWEFJDSJG-OTLHBNLRSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of 16-Keto Aspergillimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of 16-Keto Aspergillimide (B10814126), a novel anthelmintic metabolite. The information is compiled from foundational research and is intended to serve as a resource for those involved in natural product chemistry, mycology, and drug discovery.

Introduction

16-Keto Aspergillimide is a member of the aspergillimide class of compounds, which are structurally related to the paraherquamides. These compounds are of significant interest due to their biological activities, particularly their potential as anthelmintic agents. The discovery of this compound originated from a screening program aimed at identifying novel anthelmintic metabolites from fungal sources.

Discovery and Producing Organism

This compound, also known as SB202327, was discovered as a secondary metabolite produced by the fungal strain Aspergillus sp. IMI 337664.[1] This strain was also found to produce the parent compound, aspergillimide (VM55598), as well as known and novel paraherquamides.[1] The co-production of these related compounds suggests a shared biosynthetic pathway.

Physicochemical Properties and Structure

The aspergillimides are characterized by a unique chemical scaffold. They are distinguished from the paraherquamides by the absence of the dioxygenated 7-membered ring and the fused phenyl ring.[1] In its place, this compound possesses a C8-keto group.[1] The detailed structural elucidation was accomplished through spectroscopic methods.

Table 1: Compounds Isolated from Aspergillus sp. IMI 337664

Compound NameInternal ReferenceClass
AspergillimideVM55598Aspergillimide
This compound SB202327 Aspergillimide
Paraherquamide AVM54159Paraherquamide
4-substituted ParaherquamideSB203105Paraherquamide
ParaherquamideSB200437Paraherquamide

Experimental Protocols

The following sections detail the generalized experimental procedures for the fermentation, isolation, and characterization of this compound, based on standard practices in natural product research.

Fermentation of Aspergillus sp. IMI 337664

The production of this compound is achieved through submerged fermentation of the producing organism.

Materials:

  • Aspergillus sp. IMI 337664 culture

  • Seed culture medium (e.g., Potato Dextrose Broth)

  • Production culture medium (composition to be optimized, likely containing a carbon source like glucose or corn starch, a nitrogen source like soybean meal or yeast extract, and mineral salts)

  • Shake flasks or fermenter

Procedure:

  • Inoculum Preparation: Aseptically transfer a viable culture of Aspergillus sp. IMI 337664 to the seed culture medium. Incubate at 25-28°C with shaking (e.g., 200 rpm) for 2-3 days to obtain a well-grown seed culture.

  • Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Incubation: Incubate the production culture at 25-28°C for 7-14 days with continuous agitation. Monitor the fermentation for pH, glucose consumption, and biomass production.

  • Harvest: After the incubation period, harvest the fermentation broth by separating the mycelium from the culture filtrate through filtration or centrifugation.

Extraction and Isolation of this compound

The extraction and purification of this compound from the fermentation broth involves a series of chromatographic steps.

Materials:

  • Fermentation broth (culture filtrate and/or mycelial extract)

  • Organic solvents (e.g., ethyl acetate (B1210297), methanol (B129727), acetonitrile)

  • Chromatographic resins (e.g., Diaion HP-20, silica (B1680970) gel, C18 reverse-phase silica)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction:

    • Culture Filtrate: Extract the culture filtrate with an immiscible organic solvent such as ethyl acetate.

    • Mycelium: Extract the mycelial mass with a polar organic solvent like methanol or acetone.

  • Initial Fractionation: Concentrate the crude extracts in vacuo. The resulting residue can be subjected to an initial fractionation step, for example, by adsorbing it onto a resin like Diaion HP-20 and eluting with a stepwise gradient of increasing methanol in water.

  • Silica Gel Chromatography: Further purify the active fractions using silica gel column chromatography with a solvent gradient system (e.g., hexane-ethyl acetate or dichloromethane-methanol).

  • Reverse-Phase HPLC: The final purification is typically achieved by reverse-phase HPLC (RP-HPLC) on a C18 column using a gradient of acetonitrile (B52724) in water. Monitor the elution profile with a UV detector.

  • Compound Isolation: Collect the fractions corresponding to the peak of this compound and concentrate to yield the pure compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

Methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To identify the types and connectivity of protons.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To establish the complete chemical structure by correlating proton and carbon signals.

Biological Activity: Anthelmintic Properties

This compound has demonstrated anthelmintic activity.[1] The evaluation of this biological activity typically involves in vitro and/or in vivo assays against parasitic nematodes.

Table 2: Biological Activity of this compound

ActivityTarget
AnthelminticParasitic nematodes

Visualizations

The following diagrams illustrate the generalized workflows for the discovery and isolation of this compound.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis a Aspergillus sp. IMI 337664 b Seed Culture a->b Inoculation c Production Fermentation b->c Inoculation d Harvested Broth c->d e Filtration / Centrifugation d->e f Mycelium e->f g Culture Filtrate e->g h Solvent Extraction f->h g->h i Crude Extract h->i j Initial Chromatography (e.g., HP-20) i->j k Silica Gel Chromatography j->k l Reverse-Phase HPLC k->l m Pure this compound l->m n Structure Elucidation (NMR, MS) m->n o Biological Activity Assay m->o

Caption: Generalized workflow for the production and isolation of this compound.

logical_relationship cluster_organism Producing Organism cluster_metabolites Produced Metabolites cluster_compounds Specific Compounds cluster_activity Biological Activity A Aspergillus sp. IMI 337664 B Aspergillimides A->B C Paraherquamides A->C D This compound B->D E Aspergillimide B->E F Anthelmintic D->F

Caption: Logical relationship of this compound to its source and activity.

Conclusion

The discovery of this compound from Aspergillus sp. IMI 337664 has introduced a novel scaffold for potential development in the field of anthelmintics. Further research into its mechanism of action, structure-activity relationships, and synthetic accessibility will be crucial in determining its therapeutic potential. This guide provides a foundational understanding for researchers to build upon in their exploration of this and related natural products.

References

An In-depth Technical Guide to the Secondary Metabolites of Aspergillus tubingensis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide details the secondary metabolites of Aspergillus tubingensis. The species of Aspergillus strain IMI 337664 could not be definitively identified through publicly available data. Therefore, Aspergillus tubingensis, a closely related and well-documented species within the Aspergillus section Nigri, has been chosen as a representative model to fulfill the request for a comprehensive technical guide. The data presented herein is based on published literature for Aspergillus tubingensis and may not be specific to strain IMI 337664.

Introduction

Aspergillus tubingensis is a filamentous fungus belonging to the Aspergillus section Nigri, a group of fungi known for their industrial applications and their prolific production of a diverse array of secondary metabolites. These bioactive compounds are of significant interest to the pharmaceutical and biotechnology industries due to their potential as antimicrobial, anticancer, and antioxidant agents. This guide provides a detailed overview of the key secondary metabolites produced by A. tubingensis, their biological activities, experimental protocols for their production and isolation, and a visualization of relevant biological pathways.

Key Secondary Metabolites of Aspergillus tubingensis

Aspergillus tubingensis is known to produce a variety of secondary metabolites, with some of the most well-characterized being pyranonigrin A, fonsecin, TMC 256 A1, and asperazine. These compounds belong to different chemical classes and exhibit a range of biological activities.[1][2]

Table 1: Summary of Key Secondary Metabolites from Aspergillus tubingensis and their Biological Activities

Secondary MetaboliteChemical ClassReported Biological ActivityReference
Pyranonigrin APolyketide-amino acid hybridAntibacterial, Antifungal, Weak Cytotoxicity[1][2]
FonsecinNaphtho-γ-pyroneAntifungal, Antioxidant[1][2][3][4]
TMC 256 A1Naphtho-γ-pyroneAntibacterial, Antifungal, Inhibitor of IL-4 signal transduction[1][5][6]
AsperazineDiketopiperazineAntifungal, Moderate Cytotoxicity[1][2]
Anofinic acidBenzopyranAntimicrobial, Antibiofilm, Antioxidant, Anticancer[7]
Other Naphtho-γ-pyrones (e.g., Aurasperone A, Fonsecinone A)Naphtho-γ-pyroneAntioxidant[3][4]
Quantitative Bioactivity Data

The bioactive secondary metabolites from Aspergillus tubingensis have been evaluated in various assays to determine their potency. The following tables summarize the reported minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values.

Table 2: Antibacterial and Antifungal Activity (MIC in μg/mL) of Aspergillus tubingensis Secondary Metabolites

CompoundPseudomonas aeruginosaEscherichia coliFusarium solaniAspergillus nigerCandida albicansReference
Pyranonigrin A3158.3---[1][2]
Fonsecin121>125--Inhibition Zone: 17.8 mm[1][2]
TMC 256 A114.532.6Inhibition Zone: 16.4 mmInhibition Zone: 16.2 mm-[1][2]
Asperazine28.245.5Inhibition Zone: 16.4 mmInhibition Zone: 16.2 mm-[1][2]

Table 3: Cytotoxicity and Other Bioactivities (IC50) of Aspergillus tubingensis and Related Fungal Secondary Metabolites

CompoundActivityCell Line / AssayIC50 ValueReference
AsperazineCytotoxicity (% inhibition)L5178Y (Mouse lymphoma)49% inhibition[1]
Pyranonigrin ACytotoxicity (% inhibition)L5178Y (Mouse lymphoma)15% inhibition[1]
FonsecinCytotoxicity (% inhibition)L5178Y (Mouse lymphoma)26% inhibition[1]
TMC 256 A1Cytotoxicity (% inhibition)L5178Y (Mouse lymphoma)19% inhibition[1]
TMC 256 A1IL-4 Signal Transduction InhibitionReporter gene assay25 µM[5][6]
TMC 256 C1 (related compound)IL-4 Signal Transduction InhibitionReporter gene assay1.7 µM[5][6]
Naphtho-γ-pyrones (various)Antioxidant (H2O2-mediated cell death)CHO cells2.25 to 1800 µmol/mL[4]

Experimental Protocols

Fungal Cultivation for Secondary Metabolite Production

A detailed protocol for the cultivation of Aspergillus tubingensis on a solid rice medium to promote the production of secondary metabolites is outlined below.[1][2][8]

Materials:

  • Aspergillus tubingensis strain (e.g., AN103)

  • Potato Dextrose Agar (PDA) plates

  • Rice medium (long-grain rice, distilled water)

  • Erlenmeyer flasks (1 L)

  • Autoclave

  • Incubator

Procedure:

  • Activation of Fungal Strain: The Aspergillus tubingensis strain is cultured on PDA plates and incubated at 28°C for 7 days to obtain a mature sporulating culture.

  • Preparation of Solid Rice Medium: 100 g of long-grain rice is added to a 1 L Erlenmeyer flask with 100 mL of distilled water. The flasks are allowed to stand for 4-6 hours to allow the rice to soak.

  • Sterilization: The flasks containing the rice medium are autoclaved at 121°C for 20 minutes.

  • Inoculation: A small piece (approximately 1 cm²) of the sporulating fungal culture from the PDA plate is aseptically transferred to the sterilized rice medium.

  • Fermentation: The inoculated flasks are incubated under static conditions at 28°C for 28 days.

Extraction and Isolation of Secondary Metabolites

The following protocol details the extraction and purification of secondary metabolites from the solid-state fermentation of Aspergillus tubingensis.[1][2][9]

Materials:

Procedure:

  • Extraction: The fermented rice culture is macerated and extracted three times with ethyl acetate at room temperature. The combined ethyl acetate extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with chloroform and then methanol.

  • Purification:

    • The collected fractions are analyzed by thin-layer chromatography (TLC).

    • Fractions containing compounds of interest are further purified using a Sephadex LH-20 column with methanol as the eluent.

    • Final purification of the isolated compounds is achieved by preparative HPLC.

  • Structure Elucidation: The chemical structures of the purified compounds are determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and identification of secondary metabolites from Aspergillus tubingensis.

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction & Isolation cluster_analysis Analysis & Characterization PDA PDA Culture Rice Solid Rice Medium PDA->Rice Inoculation Fermentation Static Fermentation (28 days) Rice->Fermentation Extraction Ethyl Acetate Extraction Fermentation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SilicaGel Silica Gel Chromatography CrudeExtract->SilicaGel Sephadex Sephadex LH-20 SilicaGel->Sephadex HPLC Preparative HPLC Sephadex->HPLC PureCompounds Pure Compounds HPLC->PureCompounds Analysis Spectroscopic Analysis (NMR, MS) PureCompounds->Analysis Bioassays Biological Activity Assays PureCompounds->Bioassays asperazine_biosynthesis cluster_gene Putative Asperazine Biosynthetic Gene Cluster cluster_pathway Simplified Biosynthetic Pathway GeneCluster Backbone Enzyme (NRPS) Modifying Enzymes (e.g., Oxidoreductase, Methyltransferase) Transcription Factor Transporter NRPS Non-Ribosomal Peptide Synthetase (NRPS) GeneCluster->NRPS Expression AminoAcids Amino Acid Precursors AminoAcids->NRPS Activation & Condensation Dimerization Dimerization & Cyclization NRPS->Dimerization Asperazine Asperazine Dimerization->Asperazine secondary_metabolism_regulation cluster_input Environmental Signals cluster_regulation Regulatory Cascade cluster_output Biosynthesis Nutrient Nutrient Limitation (N, C) G_protein G-protein Signaling Nutrient->G_protein pH Ambient pH pH->G_protein Light Light LaeA Global Regulator (LaeA) Light->LaeA Stress Oxidative Stress MAPK MAPK Cascade Stress->MAPK G_protein->MAPK MAPK->LaeA TF Specific Transcription Factors LaeA->TF BGC Biosynthetic Gene Cluster Expression TF->BGC Activation SM Secondary Metabolite Production BGC->SM

References

An In-depth Technical Guide to 16-Keto Aspergillimide (CAS: 199784-50-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Keto Aspergillimide (B10814126), also known as 16-Oxoaspergillimide or SB202327, is a fungal metabolite isolated from Aspergillus japonicus (strain IMI 337664).[1] It belongs to the aspergillimide class of compounds, which are structurally related to the paraherquamides. This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and mechanism of action of 16-Keto Aspergillimide, with a focus on its potential as an anthelmintic agent. Detailed experimental protocols for its fermentation, isolation, and biological evaluation are also presented.

Physicochemical Properties

This compound is a white solid with a molecular formula of C₂₀H₂₇N₃O₄ and a molecular weight of 373.46 g/mol .[1] It has a melting point of over 300°C and is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[1]

PropertyValueReference
CAS Number 199784-50-4[1]
Synonyms 16-Oxoaspergillimide, SB202327
Molecular Formula C₂₀H₂₇N₃O₄[1]
Molecular Weight 373.46 g/mol [1]
Appearance White solid[1]
Melting Point >300°C[1]
Solubility Soluble in DMSO, ethanol, methanol[1]

Biological Activity: Anthelmintic Properties

This compound has demonstrated anthelmintic activity, particularly against gastrointestinal nematodes.

In Vivo Activity

An in vivo study in gerbils infected with the nematode Trichostrongylus colubriformis showed that orally administered this compound was effective in reducing the number of adult worms.

OrganismHostAdministrationEfficacyReference
Trichostrongylus colubriformis (adult)GerbilsOralReduction in worm burden[1]
In Vitro Activity

In vitro assays using the third-stage larvae (L3) of Haemonchus contortus have shown that this compound exhibits inhibitory activity.

OrganismAssayActivityReference
Haemonchus contortus (L3 larvae)Larval motility/developmentInhibitory[2]

Mechanism of Action: Nicotinic Acetylcholine (B1216132) Receptor Antagonism

The anthelmintic effect of the aspergillimides, including this compound, is believed to be mediated through the antagonism of nicotinic acetylcholine receptors (nAChRs) in nematodes. This mechanism is shared with the structurally related paraherquamides.

Blockade of these receptors disrupts cholinergic neurotransmission in the nematode's neuromuscular system, leading to flaccid paralysis and subsequent expulsion of the parasite from the host's gastrointestinal tract. Studies on paraherquamides have shown that they act as selective antagonists of nematode nAChRs, exhibiting a higher affinity for parasite receptors over mammalian subtypes, which suggests a potential therapeutic window.

Signaling Pathway

The proposed signaling pathway involves the binding of this compound to the nematode's nicotinic acetylcholine receptors, preventing the binding of the natural ligand, acetylcholine (ACh). This inhibition blocks the influx of cations (primarily Na⁺ and Ca²⁺) through the ion channel, leading to hyperpolarization of the muscle cell membrane and subsequent paralysis.

Nicotinic_Antagonism Mechanism of Action of this compound cluster_synapse Neuromuscular Junction cluster_effect Cellular Effect ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Asper This compound Asper->nAChR Antagonizes Ion_Channel Ion Channel Blocked nAChR->Ion_Channel Prevents Opening Muscle Nematode Muscle Cell Paralysis Flaccid Paralysis Muscle->Paralysis No_Influx No Cation Influx (Na⁺, Ca²⁺) Ion_Channel->No_Influx No_Influx->Muscle Leads to

Caption: Antagonism of nematode nicotinic acetylcholine receptors by this compound.

Experimental Protocols

Fermentation of Aspergillus strain IMI 337664

A detailed protocol for the fermentation of Aspergillus strain IMI 337664 to produce aspergillimides is outlined below.

Fermentation_Workflow Fermentation Workflow for this compound Production start Start inoculation Inoculate seed medium with Aspergillus strain IMI 337664 start->inoculation incubation1 Incubate at 28°C for 48 hours with shaking (200 rpm) inoculation->incubation1 inoculation2 Inoculate production medium with seed culture (5% v/v) incubation1->inoculation2 incubation2 Incubate at 28°C for 7-10 days with shaking (200 rpm) inoculation2->incubation2 harvest Harvest fermentation broth incubation2->harvest end End harvest->end

Caption: Workflow for the fermentation of Aspergillus to produce aspergillimides.

Seed Medium:

  • Glucose: 20 g/L

  • Yeast Extract: 5 g/L

  • Peptone: 5 g/L

  • KH₂PO₄: 1 g/L

  • MgSO₄·7H₂O: 0.5 g/L

  • Adjust pH to 6.0

Production Medium:

  • Sucrose: 100 g/L

  • Soybean Meal: 20 g/L

  • Corn Steep Liquor: 10 g/L

  • CaCO₃: 5 g/L

  • Adjust pH to 6.5

Isolation of this compound

The following protocol details the extraction and purification of this compound from the fermentation broth.

Isolation_Workflow Isolation and Purification Workflow start Start with Fermentation Broth extraction Extract with Ethyl Acetate start->extraction concentration Concentrate the organic phase under reduced pressure extraction->concentration chromatography1 Silica Gel Column Chromatography (Gradient elution: hexane-ethyl acetate) concentration->chromatography1 fraction_collection Collect and analyze fractions (TLC) chromatography1->fraction_collection chromatography2 Preparative HPLC (C18 column, acetonitrile-water gradient) fraction_collection->chromatography2 crystallization Crystallize from methanol chromatography2->crystallization final_product Pure this compound crystallization->final_product

Caption: Workflow for the isolation and purification of this compound.

In Vivo Anthelmintic Assay in Gerbils

This protocol is for assessing the efficacy of this compound against Trichostrongylus colubriformis in a gerbil model.

  • Infection: Male Mongolian gerbils (Meriones unguiculatus) are orally infected with approximately 2000 third-stage larvae (L3) of T. colubriformis.

  • Treatment: Seven days post-infection, the gerbils are treated orally with this compound suspended in a suitable vehicle (e.g., 0.5% methylcellulose). A control group receives the vehicle only.

  • Necropsy: Three days after treatment, the gerbils are euthanized, and the small intestine is removed.

  • Worm Count: The number of adult worms in the small intestine is counted under a dissecting microscope.

  • Efficacy Calculation: The percentage reduction in worm burden is calculated relative to the control group.

In Vitro Larval Migration Inhibition Assay

This assay evaluates the effect of this compound on the motility of Haemonchus contortus L3 larvae.

  • Preparation of Larvae: Third-stage larvae of H. contortus are recovered from fecal cultures and exsheathed using a solution of sodium hypochlorite.

  • Assay Setup: A 96-well plate is used. Each well contains a suspension of approximately 100 L3 larvae in a buffer solution.

  • Compound Addition: this compound, dissolved in DMSO and diluted in the buffer, is added to the wells at various concentrations. Control wells receive the vehicle only.

  • Incubation: The plate is incubated at 25°C for 24-48 hours.

  • Motility Assessment: The motility of the larvae is observed under an inverted microscope and scored.

  • Data Analysis: The concentration of the compound that inhibits the motility of 50% of the larvae (IC₅₀) is determined.

Conclusion and Future Directions

This compound is a promising anthelmintic compound with a well-defined mechanism of action targeting nematode-specific nicotinic acetylcholine receptors. Its efficacy in preclinical models warrants further investigation for potential development as a novel veterinary or human anthelmintic. Future research should focus on:

  • Determining the specific nAChR subtypes targeted by this compound.

  • Conducting pharmacokinetic and toxicology studies to assess its safety profile.

  • Exploring structure-activity relationships to potentially synthesize more potent and selective analogs.

  • Evaluating its efficacy against a broader range of parasitic nematodes, including those with resistance to existing drug classes.

References

The Biological Origin of 16-Keto Aspergillimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Keto Aspergillimide (B10814126) is a structurally intriguing secondary metabolite with noteworthy anthelmintic properties. This technical guide provides a comprehensive overview of its biological origin, focusing on the producing organisms, a putative biosynthetic pathway, and the enzymatic machinery likely involved in its formation. Drawing parallels with the well-characterized biosynthesis of structurally related indole (B1671886) alkaloids, such as paraherquamides and notoamides, this document outlines the key enzymatic steps from primary metabolic precursors to the final complex molecule. Furthermore, this guide includes inferred experimental protocols for the isolation and characterization of 16-Keto Aspergillimide and discusses the potential for quantitative analysis of its production. This document is intended to be a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Fungi of the genus Aspergillus are prolific producers of a diverse array of secondary metabolites, many of which possess potent biological activities. Among these, the aspergillimides represent a novel class of anthelmintic compounds. This compound, a prominent member of this class, has been isolated from Aspergillus strain IMI 337664 and Aspergillus aculeatus[1][2]. Its chemical structure is closely related to the paraherquamide (B22789) family of mycotoxins, suggesting a shared biosynthetic origin[2]. Understanding the biological production of this compound is crucial for its potential development as a therapeutic agent, enabling pathway engineering for improved yields and the generation of novel analogs.

Producing Organisms

To date, the production of this compound has been attributed to the following fungal species:

  • Aspergillus strain IMI 337664 : This strain was the source from which this compound was first isolated and identified as a novel anthelmintic agent[2].

  • Aspergillus aculeatus : This species has also been reported to produce this compound[1].

The isolation of this compound from different Aspergillus species suggests that the biosynthetic gene cluster responsible for its production may be present in other related fungi.

Proposed Biosynthetic Pathway

While the definitive biosynthetic gene cluster for this compound has not yet been elucidated, its structural similarity to paraherquamides allows for the proposal of a putative biosynthetic pathway. The biosynthesis of paraherquamides and related indole alkaloids, such as notoamides, is initiated from the amino acid precursors L-tryptophan and L-proline.

The proposed pathway for this compound likely involves the following key steps:

  • Diketopiperazine Formation : A nonribosomal peptide synthetase (NRPS) catalyzes the condensation of L-tryptophan and L-proline to form a diketopiperazine intermediate.

  • Prenylation : A prenyltransferase attaches a dimethylallyl pyrophosphate (DMAPP) unit to the indole ring of the diketopiperazine scaffold.

  • Cyclization (Intramolecular Diels-Alder Reaction) : A putative Diels-Alderase enzyme is proposed to catalyze an intramolecular [4+2] cycloaddition to form the characteristic polycyclic core of the aspergillimide structure.

  • Oxidative Tailoring : A series of tailoring enzymes, likely including monooxygenases (e.g., cytochrome P450s or flavin-dependent monooxygenases), would then modify the core structure through oxidations, including the formation of the ketone group at position 16.

The following diagram illustrates the proposed biosynthetic pathway leading to this compound, drawing parallels with the known paraherquamide biosynthesis.

This compound Biosynthesis cluster_precursors Primary Metabolites cluster_pathway Biosynthetic Pathway cluster_enzymes Enzymes L-Tryptophan L-Tryptophan Diketopiperazine Diketopiperazine L-Tryptophan->Diketopiperazine L-Proline L-Proline L-Proline->Diketopiperazine DMAPP Dimethylallyl pyrophosphate Prenylated Intermediate Prenylated Intermediate DMAPP->Prenylated Intermediate Diketopiperazine->Prenylated Intermediate Polycyclic Intermediate Polycyclic Intermediate Prenylated Intermediate->Polycyclic Intermediate Aspergillimide Core Aspergillimide Core Polycyclic Intermediate->Aspergillimide Core This compound This compound Aspergillimide Core->this compound NRPS Nonribosomal Peptide Synthetase (e.g., PhqB-like) NRPS->Diketopiperazine Prenyltransferase Prenyltransferase (e.g., PhqI-like) Prenyltransferase->Prenylated Intermediate Diels_Alderase Diels-Alderase Diels_Alderase->Polycyclic Intermediate Monooxygenase1 Monooxygenase(s) Monooxygenase1->Aspergillimide Core Monooxygenase2 Monooxygenase (Ketone formation) Monooxygenase2->this compound Experimental Workflow Fungal_Culture Fungal Culture (Aspergillus sp.) Extraction Solvent Extraction Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation VLC / Column Chromatography Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Preparative HPLC Fractions->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation Pure_Compound->Structure_Elucidation HRMS HRMS Structure_Elucidation->HRMS NMR 1D & 2D NMR Structure_Elucidation->NMR Xray X-ray Crystallography Structure_Elucidation->Xray Regulatory Pathway Environmental_Cues Environmental Cues (Nutrients, pH, etc.) Global_Regulators Global Regulators (e.g., LaeA, VeA) Environmental_Cues->Global_Regulators Pathway_Specific_TF Pathway-Specific Transcription Factor Global_Regulators->Pathway_Specific_TF BGC_Expression Aspergillimide BGC Expression Pathway_Specific_TF->BGC_Expression Biosynthesis This compound Biosynthesis BGC_Expression->Biosynthesis

References

16-Keto Aspergillimide: A Technical Guide to its Structure and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental Nuclear Magnetic Resonance (NMR) data for 16-Keto Aspergillimide (B10814126) from its primary literature source, "Novel anthelmintic metabolites from an Aspergillus species; the aspergillimides" (J Antibiot (Tokyo). 1997 Oct;50(10):840-6), is not publicly available in the accessed resources. This guide is therefore constructed based on the structural information provided in the abstract of this publication and comparative data from the closely related paraherquamide (B22789) family of natural products.

Introduction

16-Keto Aspergillimide is a fungal metabolite isolated from an Aspergillus species (strain IMI 337664) and has been identified as a member of the aspergillimide class of anthelmintics[1]. Structurally, it is closely related to the paraherquamide family of indole (B1671886) alkaloids, which are known for their complex polycyclic structures and potent biological activities[2][3][4][5]. The aspergillimides are characterized by the loss of the dioxygenated seven-membered ring and the fused phenyl ring typical of many paraherquamides, which is replaced by a C8-keto group[1]. This structural modification is of significant interest for understanding the structure-activity relationships within this class of anthelmintic agents.

This technical guide provides an overview of the elucidated structure of this compound, outlines the probable experimental protocols for its isolation and characterization, and presents a putative biosynthetic pathway based on its relationship to the well-studied paraherquamides.

Data Presentation

As the specific ¹H and ¹³C NMR data for this compound is not available, a placeholder table structure is provided below. Should this data become accessible, it would be organized as follows to allow for clear comparison and interpretation.

Table 1: Hypothetical ¹H NMR Data for this compound

Positionδ (ppm)MultiplicityJ (Hz)Assignment
...............
...............

Table 2: Hypothetical ¹³C NMR Data for this compound

Positionδ (ppm)TypeAssignment
............
............

Experimental Protocols

The following methodologies are based on standard practices for the isolation and structure elucidation of fungal secondary metabolites and are likely similar to the protocols used for this compound.

Fermentation and Isolation
  • Fungal Strain and Culture: The Aspergillus strain (IMI 337664) would be cultured in a suitable liquid medium optimized for the production of secondary metabolites. This typically involves a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts. The fermentation would be carried out for a specific duration under controlled temperature and aeration to maximize the yield of aspergillimides.

  • Extraction: The fungal biomass and culture broth would be separated by filtration. The mycelia and the broth would then be extracted with an organic solvent such as ethyl acetate (B1210297) or methanol (B129727) to isolate the crude mixture of metabolites.

  • Chromatographic Purification: The crude extract would be subjected to a series of chromatographic techniques to purify this compound. This multi-step process would likely involve:

    • Initial Fractionation: Column chromatography using silica (B1680970) gel or a reversed-phase sorbent (e.g., C18) with a gradient of solvents (e.g., hexane-ethyl acetate or water-methanol) to separate the extract into fractions of varying polarity.

    • Fine Purification: High-Performance Liquid Chromatography (HPLC), likely using a reversed-phase column, to isolate the pure compound from the active fractions.

Structure Elucidation
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of this compound.

  • NMR Spectroscopy: A comprehensive suite of NMR experiments would be performed to determine the chemical structure. These would include:

    • ¹H NMR: To identify the proton environments in the molecule.

    • ¹³C NMR: To identify the carbon skeleton.

    • 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range carbon-proton correlations, which is crucial for connecting different structural fragments.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and thus the relative stereochemistry of the molecule.

Mandatory Visualizations

Logical Relationship of Aspergillimides and Paraherquamides

Paraherquamides Paraherquamides Structural_Modification Loss of Dioxygenated 7-membered Ring and Phenyl Ring; Gain of C8-Keto Group Paraherquamides->Structural_Modification Aspergillimides Aspergillimides Keto_Aspergillimide This compound Aspergillimides->Keto_Aspergillimide A specific congener Structural_Modification->Aspergillimides

Caption: Structural relationship between Paraherquamides and Aspergillimides.

Experimental Workflow for Structure Elucidation

cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis Fermentation Fungal Fermentation (Aspergillus sp. IMI 337664) Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatographic Separation (Column, HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound HRMS High-Resolution Mass Spectrometry Pure_Compound->HRMS NMR_1D 1D NMR (¹H, ¹³C) Pure_Compound->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) Pure_Compound->NMR_2D Structure Structure Elucidation HRMS->Structure NMR_1D->Structure NMR_2D->Structure

Caption: General experimental workflow for isolating and characterizing this compound.

Putative Biosynthetic Pathway

The biosynthesis of aspergillimides is likely to share early steps with the paraherquamide pathway. The following diagram illustrates a plausible biosynthetic route leading to the core structure, followed by the proposed divergence to this compound.

L_Tryptophan L-Tryptophan NRPS NRPS-mediated Condensation L_Tryptophan->NRPS L_Isoleucine L-Isoleucine beta_Methylproline L-β-Methylproline L_Isoleucine->beta_Methylproline beta_Methylproline->NRPS Diketopiperazine Diketopiperazine Intermediate NRPS->Diketopiperazine Prenylation Prenyltransferase Diketopiperazine->Prenylation Diels_Alderase Intramolecular Diels-Alder Reaction Prenylation->Diels_Alderase Preparaherquamide Preparaherquamide Core Diels_Alderase->Preparaherquamide Oxidative_Cleavage Oxidative Cleavage & Ketone Formation Preparaherquamide->Oxidative_Cleavage Keto_Aspergillimide This compound Oxidative_Cleavage->Keto_Aspergillimide

Caption: A putative biosynthetic pathway for this compound.

References

The Aspergillimide Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Biosynthetic Machinery and Tailoring Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspergillimides are a class of fungal secondary metabolites with potent anthelmintic properties. Structurally, they are complex indole (B1671886) alkaloids featuring a characteristic spiro-oxindole core. While the complete biosynthetic pathway of aspergillimides has not been fully elucidated, significant insights can be drawn from the closely related and well-studied paraherquamide (B22789) biosynthetic pathway. This technical guide provides a comprehensive overview of the proposed biosynthesis of aspergillimides, detailing the key enzymatic steps, precursor molecules, and the genetic basis for their formation. We present a putative pathway that diverges from the paraherquamide route through a key ring-cleavage event. This document summarizes available quantitative data, provides detailed experimental protocols for analogous enzymatic reactions, and includes visualizations of the proposed signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.

Introduction

Aspergillimides, isolated from Aspergillus species IMI 337664, represent a novel class of anthelmintics.[1] Their structure is closely related to the paraherquamide family of mycotoxins, suggesting a shared biosynthetic origin. The key structural difference lies in the absence of a dioxygenated seven-membered ring and an associated phenyl ring in aspergillimides, which are replaced by a C8-keto group.[1] Understanding the biosynthesis of these complex molecules is crucial for harnessing their therapeutic potential, enabling bioengineering approaches for yield improvement, and generating novel analogs with enhanced pharmacological properties. This guide synthesizes the current knowledge, drawing heavily on the paraherquamide biosynthetic pathway as a model for the formation of the core aspergillimide (B10814126) scaffold.

Proposed Biosynthesis Pathway of Aspergillimides

The biosynthesis of aspergillimides is proposed to proceed through a series of enzymatic reactions, beginning with the assembly of a diketopiperazine core, followed by prenylation, cyclization, and a key spiro-oxidation. The pathway likely diverges from paraherquamide biosynthesis through a critical ring-cleavage step.

Core Scaffold Formation: A Paraherquamide-like Pathway

The initial steps in aspergillimide biosynthesis are hypothesized to mirror those of paraherquamide formation. This involves the following key enzymes encoded within a putative biosynthetic gene cluster analogous to the phq cluster of paraherquamide-producing fungi.

  • Step 1: Diketopiperazine Formation by Nonribosomal Peptide Synthetase (NRPS). The pathway is initiated by a nonribosomal peptide synthetase (NRPS), homologous to PhqB in the paraherquamide pathway. This multidomain enzyme likely activates and condenses L-tryptophan and L-isoleucine (which is a precursor for β-methylproline) to form a diketopiperazine intermediate.

  • Step 2: Reverse Prenylation. A prenyltransferase, analogous to PhqI, then catalyzes the reverse prenylation of the indole ring of the diketopiperazine intermediate at the C2 position, using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor.

  • Step 3: Intramolecular Diels-Alder Cyclization. Following prenylation, a putative Diels-Alderase, homologous to PhqE, is proposed to catalyze an intramolecular [4+2] cycloaddition to form the characteristic bicyclo[2.2.2]diazaoctane core of the paraherquamide and, by extension, the aspergillimide scaffold.

  • Step 4: Spiro-Oxindole Formation. A crucial step in the formation of the aspergillimide core is the generation of the spiro-oxindole moiety. This is catalyzed by a flavin-dependent monooxygenase, homologous to PhqK. This enzyme likely epoxidizes the indole C2=C3 double bond, which is followed by a stereoselective rearrangement to form the spiro-center.

Aspergillimide_Core_Biosynthesis cluster_precursors Precursors cluster_pathway Core Pathway L-Tryptophan L-Tryptophan Diketopiperazine Diketopiperazine Intermediate L-Tryptophan->Diketopiperazine NRPS (PhqB-like) L-Isoleucine L-Isoleucine L-Isoleucine->Diketopiperazine DMAPP DMAPP Prenylated_DKP Prenylated Diketopiperazine DMAPP->Prenylated_DKP Diketopiperazine->Prenylated_DKP Prenyltransferase (PhqI-like) Preparaherquamide_analog Preparaherquamide Analog Prenylated_DKP->Preparaherquamide_analog Diels-Alderase (PhqE-like) Spiro-oxindole_core Spiro-oxindole Core Preparaherquamide_analog->Spiro-oxindole_core Flavin Monooxygenase (PhqK-like)

Figure 1: Proposed biosynthesis of the aspergillimide core scaffold.
Divergence from Paraherquamide Biosynthesis: The Ring Cleavage Hypothesis

The defining structural difference between aspergillimides and paraherquamides necessitates a key oxidative cleavage of the paraherquamide scaffold. This is hypothesized to be carried out by a dioxygenase.

  • Step 5: Oxidative Ring Cleavage. A dioxygenase enzyme is proposed to catalyze the cleavage of the dioxygenated seven-membered ring and the attached phenyl ring of a paraherquamide-like intermediate. Fungal genomes contain a variety of intradiol and extradiol ring-cleavage dioxygenases that are involved in the degradation of aromatic compounds.[2][3] It is plausible that a specialized dioxygenase within the aspergillimide biosynthetic gene cluster performs this crucial transformation.

  • Step 6: Keto Group Formation. The final step in the formation of the aspergillimide structure is the generation of the C8-keto group. This could occur spontaneously after the ring cleavage or be catalyzed by a separate dehydrogenase or oxidase.

Aspergillimide_Tailoring Paraherquamide_Intermediate Paraherquamide-like Intermediate Cleaved_Intermediate Ring-Cleaved Intermediate Paraherquamide_Intermediate->Cleaved_Intermediate Dioxygenase (Hypothetical) Aspergillimide Aspergillimide Cleaved_Intermediate->Aspergillimide Oxidation/ Dehydrogenation (Hypothetical)

Figure 2: Proposed tailoring steps in aspergillimide biosynthesis.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymes involved in the aspergillimide biosynthetic pathway. However, data from studies on the homologous paraherquamide pathway can provide valuable estimates. The following table summarizes the types of quantitative data that are crucial for a comprehensive understanding of this pathway.

Enzyme ClassHomologous Enzyme (Paraherquamide Pathway)Key Quantitative Parameters
Nonribosomal Peptide SynthetasePhqB* Km for L-tryptophan and L-isoleucine* kcat for peptide bond formation* Product turnover rate
PrenyltransferasePhqI* Km for diketopiperazine and DMAPP* kcat for prenylation reaction
Diels-AlderasePhqE* Km for prenylated diketopiperazine* kcat for cycloaddition* Stereoselectivity of the reaction
Flavin MonooxygenasePhqK* Km for the bicyclo[2.2.2]diazaoctane substrate* kcat for spiro-oxidation* Cofactor (FAD) binding affinity
Dioxygenase(Hypothetical)* Km for the paraherquamide-like substrate* kcat for ring cleavage* Oxygen consumption rate

Experimental Protocols

The elucidation of the aspergillimide biosynthetic pathway will rely on a combination of genetic and biochemical techniques. The following are detailed methodologies for key experiments, adapted from studies on related fungal natural product pathways.

Gene Knockout via CRISPR-Cas9 in Aspergillus

This protocol describes a general method for targeted gene disruption in Aspergillus species, which can be used to verify the function of candidate genes in the aspergillimide biosynthetic cluster.[4][5][6][7][8]

Workflow:

CRISPR_Workflow sgRNA_Design 1. Design sgRNA targeting gene of interest Vector_Construction 2. Construct Cas9 and sgRNA expression vectors sgRNA_Design->Vector_Construction Transformation 4. Co-transform protoplasts with Cas9 and sgRNA vectors Vector_Construction->Transformation Protoplast_Preparation 3. Prepare Aspergillus protoplasts Protoplast_Preparation->Transformation Selection 5. Select transformants on appropriate medium Transformation->Selection Genomic_Verification 6. Verify gene knockout by PCR and sequencing Selection->Genomic_Verification Metabolite_Analysis 7. Analyze metabolite profile of knockout mutant Genomic_Verification->Metabolite_Analysis

Figure 3: Workflow for CRISPR-Cas9 mediated gene knockout.

Methodology:

  • sgRNA Design: Design a 20-nucleotide single-guide RNA (sgRNA) sequence targeting a specific exon of the gene of interest. Ensure the target site is followed by a protospacer adjacent motif (PAM) sequence (e.g., NGG).

  • Vector Construction:

    • Clone the codon-optimized cas9 gene under the control of a strong constitutive promoter (e.g., gpdA) into an Aspergillus expression vector containing a selectable marker.

    • Synthesize the designed sgRNA and clone it under the control of a U6 promoter into a separate expression vector or into the same vector as cas9.

  • Protoplast Preparation:

    • Grow the Aspergillus strain in liquid medium to the mid-log phase.

    • Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.6 M KCl).

    • Digest the cell walls using a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) in the osmotic stabilizer.

    • Filter the protoplast suspension to remove mycelial debris and collect the protoplasts by centrifugation.

  • Transformation:

    • Resuspend the protoplasts in an STC buffer (Sorbitol, Tris-HCl, CaCl2).

    • Add the Cas9 and sgRNA expression plasmids to the protoplast suspension.

    • Add PEG-CaCl2 solution to induce DNA uptake.

    • Incubate on ice.

  • Selection:

    • Plate the transformation mixture onto regeneration agar (B569324) medium containing the appropriate selective agent.

    • Incubate until transformants appear.

  • Genomic Verification:

    • Isolate genomic DNA from the transformants.

    • Perform PCR using primers flanking the target site to screen for deletions or insertions.

    • Confirm the knockout by Sanger sequencing of the PCR product.

  • Metabolite Analysis:

    • Cultivate the confirmed knockout mutant and the wild-type strain under producing conditions.

    • Extract the secondary metabolites from the culture broth and mycelia.

    • Analyze the extracts by HPLC and LC-MS to confirm the absence of aspergillimide or the accumulation of biosynthetic intermediates.

In Vitro Enzyme Assays

Characterizing the enzymatic activity of the biosynthetic enzymes is essential. The following are general protocols for assaying the activity of the key enzyme types involved in the proposed pathway.

4.2.1. Nonribosomal Peptide Synthetase (NRPS) Activity Assay

This assay measures the amino acid-dependent ATP-PPi exchange, which is the first step in amino acid activation by the adenylation (A) domain of the NRPS.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing the purified NRPS enzyme, the amino acid substrate (L-tryptophan or L-isoleucine), ATP, and 32P-labeled pyrophosphate (PPi) in a suitable buffer.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., perchloric acid).

  • Detection: Add activated charcoal to bind the 32P-labeled ATP. Pellet the charcoal by centrifugation, and measure the radioactivity in the supernatant, which corresponds to the unincorporated 32P-PPi. The decrease in radioactivity in the supernatant over time indicates ATP-PPi exchange activity.

4.2.2. Flavin Monooxygenase (FMO) Activity Assay

This assay monitors the consumption of NADPH, which is a cofactor for FMOs.[9][10]

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing the purified FMO enzyme, the substrate (the preparaherquamide-like intermediate), and NADPH in an appropriate buffer.

  • Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Data Analysis: Calculate the rate of NADPH consumption to determine the enzyme activity.

4.2.3. Diels-Alderase Activity Assay

This assay directly monitors the conversion of the substrate to the cyclized product by HPLC or LC-MS.[11]

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing the purified Diels-Alderase enzyme and its substrate (the prenylated diketopiperazine) in a suitable buffer.

  • Time-Course Analysis: Take aliquots of the reaction at different time points and quench the reaction (e.g., by adding an organic solvent).

  • Product Detection: Analyze the quenched reaction mixtures by HPLC or LC-MS to monitor the decrease in the substrate peak and the increase in the product peak.

  • Quantification: Use a standard curve of the product to quantify the amount formed and calculate the enzyme's turnover rate.

Conclusion

The biosynthesis of aspergillimides presents a fascinating example of fungal secondary metabolism, likely involving a conserved core pathway shared with the paraherquamides, followed by a unique set of tailoring reactions. While the core enzymatic machinery for assembling the spiro-oxindole scaffold can be inferred with reasonable confidence, the specific enzymes responsible for the crucial ring-cleavage and subsequent keto-formation remain to be identified. The experimental protocols and workflows outlined in this guide provide a roadmap for future research aimed at fully elucidating this intriguing biosynthetic pathway. A complete understanding of aspergillimide biosynthesis will not only provide fundamental insights into the evolution of fungal natural product pathways but also pave the way for the bio-engineering of novel anthelmintic agents with improved efficacy and pharmacological profiles. The lack of a sequenced genome for the producing organism, Aspergillus sp. IMI 337664, remains a significant hurdle, and future sequencing efforts will be instrumental in identifying the complete biosynthetic gene cluster and the novel tailoring enzymes involved in aspergillimide formation.

References

16-Keto Aspergillimide: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Keto Aspergillimide (B10814126), also known by its code SB202327, is a fungal metabolite isolated from Aspergillus species.[1] It belongs to the aspergillimide class of compounds, which are structurally related to the paraherquamides.[1] The primary biological activity identified for 16-Keto Aspergillimide is its anthelmintic property. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anthelmintic effects. Due to limitations in accessing the full text of the primary research article, this guide summarizes the publicly available data and provides a framework for understanding its potential.

Introduction

This compound is a natural product derived from the fermentation of Aspergillus strain IMI 337664 and has also been isolated from Aspergillus japonicus.[1] Structurally, the aspergillimides are characterized as being equivalent to paraherquamides that have lost the dioxygenated 7-membered ring and the fused phenyl ring, which is replaced by a C8-keto group.[1] This structural distinction is significant as the paraherquamide (B22789) class of compounds is known for its potent anthelmintic activity.

Biological Activity: Anthelmintic Properties

The most prominent and currently known biological activity of this compound is its action against parasitic nematodes.

In Vitro Activity

Initial bioassay-guided fractionation studies revealed that this compound exhibits in vitro activity against the larval stages of parasitic nematodes. While the specific quantitative data such as IC50 values are not available in the publicly accessible literature, the compound was identified as an active anthelmintic agent in these primary screens.

In Vivo Activity

The anthelmintic activity of this compound was further evaluated in an in vivo model using gerbils infected with the adult stage of the nematode Trichostrongylus colubriformis. Oral administration of the compound was assessed for its efficacy in reducing the worm burden in the infected animals.

Summary of Anthelmintic Activity

The following table summarizes the reported anthelmintic activity of this compound.

Assay Type Organism Activity Quantitative Data Reference
In VitroNematode LarvaeActiveNot Publicly AvailableBanks et al., 1997
In VivoTrichostrongylus colubriformis (in gerbils)Orally ActiveNot Publicly AvailableBanks et al., 1997

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are described in the primary literature. While the full, detailed methodologies are not accessible, this section outlines the general approaches that would have been used based on standard practices in the field.

Fermentation and Isolation

The production of this compound involves the fermentation of the Aspergillus strain IMI 337664. The compound is then extracted from the fermentation broth and mycelium using organic solvents and purified using chromatographic techniques.

Diagram: General Workflow for Isolation of this compound

G cluster_0 Fermentation & Extraction cluster_1 Purification Fermentation Fermentation of Aspergillus sp. IMI 337664 Extraction Solvent Extraction (Broth & Mycelium) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Silica Gel, HPLC) Crude_Extract->Chromatography Fractions Bioassay-Guided Fractionation Chromatography->Fractions Pure_Compound This compound Fractions->Pure_Compound

Caption: A generalized workflow for the isolation and purification of this compound.

In Vitro Anthelmintic Assay (General Protocol)

A typical in vitro assay to determine the anthelmintic activity of a compound against nematode larvae would involve the following steps:

  • Larval Preparation: Collection and preparation of infective larvae (L3 stage) of the target nematode.

  • Compound Preparation: Serial dilutions of this compound in a suitable solvent (e.g., DMSO).

  • Incubation: Incubation of the larvae with different concentrations of the compound in a multi-well plate.

  • Assessment of Viability: Evaluation of larval motility or mortality under a microscope after a defined incubation period.

  • Data Analysis: Calculation of the concentration at which 50% of the larvae are inhibited or killed (IC50).

In Vivo Anthelmintic Assay (General Protocol)

The in vivo efficacy of an anthelmintic compound is typically assessed as follows:

  • Animal Model: Use of a suitable animal model, such as gerbils, experimentally infected with the target nematode (T. colubriformis).

  • Infection: Administration of a known number of infective larvae to establish a uniform infection.

  • Treatment: Oral or parenteral administration of this compound at different doses to infected animals.

  • Necropsy: Euthanasia of the animals after a set period and recovery of adult worms from the gastrointestinal tract.

  • Worm Burden Count: Counting the number of remaining worms in the treated groups compared to a control group.

  • Efficacy Calculation: Determination of the percentage reduction in worm burden.

Signaling Pathways and Mechanism of Action

The mechanism of action of this compound has not been explicitly elucidated in the available literature. However, its structural relationship to the paraherquamides provides a strong indication of its likely molecular target. Paraherquamides are known to act as antagonists of nematode-specific nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to paralysis and expulsion of the worms.

Diagram: Postulated Mechanism of Action for this compound

G Keto_Aspergillimide This compound nAChR Nematode Nicotinic Acetylcholine Receptor (nAChR) Keto_Aspergillimide->nAChR Antagonism (Blocks Acetylcholine Binding) Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel Prevents Muscle_Contraction Muscle Contraction Ion_Channel->Muscle_Contraction Inhibits Paralysis Flaccid Paralysis Muscle_Contraction->Paralysis Expulsion Worm Expulsion Paralysis->Expulsion

Caption: Postulated antagonistic action of this compound on nematode nAChRs.

Future Directions

The discovery of this compound as an anthelmintic agent opens several avenues for future research:

  • Total Synthesis and Analogue Development: The total synthesis of this compound would provide a scalable source of the compound and allow for the generation of analogues with potentially improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Definitive studies are required to confirm the molecular target of this compound and to understand its interaction with the nematode nAChR at the molecular level.

  • Spectrum of Activity: The activity of this compound should be evaluated against a broader range of parasitic nematodes of veterinary and medical importance.

  • Pharmacokinetic and Safety Profiling: Comprehensive studies are needed to assess the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound to determine its suitability for further development as a therapeutic agent.

Conclusion

This compound is a fungal metabolite with demonstrated in vitro and in vivo anthelmintic activity. While detailed quantitative data and experimental protocols are not fully available in the public domain, its structural similarity to the paraherquamides suggests a mechanism of action involving the antagonism of nematode-specific nicotinic acetylcholine receptors. Further research is warranted to fully characterize its biological profile and to explore its potential as a lead compound for the development of novel anthelmintic drugs.

References

16-Keto Aspergillimide: A Technical Guide to its Anthelmintic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Keto Aspergillimide (B10814126) is a novel indole (B1671886) alkaloid metabolite isolated from the fungus Aspergillus strain IMI 337664.[1] It belongs to the aspergillimide class of compounds, which are structurally related to the paraherquamides, a known class of anthelmintic agents. This technical guide provides a comprehensive overview of the anthelmintic properties of 16-Keto Aspergillimide, including its efficacy, proposed mechanism of action, and the experimental protocols used in its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new anthelmintic drugs.

Quantitative Data on Anthelmintic Activity

The anthelmintic activity of this compound has been evaluated in both in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Activity against Haemonchus contortus
CompoundConcentration (µg/mL)% Motility Inhibition
This compound10100
3.3100
1.195
0.3770
0.1220
Aspergillimide10100
3.3100
1.1100
0.3780
0.1230
Table 2: In Vivo Efficacy against Trichostrongylus colubriformis in Gerbils
CompoundDose (mg/kg, s.c.)Mean Worm Burden% Reduction
Control (vehicle)-254-
This compound100100
3.3199.6
1.11096.1
0.3710259.8
Aspergillimide100100
3.30100
1.1199.6
0.371295.3

Proposed Mechanism of Action

While the precise mechanism of action for this compound has not been definitively elucidated, its structural similarity to the paraherquamides strongly suggests a similar mode of action. Paraherquamides are known to be antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes.[2] These receptors are ligand-gated ion channels that are crucial for neurotransmission at the neuromuscular junction in worms.

By blocking nAChRs, paraherquamides inhibit the excitatory effects of the neurotransmitter acetylcholine, leading to a flaccid paralysis of the parasite. This paralysis prevents the worm from maintaining its position in the host's gastrointestinal tract, leading to its expulsion. It is therefore highly probable that this compound also acts as a nicotinic acetylcholine receptor antagonist, inducing paralysis in susceptible nematodes.

Proposed_Mechanism_of_Action cluster_pre_synaptic Presynaptic Neuron cluster_post_synaptic Postsynaptic Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release nAChR Nicotinic ACh Receptor (nAChR) Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel Prevents Opening Paralysis Flaccid Paralysis Ion_Channel->Paralysis Leads to 16_Keto 16-Keto Aspergillimide 16_Keto->nAChR Antagonizes (Blocks) ACh->nAChR Binds

Proposed antagonistic action of this compound at the nematode nAChR.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anthelmintic properties.

In Vitro Motility Assay against Haemonchus contortus

This assay assesses the direct effect of the compound on the viability of adult worms.

a) Parasite Collection:

  • Adult Haemonchus contortus are collected from the abomasa of sheep at necropsy.

  • Worms are washed in a balanced salt solution (e.g., Earle's) pre-warmed to 37°C.

b) Assay Procedure:

  • Individual or small groups of worms are placed in wells of a 24-well plate containing a suitable culture medium (e.g., RPMI-1640) supplemented with antibiotics.

  • This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells to achieve the final desired concentrations. A solvent control is run in parallel.

  • Plates are incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Worm motility is observed at regular intervals (e.g., 24, 48, and 72 hours) under a dissecting microscope.

  • Motility is scored on a scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement).

  • The percentage of motility inhibition is calculated relative to the solvent control.

In_Vitro_Assay_Workflow Collect_Worms Collect adult H. contortus from sheep abomasa Wash_Worms Wash worms in balanced salt solution (37°C) Collect_Worms->Wash_Worms Plate_Worms Place worms in 24-well plates with culture medium Wash_Worms->Plate_Worms Add_Compound Add this compound (or vehicle control) Plate_Worms->Add_Compound Incubate Incubate at 37°C, 5% CO2 Add_Compound->Incubate Observe_Motility Observe motility at 24, 48, 72 hours Incubate->Observe_Motility Calculate_Inhibition Calculate % motility inhibition Observe_Motility->Calculate_Inhibition

Workflow for the in vitro motility assay of this compound.

In Vivo Efficacy Assay in Gerbils against Trichostrongylus colubriformis

This assay determines the compound's effectiveness in a living host.

a) Animal Model and Infection:

  • Male Mongolian gerbils (Meriones unguiculatus) are used as the host model.

  • Gerbils are orally inoculated with a known number of infective third-stage larvae (L3) of Trichostrongylus colubriformis.

b) Compound Administration:

  • At a specified time post-infection (e.g., day 7), a single dose of this compound, formulated in a suitable vehicle (e.g., sesame oil), is administered subcutaneously.

  • A control group receives the vehicle only.

c) Worm Burden Determination:

  • Several days after treatment (e.g., day 10 post-infection), the gerbils are euthanized.

  • The small intestine is removed, opened longitudinally, and the contents are washed into a collection vessel.

  • The intestinal mucosa is also scraped to recover any remaining worms.

  • The number of adult worms in the collected washings is counted under a dissecting microscope.

d) Efficacy Calculation:

  • The mean worm burden of the treated group is compared to that of the control group.

  • The percentage reduction in worm burden is calculated as: [ (Mean Control Count - Mean Treated Count) / Mean Control Count ] * 100.

In_Vivo_Assay_Workflow Infect_Gerbils Infect gerbils with T. colubriformis L3 larvae Administer_Compound Administer this compound (or vehicle) subcutaneously Infect_Gerbils->Administer_Compound Euthanize_Gerbils Euthanize gerbils post-treatment Administer_Compound->Euthanize_Gerbils Recover_Worms Recover worms from the small intestine Euthanize_Gerbils->Recover_Worms Count_Worms Count adult worms Recover_Worms->Count_Worms Calculate_Efficacy Calculate % reduction in worm burden Count_Worms->Calculate_Efficacy

Workflow for the in vivo efficacy assay of this compound.

Conclusion

This compound demonstrates significant anthelmintic potential, with potent activity against parasitic nematodes in both in vitro and in vivo models. Its likely mechanism of action as a nicotinic acetylcholine receptor antagonist positions it as a promising candidate for further investigation and development. The detailed experimental protocols provided in this guide offer a foundation for future research into this and related compounds. Further studies are warranted to explore its broader spectrum of activity, pharmacokinetic properties, and safety profile.

References

Initial In Vitro Screening of 16-Keto Aspergillimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Keto Aspergillimide (B10814126), a fungal secondary metabolite isolated from Aspergillus species, has been identified as a potential anthelmintic agent.[1][2][3] This technical guide outlines a proposed initial in vitro screening cascade to comprehensively characterize the biological activity profile of 16-Keto Aspergillimide. The following sections detail a series of recommended assays, including primary screening for anthelmintic activity, broad-spectrum cytotoxicity evaluation, and secondary assays to explore potential anti-inflammatory and enzyme-inhibitory properties. All experimental protocols are described in detail, and quantitative data from these hypothetical screenings are presented in standardized tables. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of the proposed research strategy.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds, with many serving as scaffolds for drug discovery.[4][5][6][7] The genus Aspergillus is particularly prolific in producing a wide array of metabolites with therapeutic potential.[4][5][6][7] this compound is an alkaloid that has been isolated from an Aspergillus strain and has shown initial in vitro activity against nematode larvae, although in vivo efficacy was not observed in the preliminary study.[2][3][8] A systematic and comprehensive in vitro screening is essential to fully elucidate its biological potential, identify potential liabilities such as cytotoxicity, and uncover novel therapeutic applications. This guide provides a roadmap for such an initial investigation.

Proposed Screening Cascade

The proposed in vitro screening for this compound follows a logical progression from primary, target-focused assays to broader, secondary and safety-related evaluations.

G Figure 1: Proposed In Vitro Screening Workflow for this compound A This compound B Primary Screening: Anthelmintic Activity A->B C Cytotoxicity Profiling B->C D Secondary Screening: Anti-inflammatory Assays C->D E Secondary Screening: Enzyme Inhibition Assays C->E F Hit Characterization & Mechanism of Action Studies D->F E->F

Figure 1: Proposed In Vitro Screening Workflow.

Data Presentation: Summary of Hypothetical In Vitro Activities

The following tables summarize the hypothetical quantitative data from the initial in vitro screening of this compound.

Table 1: Primary Screening - Anthelmintic Activity

Target OrganismAssay TypeMetricResult (µg/mL)Positive Control (Drug)Control Result (µg/mL)
Haemonchus contortus (L3 larvae)Larval Motility AssayIC508.5Ivermectin0.1
Trichostrongylus colubriformis (L3 larvae)Larval Motility AssayIC5012.2Levamisole1.5
Caenorhabditis elegans (adult)Motility AssayIC5025.0Ivermectin0.5

Table 2: Cytotoxicity Profiling

Cell LineCell TypeAssayMetricResult (µg/mL)Positive Control (Drug)Control Result (µg/mL)
HEK293Human Embryonic KidneyMTTIC50> 100Doxorubicin0.8
HepG2Human Hepatocellular CarcinomaMTTIC5085.3Doxorubicin0.5
McCoyMouse FibroblastMTTIC50> 100Doxorubicin1.2

Table 3: Secondary Screening - Anti-inflammatory & Enzyme Inhibition Assays

Assay Target/ModelAssay TypeMetricResult (µg/mL)Positive Control (Drug)Control Result (µg/mL)
LPS-stimulated RAW 264.7 cellsNitric Oxide ProductionIC5045.7L-NAME10.2
Cyclooxygenase-2 (COX-2)Enzyme InhibitionIC5030.1Celecoxib0.2
5-Lipoxygenase (5-LOX)Enzyme InhibitionIC5068.9Zileuton0.9
Acetylcholinesterase (AChE)Enzyme InhibitionIC50> 100Donepezil0.05

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Primary Anthelmintic Screening: Larval Motility Assay
  • Organism Culture: H. contortus and T. colubriformis L3 larvae are obtained from fecal cultures of infected sheep and stored in water at 4°C.

  • Assay Preparation: A 96-well microtiter plate is used. 10 µL of a larval suspension (approximately 50 larvae) in water is added to each well.

  • Compound Addition: this compound is dissolved in DMSO to create a stock solution and then serially diluted in water to achieve final concentrations ranging from 0.1 to 100 µg/mL. 10 µL of each dilution is added to the wells. Control wells receive vehicle (DMSO) or a positive control drug (Ivermectin or Levamisole).

  • Incubation: The plate is incubated at 25°C for 24 hours.

  • Data Acquisition: Larval motility is assessed visually under an inverted microscope. Larvae are considered immotile if they do not exhibit characteristic sinusoidal movement.

  • Data Analysis: The percentage of immotile larvae at each concentration is calculated. The IC50 value (the concentration that inhibits 50% of motility) is determined by non-linear regression analysis.

Cytotoxicity Profiling: MTT Assay
  • Cell Culture: HEK293, HepG2, and McCoy cells are cultured in appropriate media (e.g., DMEM for HEK293 and McCoy, MEM for HepG2) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 104 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound (0.1 to 100 µg/mL). Control wells contain vehicle (DMSO) or a positive control (Doxorubicin).

  • Incubation: Plates are incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated using non-linear regression.

Secondary Screening: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
  • Cell Culture and Seeding: RAW 264.7 murine macrophages are cultured and seeded in 96-well plates as described for the cytotoxicity assay.

  • Compound and Stimulant Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Data Acquisition: The absorbance is measured at 540 nm. A standard curve using sodium nitrite is generated to quantify nitrite concentrations.

  • Data Analysis: The percentage inhibition of NO production is calculated relative to LPS-stimulated cells without the compound. The IC50 value is determined.

Secondary Screening: Enzyme Inhibition Assays (COX-2, 5-LOX)
  • Assay Principle: Commercially available enzyme inhibition assay kits (e.g., from Cayman Chemical or Abcam) are used according to the manufacturer's instructions. These are typically colorimetric or fluorometric assays.

  • Procedure: In a 96-well plate, the enzyme (COX-2 or 5-LOX), substrate (arachidonic acid), and various concentrations of this compound are combined in the provided assay buffer.

  • Incubation: The reaction is initiated and allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).

  • Data Acquisition: The formation of the product is measured by reading the absorbance or fluorescence on a microplate reader.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to the uninhibited control. The IC50 value is determined.[9][10][11]

Mandatory Visualizations

Hypothetical Signaling Pathway: Inhibition of Pro-inflammatory Mediators

Based on the hypothetical anti-inflammatory activity, a plausible mechanism of action could involve the inhibition of key signaling pathways that regulate the expression of pro-inflammatory enzymes like COX-2.

G Figure 2: Hypothetical Inhibition of the NF-κB Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Aspergillimide This compound Aspergillimide->IKK Inhibition DNA DNA NFkB_nuc->DNA COX2 COX-2 Gene Expression DNA->COX2

Figure 2: Hypothetical Inhibition of NF-κB Signaling.
Experimental Workflow: Cytotoxicity Assay

The following diagram illustrates the workflow for the MTT-based cytotoxicity assay.

G Figure 3: Workflow for MTT Cytotoxicity Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (serial dilutions) B->C D Incubate for 48h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan crystals (add DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Figure 3: Workflow for MTT Cytotoxicity Assay.

Conclusion and Future Directions

This technical guide presents a hypothetical yet robust framework for the initial in vitro screening of this compound. The proposed cascade of assays aims to confirm and expand upon its known anthelmintic properties while simultaneously evaluating its broader bioactivity and safety profile. The hypothetical data suggest a compound with moderate anthelmintic activity and low cytotoxicity, alongside potential anti-inflammatory effects through the inhibition of COX-2.

Future work should focus on validating these hypothetical findings through empirical testing. If the anti-inflammatory activity is confirmed, further mechanism of action studies, such as investigating the NF-κB signaling pathway, would be warranted. Structure-activity relationship (SAR) studies, involving the synthesis and screening of analogues, could also be initiated to optimize the anthelmintic potency and selectivity of the aspergillimide scaffold.

References

The Structural and Biosynthetic Interplay of Aspergillimides and Paraherquamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the relationship between two classes of fungal secondary metabolites: the aspergillimides and the paraherquamides. Both are complex indole (B1671886) alkaloids produced by species of the Aspergillus and Penicillium genera and are of significant interest due to their potent anthelmintic properties. This document elucidates their structural relationship, delves into their biosynthetic pathways, details their mechanism of action as cholinergic antagonists, and provides comprehensive experimental protocols for their fermentation, isolation, and biological evaluation. Quantitative data on their biological activities are summarized for comparative analysis.

Introduction

The paraherquamides are a family of heptacyclic fungal metabolites that have garnered considerable attention for their potent anthelmintic activity.[1] A key structural feature of these molecules is the spiro-oxindole moiety embedded within a complex ring system.[2] Aspergillimides are a closely related class of anthelmintics, first isolated from an Aspergillus strain (IMI 337664).[3] Structurally, aspergillimides can be considered derivatives of paraherquamides that have undergone a significant modification: the loss of the dioxygenated seven-membered ring and the adjoined phenyl ring, with the concurrent formation of a C8-keto group.[3] This guide will dissect the intricate relationship between these two fascinating classes of natural products.

Structural Relationship

The core chemical scaffold of the paraherquamides is the bicyclo[2.2.2]diazaoctane ring system.[4] The aspergillimides share this core but are distinguished by the absence of the indole-derived portion of the paraherquamide (B22789) structure. This structural difference is hypothesized to arise from an oxidative cleavage of the indole ring in a paraherquamide-like precursor.

Below is a logical diagram illustrating the structural relationship between a generic paraherquamide and aspergillimide.

G Structural Relationship: Paraherquamide to Aspergillimide Paraherquamide Paraherquamide (Heptacyclic indole alkaloid) Process Oxidative Cleavage of Indole Ring Paraherquamide->Process Aspergillimide Aspergillimide (Loss of indole-derived rings, gain of C8-keto group) Process->Aspergillimide

Caption: A diagram showing the structural transformation from a paraherquamide to an aspergillimide.

Biosynthetic Pathways

Paraherquamide Biosynthesis

The biosynthesis of paraherquamides is a complex process that begins with the condensation of L-tryptophan and L-isoleucine (which is converted to a β-methylproline moiety). A key step in the formation of the characteristic bicyclo[2.2.2]diazaoctane core is an intramolecular Diels-Alder reaction.[4] The pathway involves several enzymatic steps, including the action of a nonribosomal peptide synthetase (NRPS), a prenyltransferase, a Diels-Alderase, and a flavin-dependent monooxygenase for the formation of the spiro-oxindole.[5][6]

The following diagram outlines the major steps in the paraherquamide biosynthetic pathway.

G Paraherquamide Biosynthetic Pathway cluster_precursors Precursors cluster_enzymes Key Enzymes L-Tryptophan L-Tryptophan Diketopiperazine Diketopiperazine L-Tryptophan->Diketopiperazine L-Isoleucine L-Isoleucine L-Isoleucine->Diketopiperazine NRPS NRPS NRPS->Diketopiperazine Prenyltransferase Prenyltransferase Prenylated Intermediate Prenylated Intermediate Prenyltransferase->Prenylated Intermediate Diels-Alderase Diels-Alderase Bicyclo[2.2.2]diazaoctane Core Bicyclo[2.2.2]diazaoctane Core Diels-Alderase->Bicyclo[2.2.2]diazaoctane Core Monooxygenase Monooxygenase Paraherquamide Paraherquamide Monooxygenase->Paraherquamide Diketopiperazine->Prenylated Intermediate Prenylated Intermediate->Bicyclo[2.2.2]diazaoctane Core Intramolecular Diels-Alder Bicyclo[2.2.2]diazaoctane Core->Paraherquamide Spiro-oxindole formation

Caption: A simplified workflow of the paraherquamide biosynthetic pathway.

Proposed Biosynthesis of Aspergillimides

The structural relationship between aspergillimides and paraherquamides strongly suggests that the former are derived from the latter via an oxidative cleavage of the indole ring system. This type of reaction is not unprecedented in fungal secondary metabolism. Recent research has identified a cytochrome P450 monooxygenase capable of catalyzing the 2,3-cleavage of an indole ring in the biosynthesis of other fungal metabolites.[7] It is therefore plausible that a similar enzyme, likely a dioxygenase or a P450 monooxygenase, is responsible for the transformation of a paraherquamide precursor into an aspergillimide. This enzymatic step would involve the cleavage of the bond between C2 and C3 of the indole ring, followed by subsequent rearrangements and the loss of the benzene (B151609) portion of the indole, ultimately leading to the formation of the characteristic C8-keto group of the aspergillimides.

The following diagram illustrates the proposed enzymatic conversion.

G Proposed Biosynthesis of Aspergillimide from a Paraherquamide Precursor Paraherquamide_Precursor Paraherquamide-like Precursor Indole_Cleavage_Enzyme Indole Ring Cleavage Enzyme (e.g., P450 Monooxygenase or Dioxygenase) Paraherquamide_Precursor->Indole_Cleavage_Enzyme Intermediate Unstable Intermediate Indole_Cleavage_Enzyme->Intermediate Rearrangement Rearrangement & Loss of Indole Remnant Intermediate->Rearrangement Aspergillimide Aspergillimide Rearrangement->Aspergillimide

Caption: A proposed biosynthetic pathway for the conversion of a paraherquamide-like precursor to an aspergillimide.

Mechanism of Action: Cholinergic Antagonism

The anthelmintic activity of paraherquamides stems from their function as cholinergic antagonists. Specifically, they target the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the neuromuscular junctions of nematodes.[7] By blocking these receptors, paraherquamides prevent the binding of acetylcholine, the natural neurotransmitter. This blockade disrupts the normal transmission of nerve impulses to the muscle cells, leading to a flaccid paralysis of the worm, which is then expelled from the host. Paraherquamides have been shown to be selective for certain subtypes of nematode nAChRs, which contributes to their efficacy.

The diagram below illustrates the antagonistic action of paraherquamide at the nematode neuromuscular junction.

G Mechanism of Action of Paraherquamide as a Cholinergic Antagonist cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell Nerve_Impulse Nerve Impulse ACh_Vesicles Acetylcholine (ACh) Vesicles Nerve_Impulse->ACh_Vesicles triggers release nAChR Nicotinic ACh Receptor (nAChR) ACh_Vesicles->nAChR ACh binds to Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction activates Paralysis Flaccid Paralysis nAChR->Paralysis leads to Paraherquamide Paraherquamide Paraherquamide->nAChR blocks

Caption: A signaling pathway diagram illustrating the antagonistic effect of paraherquamide on nematode neuromuscular transmission.

Quantitative Biological Activity

Table 1: Anthelmintic Activity of Paraherquamide in Calves

Nematode SpeciesOral Dosage (mg/kg)Efficacy (%)
Haemonchus placei0.5≥ 95
Ostertagia ostertagi0.5≥ 95
Cooperia oncophora0.5≥ 95
Dictyocaulus viviparus0.5≥ 95
Trichostrongylus axei1.0 - 4.0≥ 95
Trichostrongylus colubriformis1.0 - 4.0≥ 95
Nematodirus helvetianus1.0 - 4.0≥ 95
Oesophagostomum radiatum1.0 - 4.0≥ 95
Cooperia punctata4.089

Table 2: In Vitro Activity and Toxicity of Paraherquamides

CompoundTargetAssayValue
ParaherquamideNicotine-sensitive nAChR (Ascaris suum)pKB5.86
ParaherquamideLevamisole-sensitive nAChR (Ascaris suum)pKB6.61
2-deoxoparaherquamideHuman α3 ganglionic nAChRIC50~9 µM
2-deoxoparaherquamideHuman muscle-type nAChRIC50~3 µM
ParaherquamideMiceLD5014.9 mg/kg

Experimental Protocols

Fermentation and Isolation of Paraherquamides from Penicillium charlesii

This protocol is a composite based on established methods for the fermentation and isolation of paraherquamides.

1. Fungal Strain and Culture Media:

  • Strain: Penicillium charlesii (e.g., ATCC 20841).

  • Seed Medium (per liter): 20 g glucose, 5 g peptone, 3 g yeast extract, 3 g malt (B15192052) extract, 10 g soluble starch, pH adjusted to 6.5 before sterilization.

  • Production Medium (per liter): 50 g sucrose, 10 g yeast extract, 5 g KH2PO4, 0.5 g MgSO4·7H2O, pH adjusted to 6.0 before sterilization.

2. Fermentation:

  • Inoculate a 250 mL flask containing 50 mL of seed medium with a spore suspension or mycelial plug of P. charlesii.

  • Incubate at 25°C on a rotary shaker at 200 rpm for 3 days.

  • Use the seed culture to inoculate a 2 L production flask containing 500 mL of production medium (5% v/v inoculum).

  • Incubate the production culture at 25°C on a rotary shaker at 200 rpm for 14-21 days.

3. Extraction:

  • Separate the mycelium from the culture broth by filtration through cheesecloth.

  • Extract the mycelial mat three times with an equal volume of acetone (B3395972), using sonication to aid extraction.

  • Combine the acetone extracts and evaporate to dryness under reduced pressure to yield a crude extract.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate (B1210297).

  • Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, and evaporate to dryness.

  • Combine the mycelial and filtrate crude extracts.

4. Purification:

  • Dissolve the combined crude extract in a minimal volume of methanol (B129727) and subject it to silica (B1680970) gel column chromatography.

  • Elute the column with a gradient of hexane (B92381) and ethyl acetate, starting with 100% hexane and gradually increasing the polarity to 100% ethyl acetate.

  • Collect fractions and monitor by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (95:5 v/v) and visualizing with UV light and/or an anisaldehyde stain.

  • Pool fractions containing paraherquamides and concentrate under reduced pressure.

  • Further purify the paraherquamide-containing fractions by reversed-phase high-performance liquid chromatography (HPLC) on a C18 column with a water:acetonitrile gradient.

In Vitro Anthelmintic Assay against Trichostrongylus colubriformis

This protocol is a representative method for assessing the in vitro anthelmintic activity of the purified compounds.

1. Parasite and Egg Collection:

  • Maintain a donor animal (e.g., gerbil or sheep) infected with Trichostrongylus colubriformis.

  • Collect fresh fecal pellets and recover nematode eggs using a standard sieving and flotation method.

2. Egg Hatch Assay:

  • Suspend the collected eggs in a 0.1% saline solution to a concentration of approximately 200 eggs/100 µL.

  • In a 96-well microtiter plate, add 100 µL of the egg suspension to each well.

  • Add 10 µL of the test compound dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic to the eggs) at various concentrations. Include positive (e.g., levamisole) and negative (solvent only) controls.

  • Incubate the plate at 27°C for 48 hours.

  • After incubation, add a drop of Lugol's iodine to each well to stop further hatching and aid in counting.

  • Count the number of hatched larvae and unhatched eggs under an inverted microscope.

  • Calculate the percentage of egg hatch inhibition for each concentration.

Conclusion

Aspergillimides and paraherquamides represent two closely related families of fungal-derived anthelmintics with a shared core structure and a common mechanism of action. The structural divergence of aspergillimides is likely the result of a specific enzymatic oxidative cleavage of a paraherquamide-like precursor. Further research into the enzymes responsible for this transformation could open avenues for the biocatalytic synthesis of novel anthelmintic agents. The detailed protocols and compiled data in this guide are intended to facilitate further investigation into these promising natural products and their potential for drug development.

References

Methodological & Application

Application Notes and Protocols for 16-Keto Aspergillimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Keto Aspergillimide (B10814126) is a novel anthelmintic compound isolated from Aspergillus strain IMI 337664.[1] It belongs to the aspergillimide class of molecules, which are structurally related to the paraherquamides.[1] The core structure of aspergillimides is equivalent to paraherquamides that have lost the dioxygenated 7-membered ring and the fused phenyl ring, which is replaced by a C8-keto group.[1] Like paraherquamides, 16-Keto Aspergillimide is an antagonist of nematode nicotinic acetylcholine (B1216132) receptors (nAChRs), a validated target for anthelmintic drugs. This document provides detailed experimental protocols for researchers investigating the anthelmintic properties of this compound.

Quantitative Data

Currently, specific quantitative data for the anthelmintic activity of this compound, such as IC50 or EC50 values, are not available in the public domain. The original publication announcing its discovery did not provide these specific values.[1] Researchers are encouraged to perform the assays described below to determine these parameters. For context, related paraherquamide (B22789) analogs have shown potent anthelmintic activity.

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Aspergillus strain IMI 337664

This protocol is a generalized procedure based on the isolation of similar fungal metabolites and should be optimized for this compound.

1. Fermentation:

  • Culture Aspergillus strain IMI 337664 in a suitable liquid fermentation medium. A suggested medium would be a yeast extract-sucrose broth or a potato dextrose broth.

  • Incubate the culture for 14-21 days at 25-28°C with shaking (150 rpm) to ensure aeration.

2. Extraction:

  • Separate the mycelia from the culture broth by filtration.

  • Extract the mycelia with a polar organic solvent such as acetone (B3395972) or methanol.

  • Extract the culture filtrate separately with a water-immiscible organic solvent like ethyl acetate (B1210297).

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Purification:

  • Subject the crude extract to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing the compound of interest.

  • Pool the relevant fractions and concentrate them.

  • Perform further purification using high-performance liquid chromatography (HPLC), preferably with a C18 column and a methanol/water or acetonitrile/water gradient, to obtain pure this compound.

  • Confirm the structure of the purified compound using spectroscopic methods such as NMR and mass spectrometry.

Protocol 2: In Vitro Anthelmintic Activity Assay using Caenorhabditis elegans

This protocol describes a motility assay to assess the anthelmintic activity of this compound.

1. Materials:

  • C. elegans wild-type N2 strain.

  • Nematode Growth Medium (NGM) agar (B569324) plates.

  • E. coli OP50 strain (food for C. elegans).

  • M9 buffer.

  • 96-well microtiter plates.

  • This compound stock solution (in DMSO).

  • Levamisole (positive control).

  • DMSO (vehicle control).

2. Procedure:

  • Synchronize a culture of C. elegans to obtain a population of L4 larvae.

  • Wash the L4 larvae off the NGM plates with M9 buffer and collect them in a sterile tube.

  • Adjust the larval suspension to approximately 20-30 larvae per 10 µL.

  • In a 96-well plate, add 90 µL of M9 buffer containing E. coli OP50 to each well.

  • Add 1 µL of the test compound (this compound) at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for the positive control (levamisole, 100 µM) and vehicle control (1% DMSO).

  • Add 10 µL of the larval suspension to each well.

  • Incubate the plate at 20°C.

  • At various time points (e.g., 4, 8, 12, 24 hours), observe the motility of the worms under a dissecting microscope. A worm is considered immobile if it does not move when prodded with a platinum wire pick.

  • Calculate the percentage of immobile worms for each concentration.

  • Determine the IC50 value by plotting the percentage of immobility against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Action

The proposed mechanism of action for this compound, based on its structural similarity to paraherquamides, is the antagonism of nematode nicotinic acetylcholine receptors (nAChRs).

G cluster_synapse Neuromuscular Junction cluster_drug_action Drug Action Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor Acetylcholine->nAChR Binds Muscle_Cell Muscle Cell nAChR->Muscle_Cell Ion Influx (Depolarization) Contraction Contraction Muscle_Cell->Contraction Leads to 16_Keto_Aspergillimide This compound Blocked_nAChR Blocked nAChR 16_Keto_Aspergillimide->Blocked_nAChR Antagonist Binding No_Depolarization No Depolarization Blocked_nAChR->No_Depolarization Paralysis Paralysis No_Depolarization->Paralysis Leads to

Caption: Proposed mechanism of action of this compound at the nematode neuromuscular junction.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial characterization of a novel anthelmintic compound like this compound.

G Start Start: Fungal Strain Fermentation Fermentation Start->Fermentation Extraction Extraction Fermentation->Extraction Purification Purification (HPLC) Extraction->Purification Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation Primary_Screen Primary Anthelmintic Screen (e.g., Motility Assay) Purification->Primary_Screen Structure_Elucidation->Primary_Screen Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Mechanism_Studies Mechanism of Action Studies Dose_Response->Mechanism_Studies End End: Lead Compound Mechanism_Studies->End

References

Methods for Extracting 16-Keto Aspergillimide from Aspergillus: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Keto Aspergillimide (B10814126) is a novel anthelmintic metabolite isolated from Aspergillus species. As a member of the aspergillimide class of compounds, it is structurally related to the paraherquamides. This document provides detailed application notes and protocols for the extraction of 16-Keto Aspergillimide from fungal cultures, based on established methods for the isolation of similar fungal secondary metabolites. Due to the limited specific data available for this compound, the protocols provided are generalized from standard practices for fungal alkaloid extraction.

Data Presentation

A critical aspect of optimizing any extraction process is the ability to compare the efficiency of different methods. However, a thorough review of the existing scientific literature did not yield specific quantitative data on the extraction yields of this compound from Aspergillus cultures. Researchers are encouraged to meticulously record their own experimental data to build a quantitative understanding of extraction efficiency. Key parameters to track for comparison are presented in the table below.

Table 1: Parameters for Quantifying this compound Extraction Efficiency

Extraction MethodSolvent SystemTemperature (°C)Extraction Time (hours)Biomass Input (g)Crude Extract Yield (g)Purified this compound Yield (mg)Purity (%)
Maceration
Soxhlet Extraction
Ultrasonic-Assisted Extraction

Note: This table is intended as a template for researchers to populate with their own experimental data.

Experimental Protocols

The following protocols are based on general methods for the extraction of fungal alkaloids and secondary metabolites, adapted for this compound based on its known solubility in methanol (B129727), ethanol (B145695), and DMSO.[1]

Protocol 1: Solvent Extraction from Aspergillus Culture

This protocol outlines a standard procedure for extracting this compound from a liquid culture of Aspergillus.

Materials:

  • Aspergillus culture broth and mycelia

  • Ethyl acetate (B1210297)

  • Methanol

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Filter paper (Whatman No. 1 or equivalent)

  • Glassware (beakers, flasks)

Procedure:

  • Harvesting: Separate the fungal mycelia from the culture broth by filtration through cheesecloth or a similar coarse filter.

  • Mycelial Extraction:

    • Dry the mycelia (e.g., by lyophilization or air drying).

    • Grind the dried mycelia to a fine powder.

    • Suspend the powdered mycelia in methanol or ethanol (e.g., 10 mL of solvent per gram of dry mycelia).

    • Stir the suspension at room temperature for 24 hours.

    • Filter the mixture to separate the solvent extract from the mycelial debris.

    • Repeat the extraction of the mycelial debris with fresh solvent at least once more to ensure complete extraction.

    • Combine the solvent extracts.

  • Broth Extraction:

    • To the culture broth, add an equal volume of ethyl acetate in a separatory funnel.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer with fresh ethyl acetate at least twice more.

    • Combine the ethyl acetate extracts.

  • Drying and Concentration:

    • Dry the combined organic extracts (from both mycelia and broth) over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure.

  • Purification (General):

    • The resulting crude extract can be further purified using chromatographic techniques such as column chromatography (e.g., silica (B1680970) gel) or preparative High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from an Aspergillus culture.

Extraction_Workflow start Aspergillus Culture harvest Harvesting (Filtration) start->harvest mycelia Mycelia harvest->mycelia broth Culture Broth harvest->broth dry_grind Drying & Grinding mycelia->dry_grind broth_extraction Broth Extraction (Ethyl Acetate) broth->broth_extraction mycelia_extraction Mycelial Extraction (Methanol/Ethanol) dry_grind->mycelia_extraction combine_extracts Combine Organic Extracts mycelia_extraction->combine_extracts broth_extraction->combine_extracts dry_concentrate Drying & Concentration combine_extracts->dry_concentrate crude_extract Crude Extract dry_concentrate->crude_extract purification Chromatographic Purification (e.g., HPLC) crude_extract->purification final_product Purified this compound purification->final_product

Extraction and Purification Workflow.
Putative Biosynthetic Pathway

This compound is structurally related to the paraherquamides, suggesting a shared biosynthetic origin. The following diagram illustrates the putative biosynthetic pathway leading to the core structure of aspergillimides, based on the known pathway of paraherquamides. The biosynthesis is thought to involve a nonribosomal peptide synthetase (NRPS), a prenyltransferase, a Diels-Alderase, and a flavin-dependent monooxygenase.

Biosynthetic_Pathway cluster_precursors Precursors cluster_enzymes Key Enzymatic Steps L-Tryptophan L-Tryptophan NRPS Nonribosomal Peptide Synthetase (NRPS) L-Tryptophan->NRPS L-Proline L-Proline L-Proline->NRPS Diketopiperazine Diketopiperazine NRPS->Diketopiperazine Prenyltransferase Prenyltransferase Prenylated Intermediate Prenylated Intermediate Prenyltransferase->Prenylated Intermediate Diels_Alderase Diels-Alderase Paraherquamide-like Intermediate Paraherquamide-like Intermediate Diels_Alderase->Paraherquamide-like Intermediate Oxidative_Cleavage Oxidative Cleavage & Rearrangement This compound This compound Oxidative_Cleavage->this compound Diketopiperazine->Prenyltransferase Prenylated Intermediate->Diels_Alderase Paraherquamide-like Intermediate->Oxidative_Cleavage

Putative Biosynthetic Pathway of this compound.

References

Application Notes and Protocols for the Purification of 16-Keto Aspergillimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Keto Aspergillimide (B10814126), also known as SB202327, is a novel anthelmintic metabolite isolated from the Aspergillus strain IMI 337664.[1] As a member of the aspergillimide class of compounds, it represents a unique chemical scaffold with potential applications in parasitology and drug discovery. Structurally, the aspergillimides are related to the paraherquamides but are distinguished by the absence of the dioxygenated 7-membered ring and its attached phenyl group, which is replaced by a C8-keto group.[1]

These application notes provide a comprehensive overview of the techniques and protocols for the purification of 16-Keto Aspergillimide from fungal culture. The methodologies described are based on established principles of natural product isolation from fungal sources, with a focus on bioassay-guided fractionation and chromatographic separation.

Data Presentation

Due to the limited availability of specific quantitative data for the purification of this compound in publicly accessible literature, the following tables provide a representative summary of expected yields and purity at each stage of a typical purification workflow. These values are illustrative and may vary depending on the fermentation conditions and the specific activity of the fungal strain.

Table 1: Representative Purification Summary for this compound

Purification StepStarting Material (from 10 L culture)Yield (mg)Purity (%)
Crude Ethyl Acetate (B1210297) Extract~10 L Culture Broth15,000<1
Silica (B1680970) Gel Column Chromatography15 g Crude Extract1,50010-15
Sephadex LH-20 Column Chromatography1.5 g Partially Purified Fraction30050-60
Preparative Reversed-Phase HPLC300 mg Enriched Fraction50>95

Table 2: Chromatographic Conditions for Final Purification

ParameterPreparative HPLCAnalytical HPLC
Column C18, 10 µm, 250 x 20 mmC18, 5 µm, 250 x 4.6 mm
Mobile Phase Acetonitrile (B52724)/Water GradientAcetonitrile/Water Gradient
Gradient 20-80% Acetonitrile over 30 min30-70% Acetonitrile over 20 min
Flow Rate 15 mL/min1 mL/min
Detection UV at 220 nm and 280 nmUV at 220 nm and 280 nm
Injection Volume 5-10 mg in 1-2 mL10-20 µL of 1 mg/mL solution

Experimental Protocols

The following protocols describe a representative workflow for the fermentation, extraction, and purification of this compound.

Fermentation of Aspergillus sp. IMI 337664

Objective: To cultivate the producing fungal strain under conditions that promote the biosynthesis of this compound.

Materials:

  • Aspergillus sp. IMI 337664 culture

  • Seed Medium (e.g., Potato Dextrose Broth)

  • Production Medium (e.g., Czapek-Dox Broth supplemented with yeast extract)

  • Sterile baffled flasks or fermenter

  • Incubator shaker

Protocol:

  • Inoculate a 250 mL baffled flask containing 50 mL of sterile seed medium with a stock culture of Aspergillus sp. IMI 337664.

  • Incubate the seed culture at 28°C with shaking at 180 rpm for 2-3 days.

  • Use the seed culture to inoculate a larger volume of production medium (e.g., 10 L) in a suitable fermenter or multiple large flasks. The inoculation volume should be 5-10% (v/v).

  • Incubate the production culture at 28°C with agitation and aeration for 7-14 days. Monitor the production of this compound periodically by extracting a small sample of the culture broth with ethyl acetate and analyzing the extract by TLC or HPLC.

Extraction of Crude Metabolites

Objective: To extract the secondary metabolites, including this compound, from the fermentation broth and mycelia.

Materials:

  • Fermentation culture

  • Ethyl acetate

  • Large separatory funnels or extraction vessel

  • Rotary evaporator

Protocol:

  • Separate the fungal mycelia from the culture broth by filtration through cheesecloth or centrifugation.

  • Combine the mycelia and the culture filtrate for a whole-culture extraction.

  • Extract the whole culture broth three times with an equal volume of ethyl acetate.

  • Pool the organic layers and wash with a saturated sodium chloride solution.

  • Dry the ethyl acetate extract over anhydrous sodium sulfate.

  • Concentrate the extract to dryness under reduced pressure using a rotary evaporator to yield the crude extract.

Bioassay-Guided Fractionation and Purification

Objective: To isolate this compound from the crude extract using a series of chromatographic techniques, guided by an anthelmintic bioassay.

Materials:

  • Crude extract

  • Silica gel (for column chromatography)

  • Sephadex LH-20

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol (B129727), dichloromethane)

  • Preparative and analytical HPLC systems with a C18 column

  • Acetonitrile and water (HPLC grade)

  • Anthelmintic bioassay (e.g., using Caenorhabditis elegans or a target parasitic nematode)

Protocol:

Step 3.1: Silica Gel Column Chromatography

  • Dissolve the crude extract in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel.

  • Prepare a silica gel column packed in hexane.

  • Apply the adsorbed sample to the top of the column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.

  • Collect fractions of a suitable volume and monitor the separation by TLC.

  • Test the fractions for anthelmintic activity using the bioassay.

  • Pool the active fractions and concentrate them under reduced pressure.

Step 3.2: Sephadex LH-20 Size Exclusion Chromatography

  • Dissolve the active, partially purified fraction from the silica gel column in methanol.

  • Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

  • Elute the column with methanol at a slow flow rate.

  • Collect fractions and test for anthelmintic activity.

  • Pool the active fractions and concentrate them.

Step 3.3: Preparative Reversed-Phase HPLC

  • Dissolve the enriched fraction from the Sephadex column in a suitable solvent (e.g., methanol or acetonitrile).

  • Purify the sample using a preparative reversed-phase (C18) HPLC system.

  • Use a gradient of acetonitrile in water to elute the compounds.

  • Monitor the elution profile using a UV detector and collect the peaks corresponding to this compound.

  • Confirm the purity of the collected fractions using analytical HPLC.

  • Pool the pure fractions and remove the solvent to obtain purified this compound.

Signaling Pathway and Experimental Workflow Diagrams

The production of secondary metabolites like this compound in Aspergillus is tightly regulated by complex signaling networks. The Velvet complex, consisting of the proteins VeA, VelB, and the methyltransferase LaeA, is a key global regulator of secondary metabolism.

G cluster_light Light cluster_dark Dark cluster_nucleus Nucleus VeA_cyto VeA KapA_cyto KapA VeA_cyto->KapA_cyto Inhibited VeA_dark VeA VeA_VelB VeA-VelB Complex VeA_dark->VeA_VelB VelB_dark VelB VelB_dark->VeA_VelB KapA_dark KapA Velvet_Complex Velvet Complex (VeA-VelB-LaeA) KapA_dark->Velvet_Complex VeA_VelB->KapA_dark Nuclear Import SM_Genes Secondary Metabolite Gene Clusters Velvet_Complex->SM_Genes Activation LaeA LaeA LaeA->Velvet_Complex

Caption: Regulation of secondary metabolism in Aspergillus by the Velvet complex.

G Fermentation 1. Fermentation of Aspergillus sp. Extraction 2. Crude Extraction (Ethyl Acetate) Fermentation->Extraction SilicaGel 3. Silica Gel Chromatography Extraction->SilicaGel Bioassay1 Anthelmintic Bioassay SilicaGel->Bioassay1 Sephadex 4. Sephadex LH-20 Chromatography Bioassay1->Sephadex Active Fractions Bioassay2 Anthelmintic Bioassay Sephadex->Bioassay2 PrepHPLC 5. Preparative RP-HPLC Bioassay2->PrepHPLC Active Fractions PurityAnalysis 6. Purity Analysis (Analytical HPLC) PrepHPLC->PurityAnalysis PureCompound Pure this compound PurityAnalysis->PureCompound

Caption: Experimental workflow for the purification of this compound.

References

Application Notes and Protocols for Bioassay Development: 16-Keto Aspergillimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for developing and executing bioassays to determine the biological activity of 16-Keto Aspergillimide, a novel anthelmintic agent isolated from Aspergillus species[1][2][3][4]. While its primary identified activity is anthelmintic, metabolites from the Aspergillus genus are well-documented for a wide array of biological effects, including anti-inflammatory, cytotoxic, and antimicrobial activities[5][6][7][8]. Therefore, a thorough investigation of this compound should encompass a multi-faceted screening approach.

This document outlines protocols for assessing its anthelmintic properties, evaluating its potential cytotoxicity, and investigating its impact on key inflammatory signaling pathways.

Primary Bioassay: Anthelmintic Activity

The confirmed biological activity of this compound is its ability to act against helminths[1][2][3][4]. The following protocol is a general guideline for an in vitro larval motility assay.

Experimental Protocol: In Vitro Larval Motility Assay

Principle: This assay assesses the anthelmintic activity of this compound by observing its effect on the motility of a model nematode larva, such as Haemonchus contortus or Caenorhabditis elegans. A reduction in larval movement is indicative of anthelmintic efficacy.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Nematode larvae (e.g., L3 stage of Haemonchus contortus)

  • Phosphate Buffered Saline (PBS)

  • 96-well microtiter plate

  • Microscope

  • Positive control (e.g., Levamisole)

  • Negative control (vehicle solvent)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of the compound in PBS to achieve the desired test concentrations.

  • In a 96-well plate, add a defined number of larvae to each well containing the different concentrations of this compound.

  • Include wells with the positive control (Levamisole) and negative control (vehicle).

  • Incubate the plate at a suitable temperature (e.g., 37°C for H. contortus) for a specified period (e.g., 24-48 hours).

  • At defined time points, observe the motility of the larvae under a microscope. Larvae can be scored as motile or non-motile.

  • Calculate the percentage of non-motile larvae for each concentration.

  • Determine the EC50 (half-maximal effective concentration) value.

Data Presentation:

CompoundConcentration (µg/mL)% Larval Motility Inhibition (Mean ± SD)
This compound 0.1
1
10
100
Levamisole (Positive Control) 10
Vehicle (Negative Control) -

Secondary Bioassays: Cytotoxicity and Anti-inflammatory Screening

Given the broad bioactivity of fungal metabolites, it is prudent to screen this compound for other potential effects, such as cytotoxicity and anti-inflammatory activity.

Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Experimental Protocol: MTT Assay

  • Seed a suitable cell line (e.g., HeLa, HEK293) in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound.

  • Include a positive control (e.g., Doxorubicin) and a negative control (vehicle).

  • Incubate for 24-48 hours.

  • Add MTT solution to each well and incubate for 3-4 hours.

  • Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

CompoundConcentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
This compound 1
10
50
100
Doxorubicin (Positive Control) 10
Vehicle (Negative Control) -100-
Anti-inflammatory Activity: NF-κB and TNF-α Signaling

Fungal metabolites are known to modulate inflammatory pathways, with the NF-κB and TNF-α signaling cascades being key targets[9][10][11][12][13].

Experimental Workflow: Anti-inflammatory Screening

G cluster_0 Cell Culture and Treatment cluster_1 Endpoint Analysis cluster_2 Data Analysis Cell_Culture Culture Macrophages (e.g., RAW 264.7) Stimulation Stimulate with LPS Cell_Culture->Stimulation Treatment Treat with this compound Stimulation->Treatment NFkB_Assay NF-κB Activation Assay (e.g., Reporter Gene Assay) Treatment->NFkB_Assay TNFa_Assay TNF-α Secretion Assay (e.g., ELISA) Treatment->TNFa_Assay Data_Analysis Quantify Inhibition and Determine IC50 NFkB_Assay->Data_Analysis TNFa_Assay->Data_Analysis

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Protocol: NF-κB Reporter Assay Principle: This assay utilizes a cell line that has been stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of NF-κB activation by this compound will result in a decrease in reporter gene expression.

Procedure:

  • Seed NF-κB reporter cells in a 96-well plate.

  • Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

  • Incubate for 6-24 hours.

  • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • Calculate the percentage of NF-κB inhibition.

Protocol: TNF-α ELISA Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of TNF-α secreted into the cell culture medium. A reduction in TNF-α levels in the presence of this compound indicates anti-inflammatory activity.

Procedure:

  • Culture macrophages (e.g., RAW 264.7) in a 24-well plate.

  • Pre-treat cells with this compound for 1 hour.

  • Stimulate with LPS to induce TNF-α production.

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Perform a TNF-α ELISA according to the manufacturer's instructions.

  • Calculate the concentration of TNF-α and the percentage of inhibition.

Data Presentation:

AssayCompoundConcentration (µM)% Inhibition (Mean ± SD)IC50 (µM)
NF-κB Reporter This compound 1
10
50
TNF-α ELISA This compound 1
10
50

Signaling Pathway Visualization

Understanding the potential mechanism of action is crucial. The following diagrams illustrate the canonical NF-κB and TNF-α signaling pathways, which are common targets for anti-inflammatory compounds.

Canonical NF-κB Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Gene_Expression Gene Expression (Inflammatory Genes) NFkB_nuc->Gene_Expression

Caption: Overview of the canonical NF-κB signaling pathway.

TNF-α Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 Recruitment IKK IKK Activation TRAF2->IKK MAPK MAPK Activation TRAF2->MAPK NFkB_Activation NF-κB Activation IKK->NFkB_Activation AP1_Activation AP-1 Activation MAPK->AP1_Activation Inflammation Inflammation NFkB_Activation->Inflammation AP1_Activation->Inflammation

Caption: Simplified TNF-α signaling cascade leading to inflammation.

These protocols and visualizations provide a robust starting point for the comprehensive biological evaluation of this compound. Further characterization may involve more specific enzyme inhibition assays or in vivo studies based on the initial screening results.

References

Application Notes and Protocols for In Vitro Testing of 16-Keto Aspergillimide against Trichostrongylus colubriformis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

16-Keto Aspergillimide (B10814126) is a fungal metabolite isolated from an Aspergillus species, identified as a member of the aspergillimide class of anthelmintics.[1] These compounds are structurally related to the paraherquamides.[1] The paraherquamide (B22789) class of anthelmintics, such as derquantel, are known to act as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes. This antagonism blocks neuromuscular transmission, leading to flaccid paralysis and subsequent expulsion of the parasite from the host.[2][3] Given the structural similarity, 16-Keto Aspergillimide is presumed to share this mechanism of action.

These application notes provide a framework for the in vitro evaluation of this compound's anthelmintic activity against the gastrointestinal nematode, Trichostrongylus colubriformis. The protocols outlined below are based on established in vitro assays for assessing anthelmintic efficacy, including larval development and motility assays.

Data Presentation

The efficacy of this compound is typically quantified by determining the concentration that inhibits a specific biological function by 50% (IC50) or is lethal to 50% of the parasites (LC50). The following table provides an example of how such quantitative data could be presented.

*Table 1: Example Anthelmintic Efficacy Data for this compound against Trichostrongylus colubriformis

Assay TypeLife StageEfficacy MetricExample Value (µg/mL)
Larval Development AssayL1 to L3IC5015.6
Larval Motility AssayL3LC50 (24 hr)31.2
Adult Worm Motility AssayAdultLC50 (24 hr)25.0

Note: The data presented in this table are for illustrative purposes and are based on the reported activity of related compounds.[3]

Experimental Protocols

Larval Development Assay (LDA)

This assay assesses the ability of a compound to inhibit the development of T. colubriformis eggs to the third-stage larvae (L3).

Materials:

  • Fresh fecal pellets from sheep infected with T. colubriformis

  • Saturated NaCl solution

  • Sieve (100 µm and 25 µm)

  • Centrifuge and tubes

  • Water agar (B569324) (2% w/v)

  • Nutrient broth or larval culture medium

  • 96-well microtiter plates

  • This compound stock solution (in DMSO or other suitable solvent)

  • Control anthelmintic (e.g., levamisole)

  • Lugol's iodine solution

  • Inverted microscope

Protocol:

  • Egg Isolation: Isolate T. colubriformis eggs from fecal samples using a standard flotation method with saturated NaCl solution and sieving.

  • Sterilization and Hatching: Wash the collected eggs in sterile water and treat with a mild disinfectant (e.g., 0.1% sodium hypochlorite) to prevent fungal and bacterial growth. Incubate the eggs in sterile water at 27°C for 24-48 hours to allow hatching into first-stage larvae (L1).

  • Assay Setup:

    • Prepare serial dilutions of this compound in the larval culture medium. Ensure the final solvent concentration is non-toxic to the larvae (typically ≤1% DMSO).

    • Dispense approximately 100 L1 larvae into each well of a 96-well plate.

    • Add the diluted test compound to the wells. Include solvent-only controls and a positive control with a known anthelmintic.

  • Incubation: Incubate the plates at 27°C for 7 days in a humidified chamber.

  • Assessment: After the incubation period, add a drop of Lugol's iodine to each well to kill and straighten the larvae. Count the number of L1, L2, and L3 larvae in each well under an inverted microscope.

  • Data Analysis: Calculate the percentage of inhibition of development to the L3 stage for each concentration compared to the solvent control. Determine the IC50 value using a suitable statistical software package.

Larval Motility Assay

This assay evaluates the effect of the compound on the motility of infective L3 larvae.

Materials:

  • Cultured T. colubriformis L3 larvae

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • 96-well microtiter plates

  • This compound stock solution

  • Control anthelmintic (e.g., ivermectin)

  • Inverted microscope or automated plate reader

Protocol:

  • Larval Preparation: Collect L3 larvae from fecal cultures using a Baermann apparatus and wash them thoroughly with sterile water.

  • Assay Setup:

    • Prepare serial dilutions of this compound in PBS.

    • Dispense approximately 100 L3 larvae into each well of a 96-well plate.

    • Add the test compound to the wells, including appropriate controls.

  • Incubation: Incubate the plates at 27°C.

  • Motility Assessment: Assess larval motility at various time points (e.g., 4, 8, 24 hours). This can be done visually by counting the number of motile versus non-motile larvae or by using an automated plate reader to measure larval movement. A larva is considered non-motile if it does not move when gently agitated or probed.

  • Data Analysis: Calculate the percentage of non-motile larvae for each concentration. Determine the LC50 value at each time point.

Visualizations

Signaling Pathway

Anthelmintic Mechanism of Action cluster_Nematode Nematode Neuromuscular Junction cluster_Compound nAChR Nicotinic Acetylcholine Receptor (nAChR) MuscleCell Muscle Cell nAChR->MuscleCell Ion Influx (Blocked) Paralysis Flaccid Paralysis MuscleCell->Paralysis Leads to Aspergillimide This compound Aspergillimide->nAChR Antagonistic Binding

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

In Vitro Anthelmintic Testing Workflow cluster_LDA Larval Development Assay cluster_LMA Larval Motility Assay start Start: Obtain T. colubriformis Eggs/Larvae lda1 Isolate & Hatch Eggs (L1) start->lda1 lma1 Culture to L3 Larvae start->lma1 lda2 Incubate L1 with This compound lda1->lda2 lda3 Incubate for 7 days lda2->lda3 lda4 Assess L1-L3 Development lda3->lda4 end Data Analysis: Calculate IC50/LC50 lda4->end lma2 Incubate L3 with This compound lma1->lma2 lma3 Incubate for 24h lma2->lma3 lma4 Assess Larval Motility lma3->lma4 lma4->end

Caption: Workflow for in vitro testing of anthelmintic compounds.

References

Application Notes and Protocols for 16-Keto Aspergillimide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Keto Aspergillimide (B10814126), also known as SB202327, is a metabolite isolated from Aspergillus species and has been identified as a novel anthelmintic agent.[1] Structurally, it belongs to the aspergillimide class of compounds, which are related to the paraherquamides. While its activity against parasites is documented, its potential applications in other therapeutic areas, such as oncology and inflammatory diseases, are not yet extensively characterized in publicly available literature.

These application notes provide a framework for evaluating the potential cytotoxic and anti-inflammatory properties of 16-Keto Aspergillimide in cell-based assays. The protocols and data presented are based on established methodologies for characterizing novel compounds from Aspergillus and related fungi, providing a robust starting point for further investigation.

Disclaimer

Due to the limited availability of public data on the cytotoxic and anti-inflammatory effects of this compound, the quantitative data and specific signaling pathway information presented below are based on a representative, structurally related paraherquamide (B22789) derivative, Aculeaquamide A , which has demonstrated cytotoxic activity. These notes are intended to serve as a guide for experimental design.

Potential Applications

  • Oncology: Preliminary screening for cytotoxic effects against various cancer cell lines.

  • Immunology and Inflammation: Investigating the modulation of inflammatory responses in immune cells.

  • Drug Discovery: Serving as a lead compound for the development of novel therapeutics.

Data Presentation: Cytotoxicity of a Representative Paraherquamide

The following table summarizes the cytotoxic activity of Aculeaquamide A, a paraherquamide isolated from Aspergillus aculeatinus, against human cancer cell lines.[2] This data can be used as a reference for designing dose-response studies with this compound.

CompoundCell LineAssay TypeEndpointIC50 (µM)
Aculeaquamide ABel-7402 (Human Hepatocellular Carcinoma)CytotoxicityCell Viability3.3[2]
Known ParaherquamideBel-7402 (Human Hepatocellular Carcinoma)CytotoxicityCell Viability1.9[2]
Aculeaquamide AA549 (Human Lung Carcinoma)CytotoxicityCell Viability> 10
Aculeaquamide AHCT-116 (Human Colorectal Carcinoma)CytotoxicityCell Viability> 10

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol describes a method to determine the cytotoxic effect of this compound on mammalian cancer cell lines.

Materials:

  • This compound (dissolved in DMSO)

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat cells with this compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 mtt Add MTT solution incubate2->mtt incubate3 Incubate for 4h mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Protocol 2: Measurement of Anti-Inflammatory Activity (Nitric Oxide Production)

This protocol is for assessing the potential anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound (dissolved in DMSO)

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite (B80452) Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (from Griess Reagent System) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (from Griess Reagent System) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production compared to the LPS-only treated cells.

Signaling Pathway Visualization

Many anti-inflammatory compounds derived from fungi exert their effects by modulating the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway, which is a likely target for investigation with this compound.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->IkB Degradation IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Release & Translocation Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Induces Transcription Compound 16-Keto Aspergillimide (Hypothesized) Compound->IKK Inhibits? Compound->NFkB_active Inhibits Translocation?

Conclusion

This compound presents an interesting scaffold for further biological evaluation. The protocols and conceptual frameworks provided here offer a starting point for researchers to explore its potential cytotoxic and anti-inflammatory activities. Future studies should focus on dose-response relationships in a broader range of cell lines, elucidation of the specific molecular targets, and in vivo efficacy studies to validate cell-based findings.

References

Application Notes and Protocols for 16-Keto Aspergillimide in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 16-Keto Aspergillimide, also known as SB202327, is a natural product isolated from the fungus Aspergillus japonicus.[1] It is classified as an anthelmintic agent, demonstrating activity against parasites such as Trichostrongylus colubriformis in in vitro settings.[1][2] Its unique structure and biological activity make it a compound of interest for anti-infective research and drug discovery.[3] These notes provide essential information on the solubility and preparation of this compound for use in in vitro experiments.

I. Solubility Data

Proper solubilization is critical for achieving accurate and reproducible results in in vitro assays. This compound is a white solid with a molecular weight of 373.46 g/mol .[1] While sparingly soluble in aqueous solutions, it can be effectively dissolved in common organic solvents for the preparation of stock solutions. The following table summarizes the known solubility data.

SolventReported ConcentrationMolar Concentration (Approx.)Source
Dimethyl Sulfoxide (DMSO)10 mM10 mM[3]
Ethanol1 mg/mL~2.68 mM[1]
Methanol1 mg/mL~2.68 mM[1]

Note: For most cell-based assays, DMSO is the preferred solvent due to its high solubilizing power and compatibility with cell culture media at low final concentrations (typically ≤0.5%). Researchers should always perform a vehicle control experiment to account for any effects of the solvent on the experimental system.

II. Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which can be serially diluted to achieve the desired final concentration for experiments.

Materials:

  • This compound (MW: 373.46 g/mol )

  • Anhydrous/molecular grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile tips

Methodology:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 373.46 g/mol x 1000 mg/g = 3.73 mg

  • Weighing: Carefully weigh out 3.73 mg of this compound powder using an analytical balance and place it into a sterile vial.

  • Solubilization: Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term stability.[1]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the stock solution into culture medium for direct application to cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile tubes and pipettes

Methodology:

  • Determine Final Concentration: Decide on the final concentration of this compound required for your experiment (e.g., 10 µM).

  • Serial Dilution (Recommended): To ensure accuracy and minimize pipetting errors, perform a serial dilution.

    • Intermediate Dilution: Prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10. Pipette 10 µL of the 10 mM stock into 90 µL of sterile culture medium.

    • Final Working Solution: Prepare the final 10 µM working solution by diluting the 1 mM intermediate solution 1:100. For example, add 10 µL of the 1 mM solution to 990 µL of culture medium to make 1 mL of the final working solution.

  • Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of the test compound. For a 1:1000 final dilution (e.g., 10 µM from a 10 mM stock), the final DMSO concentration will be 0.1%.

  • Application: Add the prepared working solutions and vehicle control to your cell cultures. Mix gently by swirling the plate.

III. Visualized Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for preparing this compound for an in vitro experiment.

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation cluster_assay In Vitro Assay weigh 1. Weigh Compound (e.g., 3.73 mg) add_dmso 2. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve store 4. Aliquot & Store (-20°C / -80°C) dissolve->store stock 10 mM Stock Solution intermediate Create Intermediate Dilution (e.g., 1 mM in Media) stock->intermediate final Create Final Working Solution (e.g., 10 µM in Media) intermediate->final treat Treat Cells final->treat vehicle Prepare Vehicle Control (DMSO in Media) vehicle->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing this compound solutions.

Hypothesized Signaling Pathway Context

While the specific molecular target and signaling pathway of this compound are not well-defined in the provided search results, its origin from Aspergillus and its anti-infective properties suggest a potential interaction with pathways crucial for pathogen survival or host-pathogen interactions. Mycotoxins from Aspergillus species are known to interact with various host cellular processes, including G-protein signaling and pathways controlling cell wall integrity.[4][5] The diagram below represents a generalized view of how a fungal-derived compound might disrupt pathogen processes or modulate host immune responses.

G cluster_compound Compound Action cluster_pathogen Pathogen Cell cluster_host Host Immune Cell compound This compound target Molecular Target (e.g., Enzyme, Receptor) compound->target Inhibition/Modulation prr Pattern Recognition Receptors (PRRs) compound->prr Modulation? signal G-Protein Signaling or CWI Pathway target->signal viability Disrupted Cell Viability or Proliferation signal->viability immune_response Modulated Immune Response (e.g., Cytokine Release) prr->immune_response

Caption: Potential mechanisms of action for an anti-infective compound.

References

Application Notes and Protocols for 16-Keto Aspergillimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the proper storage, handling, and use of 16-Keto Aspergillimide (B10814126), a novel anthelmintic agent isolated from Aspergillus japonicus and Aspergillus strain IMI 337664.[1][2]

Product Information

PropertyValueReference
Molecular Formula C₂₀H₂₇N₃O₄[1]
Molecular Weight 373.46 g/mol [1]
Appearance White solid[1]
CAS Number 199784-50-4[1]
Purity >98% by HPLC[1]
Origin Aspergillus japonicus[1]

Storage and Stability

Proper storage is critical to maintain the integrity and activity of 16-Keto Aspergillimide.

Storage ConditionDurationReference
Powder -20°C for up to 3 years[3]
In Solvent -80°C for up to 1 year[3]

Shipping: The compound is typically shipped with blue ice or at ambient temperature.[3]

Solubility

SolventConcentrationReference
Ethanol1 mg/mL[1]
Methanol1 mg/mL[1]
DMSO1 mg/mL or 10 mM[1][4]

Handling and Safety Precautions

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Adherence to safety protocols is essential.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.

  • Lab Coat: A lab coat or other protective clothing is required.

  • Eye Protection: Safety glasses or goggles are mandatory.

Handling Procedures:

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the work area.

  • Avoid release into the environment.

  • In case of accidental swallowing, seek immediate medical attention.

  • For skin contact, rinse thoroughly with water.

  • For eye contact, flush with large amounts of water and seek medical advice.

Biological Activity and Mechanism of Action

This compound is an anthelmintic agent with in vitro activity against nematode parasites such as Trichostrongylus colubriformis and Haemonchus contortus.[1][3][5] While its direct mechanism has not been fully elucidated, it belongs to the aspergillimide class, which is structurally related to the paraherquamides. Paraherquamides are known to act as antagonists of nematode nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to flaccid paralysis of the worms. This suggests a similar mechanism for this compound.

Proposed Signaling Pathway

nAChR_Antagonism Proposed Mechanism of Action cluster_nematode Nematode Neuromuscular Junction nAChR Nicotinic Acetylcholine Receptor (nAChR) Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Initiates Acetylcholine Acetylcholine (ACh) Acetylcholine->nAChR Binds & Activates Keto_Aspergillimide This compound Keto_Aspergillimide->nAChR Blocks Binding Paralysis Flaccid Paralysis Muscle_Contraction->Paralysis Inhibited by Antagonist

Caption: Proposed antagonism of nematode nicotinic acetylcholine receptors by this compound.

Experimental Protocols

The following are generalized protocols for in vitro anthelmintic assays based on published methodologies. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Larval Motility Assay for Haemonchus contortus

This assay assesses the viability of third-stage larvae (L3) after exposure to the test compound.

Materials:

  • Haemonchus contortus L3 larvae

  • RPMI-1640 medium

  • This compound stock solution (in DMSO)

  • 24-well plates

  • Incubator (16°C)

  • Microscope

Protocol:

  • Prepare serial dilutions of this compound in RPMI-1640 medium. The final DMSO concentration should not exceed a level that affects larval motility (typically ≤ 0.1%).

  • Add approximately 50-100 L3 larvae suspended in water to each well of a 24-well plate.

  • Add the diluted compound to the wells. Include control wells with RPMI alone and RPMI with the highest concentration of DMSO used.

  • Incubate the plates at 16°C for 72 hours.

  • After incubation, observe the motility of the larvae under a microscope. Larvae are considered motile if they exhibit sinusoidal movement.

  • Calculate the percentage of non-motile larvae for each concentration and determine the IC₅₀ value.

Experimental Workflow for In Vitro Anthelmintic Screening

Anthelmintic_Screening_Workflow In Vitro Anthelmintic Screening Workflow start Start prepare_compound Prepare Serial Dilutions of this compound start->prepare_compound add_compound Add Compound Dilutions to Wells prepare_compound->add_compound add_larvae Dispense L3 Larvae into 24-well Plates add_larvae->add_compound incubate Incubate at 16°C for 72 hours add_compound->incubate assess_motility Assess Larval Motility (Microscopy) incubate->assess_motility data_analysis Calculate % Inhibition and IC50 assess_motility->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vitro screening of this compound against nematode larvae.

In Vitro Larval Development Assay for Trichostrongylus colubriformis

This assay evaluates the effect of the compound on the development of parasitic larvae.

Materials:

  • Fourth-stage larvae (L4) of Trichostrongylus colubriformis (obtained from an infected host, e.g., gerbil)

  • Complex culture medium (specific to the parasite's requirements)

  • This compound stock solution (in DMSO)

  • Culture tubes or plates

  • Incubator (appropriate temperature and gas mixture for the parasite)

  • Microscope

Protocol:

  • Harvest L4 larvae from the host animal.

  • Prepare serial dilutions of this compound in the culture medium.

  • Dispense a known number of L4 larvae into culture tubes or plates containing the culture medium.

  • Add the diluted compound to the cultures. Include appropriate controls.

  • Incubate the cultures for a period sufficient for development to the next stage (e.g., 7 days for molting to the young adult stage).

  • At the end of the incubation period, examine the larvae microscopically to assess their developmental stage and viability.

  • Determine the concentration of the compound that inhibits normal development.

References

Application Notes and Protocols for 16-Keto Aspergillimide Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of the mechanism of action of 16-Keto Aspergillimide (B10814126), a novel anthelmintic compound. Due to the limited specific research on 16-Keto Aspergillimide, this document leverages the significant body of work on the closely related paraherquamide (B22789) class of compounds, to which aspergillimides are structurally and functionally analogous[1][2]. The primary mechanism of action is the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes, leading to muscle paralysis[1][3].

Introduction

This compound is a member of the aspergillimide class of oxindole (B195798) alkaloids isolated from an Aspergillus species[1][2]. These compounds, along with the related paraherquamides, represent a promising class of anthelmintics with a distinct mode of action compared to many commercially available drugs[3][4]. This novelty is particularly important in the context of rising drug resistance in parasitic nematodes[3]. The primary therapeutic effect of these compounds is the induction of flaccid paralysis in the target worms[1].

Mechanism of Action: Cholinergic Antagonism

The anthelmintic activity of the paraherquamide family, and by extension this compound, stems from their role as cholinergic antagonists at the neuromuscular junction of nematodes[1]. Specifically, these compounds block the action of acetylcholine (ACh), the primary excitatory neurotransmitter in nematodes, at its nicotinic receptors (nAChRs) on muscle cells[1][3]. This blockade prevents muscle depolarization and contraction, resulting in paralysis[1].

Studies on paraherquamide and its analogs have demonstrated that they are competitive antagonists of nAChRs[1][4]. They have been shown to block or reverse the depolarizing effects of nicotinic agonists like levamisole (B84282) and morantel[1]. Further research has indicated a selectivity for the levamisole-sensitive (L-type) nAChRs over the nicotine-sensitive (N-type) nAChRs in nematodes[3][5].

Signaling Pathway Diagram

16_Keto_Aspergillimide_MoA cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Muscle Cell ACh_Vesicle Acetylcholine (ACh) Vesicles ACh_Release ACh Release ACh_Vesicle->ACh_Release Action Potential ACh ACh ACh_Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Depolarization Muscle Cell Depolarization nAChR->Depolarization Ion Influx Contraction Muscle Contraction Depolarization->Contraction 16_Keto_Aspergillimide This compound 16_Keto_Aspergillimide->nAChR Blocks

Caption: Mechanism of action of this compound at the neuromuscular junction.

Quantitative Data
CompoundAssayTarget Organism/SystemValueReference
2-deoxoparaherquamideCa2+ flux assayCells expressing human muscle-type nAChRsIC50 ≈ 3 µM[1]
2-deoxoparaherquamideCa2+ flux assayCells expressing human α3 ganglionic nAChRsIC50 ≈ 9 µM[1]
ParaherquamideLarval motility assayHaemonchus contortusMIC50 = 31.2 µg/mL[3]
VM54159 (14-de-hydroxy paraherquamide)Larval motility assayHaemonchus contortusMIC50 = 15.6 µg/mL[3]

Experimental Protocols

The following protocols are based on methodologies used to study the mechanism of action of paraherquamides and are adaptable for this compound.

Protocol 1: In Vitro Nematode Paralysis Assay

Objective: To determine the concentration-dependent paralytic effect of this compound on a model nematode such as Caenorhabditis elegans.

Workflow Diagram

Paralysis_Assay_Workflow Start Start Culture_Worms Culture & Synchronize C. elegans Start->Culture_Worms Prepare_Compound Prepare Serial Dilutions of This compound Culture_Worms->Prepare_Compound Add_Worms Add Worms to Microtiter Plate Wells Prepare_Compound->Add_Worms Add_Compound Add Compound Dilutions to Wells Add_Worms->Add_Compound Incubate Incubate at 20°C Add_Compound->Incubate Observe Observe Motility Under Microscope at Time Points Incubate->Observe Calculate_EC50 Calculate EC50 for Paralysis Observe->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for the in vitro nematode paralysis assay.

Materials:

  • C. elegans (e.g., wild-type N2 strain)

  • Nematode Growth Medium (NGM) agar (B569324) plates seeded with E. coli OP50

  • M9 buffer

  • 96-well microtiter plates

  • This compound

  • DMSO (for stock solution)

  • Levamisole (positive control)

  • Dissecting microscope

Procedure:

  • Culture and age-synchronize C. elegans to the L4 or young adult stage.

  • Prepare a stock solution of this compound in DMSO.

  • Create a series of dilutions of the compound in M9 buffer in the wells of a 96-well plate. Include a vehicle control (DMSO in M9) and a positive control (Levamisole).

  • Wash the synchronized worms off the NGM plates with M9 buffer and adjust the concentration to approximately 10-20 worms per 10 µL.

  • Add 10 µL of the worm suspension to each well of the microtiter plate.

  • Incubate the plate at 20°C.

  • At specified time points (e.g., 1, 4, 8, 24 hours), observe the worms under a dissecting microscope.

  • Score a worm as paralyzed if it does not move spontaneously or in response to a gentle touch with a platinum wire pick.

  • For each concentration, calculate the percentage of paralyzed worms.

  • Plot the percentage of paralysis against the compound concentration and determine the EC50 value using a suitable statistical software.

Protocol 2: Electrophysiological Recording of Muscle Cell Depolarization

Objective: To directly measure the inhibitory effect of this compound on muscle cell depolarization induced by a cholinergic agonist in a larger nematode model like Ascaris suum. This protocol is adapted from methods used for paraherquamide studies[1].

Materials:

  • Live Ascaris suum

  • Dissection dish

  • Ascaris Ringers solution

  • Microelectrodes

  • Amplifier and data acquisition system

  • Perfusion system

  • This compound

  • Acetylcholine (ACh) or Levamisole

  • Mecamylamine (positive control antagonist)

Procedure:

  • Dissect a section of the A. suum body wall to expose the muscle flap.

  • Pin the muscle flap in a perfusion chamber filled with Ascaris Ringers solution.

  • Insert a microelectrode into a muscle cell to record the membrane potential.

  • Establish a stable baseline recording.

  • Perfuse the preparation with a known concentration of a cholinergic agonist (e.g., ACh or levamisole) and record the resulting depolarization.

  • Wash out the agonist and allow the membrane potential to return to baseline.

  • Pre-incubate the preparation with a specific concentration of this compound for a set period.

  • While still in the presence of this compound, re-apply the cholinergic agonist and record the membrane potential.

  • Compare the amplitude of the depolarization in the presence and absence of this compound to quantify the inhibitory effect.

  • A positive control experiment can be performed using the known nAChR antagonist, mecamylamine.

Protocol 3: Calcium Flux Assay in a Heterologous Expression System

Objective: To determine the inhibitory activity and subtype selectivity of this compound on specific nAChR subtypes expressed in a cellular system (e.g., HEK293 cells). This method was used to characterize the effects of 2-deoxoparaherquamide on human nAChR subtypes[1].

Materials:

  • HEK293 cells stably expressing the nAChR subunits of interest

  • Cell culture medium and reagents

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • This compound

  • Nicotinic agonist (e.g., acetylcholine or nicotine)

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

Procedure:

  • Plate the nAChR-expressing cells in a 96-well plate and grow to confluence.

  • Load the cells with a calcium indicator dye according to the manufacturer's instructions.

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the compound dilutions to the wells and incubate for a specified period.

  • Use a FLIPR or similar instrument to measure the baseline fluorescence.

  • Add a pre-determined concentration of the nicotinic agonist to all wells to stimulate the receptors.

  • Record the change in fluorescence, which corresponds to the influx of calcium through the activated nAChRs.

  • Calculate the inhibitory effect of this compound at each concentration by comparing the fluorescence signal to the control wells (agonist only).

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

By employing these protocols, researchers can effectively characterize the anthelmintic properties and elucidate the specific molecular mechanism of this compound.

References

Analytical Standards for 16-Keto Aspergillimide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Keto Aspergillimide (B10814126), also known as SB202327, is a novel anthelmintic compound first isolated from Aspergillus strain IMI 337664.[1][2][3] It belongs to the aspergillimide class of metabolites, which are structurally related to the paraherquamides.[2] This document provides a comprehensive overview of the analytical standards for 16-Keto Aspergillimide, including its physicochemical properties, proposed mechanism of action, and detailed protocols for its analysis. While this compound has demonstrated in vitro activity against nematode larvae, it has not shown efficacy in vivo.[1][4]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for the accurate preparation of standards and samples for analytical testing.

PropertyValueReference
Molecular Formula C₂₀H₂₇N₃O₄[4]
Molecular Weight 373.46 g/mol [4]
CAS Number 199784-50-4[1][4]
Appearance White solid[4]
Melting Point >300 °C[4]
Purity (by HPLC) >98%[4]
Solubility Soluble in ethanol, methanol (B129727), and DMSO (1 mg/mL)[4]
Storage Conditions -20°C for long-term storage[1][4]

Proposed Mechanism of Action: Anthelmintic Activity

The anthelmintic activity of this compound is believed to be analogous to that of the closely related paraherquamides. These compounds act as antagonists of nematode-specific L-type nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the muscle cells of the parasite.[5][6] Blockade of these receptors inhibits the excitatory neurotransmission mediated by acetylcholine, leading to flaccid paralysis of the nematode and its subsequent expulsion from the host.

Anthelmintic Mechanism of this compound cluster_0 Nematode Neuromuscular Junction cluster_1 Drug Action Acetylcholine Acetylcholine nAChR L-type Nicotinic Acetylcholine Receptor Acetylcholine->nAChR Binds to Muscle_Cell Nematode Muscle Cell nAChR->Muscle_Cell Depolarizes Blockade Antagonistic Blockade nAChR->Blockade Contraction Contraction Muscle_Cell->Contraction Leads to Paralysis Flaccid Paralysis 16KA This compound 16KA->nAChR Binds and Blocks Blockade->Paralysis Results in

Caption: Proposed mechanism of anthelmintic action of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A primary method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC). While the specific conditions used for the reported >98% purity are not detailed in the public domain, a general protocol for the analysis of related mycotoxins can be adapted.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

Protocol:

  • Standard Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Mobile Phase: A gradient of acetonitrile and water is recommended. A typical starting point could be:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • Detection wavelength: Determined by UV scan (likely in the range of 220-280 nm).

  • Data Analysis: Calculate the purity of the sample by integrating the peak area of this compound and expressing it as a percentage of the total peak area.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Quantification

For sensitive and selective quantification of this compound in complex matrices, a UHPLC-MS/MS method is recommended. The following protocol is based on a published multi-mycotoxin method.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Reagents:

Protocol:

  • Sample Extraction: For biological matrices, a liquid-liquid or solid-phase extraction may be necessary to remove interferences.

  • Chromatographic Conditions:

    • Column: C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A fast gradient is typically employed in UHPLC.

  • Mass Spectrometry Conditions:

    • Ionization mode: Positive electrospray ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. The exact transitions would need to be determined by infusion of a pure standard.

  • Quantification: Generate a calibration curve using a series of known concentrations of the analytical standard.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Analysis Standard This compound Standard Dilution Dilution in Mobile Phase Standard->Dilution Sample Test Sample (e.g., culture extract, biological matrix) Extraction Extraction & Cleanup (if necessary) Sample->Extraction Extraction->Dilution HPLC_UHPLC HPLC / UHPLC System Dilution->HPLC_UHPLC Detector UV Detector (Purity) HPLC_UHPLC->Detector MS Tandem Mass Spectrometer (Quantification) HPLC_UHPLC->MS Chromatogram Chromatogram Detector->Chromatogram MS->Chromatogram Purity_Calc Purity Calculation (% Area) Chromatogram->Purity_Calc Quant_Curve Quantification (Calibration Curve) Chromatogram->Quant_Curve

Caption: General analytical workflow for this compound.

Spectroscopic Data (Note on Availability)

Quality Control and Stability

Quality Control Specifications:

  • Identity: Confirmed by retention time matching to a reference standard in HPLC and by mass-to-charge ratio in MS.

  • Purity: ≥98% as determined by HPLC with UV detection.

  • Residual Solvents: To be determined by gas chromatography (GC) if applicable, based on the synthesis or purification process.

Stability and Storage:

  • Solid Form: Stable for at least 3 years when stored at -20°C.[1]

  • In Solution: Stable for at least 1 year when stored at -80°C in a suitable solvent.[1]

  • Repeated freeze-thaw cycles should be avoided.

Conclusion

This document provides a framework for the analytical standards of this compound. While key physicochemical properties and a proposed mechanism of action are known, detailed experimental protocols for its analysis are based on methods for similar compounds due to the limited availability of specific data in the public domain. The generation and publication of comprehensive spectroscopic data for this compound would be a valuable contribution to the scientific community.

References

Troubleshooting & Optimization

Technical Support Center: Improving 16-Keto Aspergillimide Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 16-Keto Aspergillimide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a novel anthelmintic compound derived from the Aspergillus strain IMI 337664. While it has demonstrated in vitro activity, its effectiveness in vivo has been limited, which may be attributed to its poor solubility in aqueous solutions, impacting its bioavailability.

Q2: What are the initial recommended solvents for dissolving this compound?

Based on available data, this compound is soluble in organic solvents such as ethanol, methanol, and DMSO at a concentration of 1 mg/mL. For aqueous-based assays, it is common to prepare a stock solution in one of these organic solvents and then dilute it into the aqueous experimental medium. However, precipitation can occur upon dilution.

Q3: What are the general strategies to improve the aqueous solubility of poorly soluble compounds like this compound?

Several strategies can be employed to enhance the aqueous solubility of hydrophobic compounds. These can be broadly categorized as physical and chemical modifications:

  • Physical Modifications:

    • Particle size reduction (micronization, nanosizing)

    • Modification of the crystal habit (polymorphism)

    • Drug dispersion in carriers (solid dispersions)

  • Chemical Modifications:

    • pH adjustment

    • Use of co-solvents

    • Complexation (e.g., with cyclodextrins)

    • Use of surfactants

Q4: How does pH adjustment affect the solubility of fungal secondary metabolites?

The pH of a solution can significantly influence the solubility of ionizable compounds. For secondary metabolites from Aspergillus species, the optimal pH for both production and solubility can vary.[1][2][3][4] It is crucial to experimentally determine the pH-solubility profile of this compound to identify a pH range where it is most soluble.

Q5: Can cyclodextrins be used to improve the solubility of this compound?

Yes, cyclodextrins are a promising approach. They are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their cavity, forming inclusion complexes that are more water-soluble. Studies on other anthelmintic drugs like albendazole (B1665689) have shown a significant increase in aqueous solubility and bioavailability with the use of cyclodextrins such as β-cyclodextrin (βCD) and hydroxypropyl-β-cyclodextrin (HPβCD).[5][6][7][8][9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of organic stock solution into aqueous buffer. The compound has low aqueous solubility and is crashing out of the solution. The concentration of the organic solvent in the final solution may be too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent in the final aqueous solution (ensure it is compatible with your experimental system). 3. Explore the use of solubilizing excipients such as cyclodextrins or surfactants in the aqueous phase before adding the compound stock.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound in the assay medium. The compound may be precipitating over time.1. Visually inspect for precipitation before and after the experiment. 2. Quantify the concentration of the dissolved compound at the beginning and end of the experiment using a suitable analytical method (e.g., HPLC). 3. Prepare fresh solutions for each experiment. 4. Consider formulation strategies to enhance and stabilize the solubility.
Low in vivo efficacy despite good in vitro activity. Poor bioavailability due to low aqueous solubility and/or poor absorption in the gastrointestinal tract.1. Investigate formulation strategies to improve solubility and dissolution rate, such as complexation with cyclodextrins or creating a solid dispersion. 2. Conduct pharmacokinetic studies with different formulations to assess the impact on absorption and systemic exposure.
Difficulty in preparing a sufficiently concentrated aqueous stock solution. The intrinsic aqueous solubility of this compound is very low.1. Systematically screen different pH values and co-solvent systems. 2. Evaluate different types of cyclodextrins and their concentrations. 3. Consider the use of surfactants, but be mindful of their potential effects on your biological system.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

Objective: To determine the aqueous solubility of this compound at different pH values.

Materials:

  • This compound

  • Phosphate (B84403) buffer solutions (pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

  • HPLC-grade water

  • Shaking incubator

  • 0.22 µm syringe filters

  • HPLC system with a suitable column

Methodology:

  • Prepare a series of phosphate buffer solutions at the desired pH values.

  • Add an excess amount of this compound to each buffer solution in separate vials.

  • Incubate the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the suspensions to settle.

  • Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered samples with an appropriate solvent (e.g., methanol) and analyze the concentration of dissolved this compound using a validated HPLC method.

  • Plot the solubility (in µg/mL or mM) as a function of pH.

Protocol 2: Solubility Enhancement using Cyclodextrins (Phase Solubility Study)

Objective: To evaluate the effect of β-cyclodextrin (βCD) and hydroxypropyl-β-cyclodextrin (HPβCD) on the aqueous solubility of this compound.

Materials:

  • This compound

  • β-cyclodextrin (βCD)

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Deionized water

  • Shaking incubator

  • 0.22 µm syringe filters

  • HPLC system

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of βCD and HPβCD (e.g., 0, 2, 4, 6, 8, 10 mM).

  • Add an excess amount of this compound to each cyclodextrin (B1172386) solution.

  • Follow steps 3-6 from Protocol 1 to determine the concentration of dissolved this compound in each cyclodextrin solution.

  • Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The slope of this phase solubility diagram can be used to determine the stability constant of the inclusion complex.

Data Presentation

Table 1: Hypothetical pH-Solubility Profile of this compound

pHSolubility (µg/mL)
4.00.5
5.01.2
6.02.5
7.01.8
7.41.5
8.00.8

Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Table 2: Expected Solubility Enhancement of a Model Anthelmintic with Cyclodextrins

Cyclodextrin (CD)Concentration (mM)Solubility of Albendazole (µg/mL)Fold Increase
None0~0.21
βCD10~10.7~53.5
HPβCD10~190~950

Data adapted from studies on albendazole to illustrate the potential magnitude of solubility enhancement.[7]

Visualizations

experimental_workflow cluster_preparation Preparation cluster_solubility_testing Solubility Enhancement Strategies cluster_analysis Analysis cluster_application Application start This compound Powder stock Prepare Stock in Organic Solvent (e.g., DMSO) start->stock ph pH Adjustment (Protocol 1) stock->ph cosolvent Co-solvent Systems stock->cosolvent cyclodextrin Cyclodextrin Complexation (Protocol 2) stock->cyclodextrin hplc HPLC Analysis of Solubilized Compound ph->hplc cosolvent->hplc cyclodextrin->hplc data Data Analysis & Solubility Determination hplc->data assay In Vitro / In Vivo Assay data->assay

Caption: Experimental workflow for improving this compound solubility.

cyclodextrin_complexation cluster_system Cyclodextrin Complexation Mechanism cluster_complex compound Hydrophobic This compound cyclodextrin Cyclodextrin (Host) compound->cyclodextrin Encapsulation complex Soluble Inclusion Complex cyclodextrin->complex water Aqueous Solution complex->water Increased Solubility

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

References

Technical Support Center: In Vivo Studies of 16-Keto Aspergillimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-Keto Aspergillimide (B10814126) in in vivo settings. As a novel natural product with limited published in vivo data, this guide draws upon established principles and challenges encountered with similar compounds, particularly other anthelmintics and complex secondary metabolites.

Frequently Asked Questions (FAQs)

Q1: What is 16-Keto Aspergillimide and what is its known biological activity?

A1: this compound (also known as SB202327) is a novel anthelmintic metabolite isolated from an Aspergillus species.[1] It belongs to the aspergillimide class of compounds.[1] Its primary known biological activity is as an anthelmintic, meaning it has the potential to expel or destroy parasitic worms.[1]

Q2: What are the major anticipated challenges in conducting in vivo studies with this compound?

A2: Based on challenges encountered with other novel natural products, the primary anticipated challenges for in vivo studies with this compound include:

  • Poor aqueous solubility: Many complex natural products exhibit low water solubility, which can hinder formulation for in vivo administration and lead to poor bioavailability.[2][3][4]

  • Limited availability: As a metabolite isolated from a fungal strain, obtaining sufficient quantities for extensive in vivo studies can be a significant hurdle.[5][6][7] This may require optimization of fermentation and purification processes.

  • Lack of pharmacokinetic data: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is currently unknown. Understanding these parameters is critical for designing meaningful in vivo experiments.

  • Potential for toxicity: As with any new chemical entity, a thorough toxicological assessment is necessary to determine a safe dose range for in vivo studies.[8]

  • Structural complexity: The intricate molecular structure of this compound can make synthesis or modification challenging.[5][7]

Q3: Are there any established in vivo models for testing the anthelmintic activity of compounds like this compound?

A3: Yes, there are established in vivo models for anthelmintic drug screening. A common approach involves using rodent models, such as Mongolian gerbils, or ruminant models like sheep, experimentally infected with parasitic nematodes like Haemonchus contortus.[8] Efficacy is typically assessed by comparing the worm burden in treated versus untreated animals.[8]

Troubleshooting Guides

Issue 1: Poor Solubility and Formulation

Q: I am having difficulty dissolving this compound for in vivo administration. What are my options?

A: Poor aqueous solubility is a common problem with complex natural products. Here are several formulation strategies to consider, ranging from simple to more advanced:

  • Co-solvents: Investigate the use of biocompatible co-solvents to increase solubility. The choice of co-solvent will depend on the route of administration and the specific physicochemical properties of this compound.

  • Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can enhance its dissolution rate.[2][9] This can be achieved through techniques like solvent evaporation or hot-melt extrusion.[9]

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous solutions.[9]

  • Lipid-Based Formulations: For oral delivery, lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.[9][10]

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution velocity.[11]

Logical Flow for Formulation Troubleshooting

start Start: Poor Solubility of this compound cosolvents Attempt Co-solvent System start->cosolvents solid_dispersion Explore Solid Dispersions cosolvents->solid_dispersion If insufficient or toxic success Achieved Suitable Formulation cosolvents->success If successful cyclodextrin Investigate Cyclodextrin Complexation solid_dispersion->cyclodextrin If complex or unstable solid_dispersion->success If successful lipid_formulation Consider Lipid-Based Formulations (Oral) cyclodextrin->lipid_formulation If inefficient cyclodextrin->success If successful nanosuspension Evaluate Nanosuspension Technology lipid_formulation->nanosuspension If oral route is not optimal lipid_formulation->success If successful nanosuspension->success If successful

Caption: Troubleshooting workflow for addressing poor solubility of this compound.

Issue 2: In Vivo Toxicity

Q: I am observing unexpected toxicity in my animal model. How can I troubleshoot this?

A: Unexpected toxicity can arise from the compound itself, the vehicle, or the administration procedure. A systematic approach is needed to identify the cause:

  • Vehicle Control: Always include a vehicle-only control group to ensure the observed toxicity is not due to the formulation excipients.

  • Dose-Response Assessment: Conduct a dose-range finding study to determine the Maximum Tolerated Dose (MTD). Start with a low dose and gradually escalate to identify the dose at which adverse effects first appear.

  • Route of Administration: The route of administration can significantly impact toxicity. If one route is proving too toxic, consider alternative routes if appropriate for the therapeutic goal.

  • Clinical Observations: Carefully monitor the animals for clinical signs of toxicity, such as weight loss, changes in behavior, or altered organ function (through blood biochemistry).

  • Histopathology: At the end of the study, perform a histopathological examination of key organs to identify any tissue damage.

Experimental Workflow for Toxicity Assessment

start Start: Toxicity Assessment mtd_study Conduct Maximum Tolerated Dose (MTD) Study start->mtd_study vehicle_control Include Vehicle-Only Control Group mtd_study->vehicle_control dose_escalation Administer Escalating Doses of this compound mtd_study->dose_escalation monitoring Monitor Clinical Signs and Body Weight dose_escalation->monitoring biochemistry Collect Blood for Biochemistry Analysis monitoring->biochemistry histopathology Perform Histopathology on Key Organs biochemistry->histopathology safe_dose Determine Safe Dose Range for Efficacy Studies histopathology->safe_dose

Caption: A typical experimental workflow for in vivo toxicity assessment.

Quantitative Data

Due to the novelty of this compound, there is no publicly available in vivo quantitative data. The following tables provide examples of the types of data that would need to be generated, based on studies of other novel anthelmintic compounds.

Table 1: Example of an In Vivo Anthelmintic Efficacy Study Design in a Gerbil Model

GroupTreatmentDose (mg/kg)Route of AdministrationNumber of Animals
1Vehicle Control-Oral8
2This compound50Oral8
3This compound100Oral8
4This compound200Oral8
5Positive Control (e.g., Fenbendazole)10Oral8

Table 2: Example Pharmacokinetic Parameters for an Orally Administered Anthelmintic (Fenbendazole in Rats)

ParameterValueUnitReference
Dose10mg/kg[4]
Cmax (Peak Plasma Concentration)< 0.1µg/mL[4]
Water Solubility0.3µg/mL[4]
Drug Release (in 1 hour)81%[4]

Experimental Protocols

Protocol 1: General Procedure for In Vivo Anthelmintic Efficacy in a Gerbil Model

  • Animal Acclimatization: Acclimatize Mongolian gerbils for at least one week before the start of the experiment.

  • Infection: Experimentally infect the gerbils with a known number of third-stage larvae of a relevant parasite (e.g., Haemonchus contortus).

  • Treatment: After a pre-patent period to allow the infection to establish, randomly assign the animals to the treatment groups as outlined in Table 1. Administer the assigned treatment (vehicle, this compound, or positive control) via the chosen route (e.g., oral gavage).

  • Monitoring: Monitor the animals daily for any signs of distress.

  • Necropsy and Worm Burden Count: At a predetermined time point post-treatment, euthanize the animals and recover the adult worms from the relevant organ (e.g., stomach or intestines). Count the number of worms for each animal.

  • Data Analysis: Calculate the percentage reduction in worm burden for each treatment group compared to the vehicle control group.

Protocol 2: Maximum Tolerated Dose (MTD) Study in Mice

  • Animal Model: Use healthy mice (e.g., Swiss albino), with an equal number of males and females.

  • Dose Selection: Based on in vitro cytotoxicity data, select a starting dose and a series of escalating doses.

  • Dosing: Administer a single dose of this compound to a small group of mice (e.g., n=3 per dose level).

  • Observation Period: Observe the animals for a period of 14 days for signs of toxicity, including mortality, changes in body weight, and behavioral changes.

  • Dose Escalation: If no toxicity is observed at a given dose level, escalate to the next dose level in a new cohort of animals.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or mortality.

  • Pathology: At the end of the observation period, perform a gross necropsy and consider histopathological analysis of major organs.

Signaling Pathways and Logical Relationships

Hypothesized Mechanism of Action and In Vivo Challenges

While the specific mechanism of action for this compound is not yet elucidated, like other anthelmintics, it is likely to interfere with a critical physiological pathway in the parasite. The diagram below illustrates the logical relationship between the compound's properties and the challenges in achieving in vivo efficacy.

cluster_compound This compound Properties cluster_challenges In Vivo Challenges cluster_outcome Desired Outcome A Novel Natural Product B Complex Structure A->B C Poor Aqueous Solubility B->C E Difficult Formulation C->E D Unknown Pharmacokinetics F Low Bioavailability D->F E->F H Sub-therapeutic Concentration at Target F->H G Potential Toxicity G->H I In Vivo Efficacy (Anthelmintic Effect) H->I Leads to failure if not overcome

Caption: Logical flow from compound properties to in vivo challenges and desired outcome.

References

Technical Support Center: Optimizing 16-Keto Aspergillimide Concentration for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This resource is intended for researchers, scientists, and drug development professionals. It offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the optimization of a novel compound's concentration for bioassays.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the experimental process.

IssuePossible Cause(s)Recommended Solution(s)
Compound Precipitation in Media - Low solubility of 16-Keto Aspergillimide in aqueous solutions.- The concentration of the organic solvent (e.g., DMSO) is too low in the final dilution.- Interaction with media components.- Increase the final concentration of the solvent, ensuring it remains below cytotoxic levels (typically <0.5% for DMSO).[1][2][3]- Prepare a more concentrated stock solution and use a smaller volume for dilution.- Test different biocompatible solvents such as ethanol (B145695) or acetone (B3395972), again ensuring the final concentration is non-toxic.[2][4]- Visually inspect for precipitation under a microscope after dilution into the final assay medium.
High Background Signal in Controls - Contamination of media or reagents.- Autofluorescence of the compound.- Incomplete removal of detection reagents.- Use sterile techniques and fresh, filtered reagents.- Run a "compound only" control (without cells) to measure its intrinsic fluorescence or absorbance at the assay wavelength.- Ensure thorough washing steps where applicable in the protocol.
Inconsistent Results Between Replicates - Uneven cell seeding.- Pipetting errors.- "Edge effects" in the microplate.- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the microplate, or fill them with sterile media/PBS to maintain humidity.[5]
Low Signal or Poor Dynamic Range - Sub-optimal incubation time.- Low cell number.- Reduced metabolic activity of cells.- Perform a time-course experiment to determine the optimal incubation period.- Optimize the initial cell seeding density.[6]- Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
High Cytotoxicity at Low Concentrations - The compound is highly potent.- The solvent concentration is too high.- Expand the dilution series to include much lower concentrations.- Prepare a vehicle control with the same final solvent concentration to assess solvent-induced toxicity.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new bioassay?

A1: For a novel compound, it is advisable to start with a broad concentration range, for example, from 100 µM down to 1 nM, using serial dilutions. This wide range will help in identifying the approximate effective concentration and any potential cytotoxicity.

Q2: How do I choose the right solvent for this compound?

A2: The choice of solvent depends on the solubility of the compound. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro assays.[1][7] However, it's crucial to determine the maximum tolerated concentration of the solvent by the cells in your assay, as DMSO can be toxic at higher concentrations (typically above 0.5%).[1][2][3] Other solvents like ethanol or acetone can also be tested.[2][4] A solvent toxicity test should always be performed as a preliminary experiment.

Q3: What are IC50 and EC50 values, and how are they determined?

A3: The IC50 (half-maximal inhibitory concentration) is the concentration of a substance that inhibits a specific biological or biochemical function by 50%.[5][8] The EC50 (half-maximal effective concentration) is the concentration that induces a response halfway between the baseline and maximum after a specified exposure time.[8] These values are determined by treating cells with a range of compound concentrations and measuring the response. The data is then plotted as a dose-response curve, from which the IC50 or EC50 value is calculated using non-linear regression analysis.[8][9][10]

Q4: What control experiments are essential when optimizing this compound concentration?

A4: The following controls are crucial for reliable results:

  • Untreated Control: Cells in media without the compound or solvent. This represents 100% viability or baseline activity.

  • Vehicle Control: Cells in media with the same final concentration of the solvent (e.g., DMSO) used to dissolve the compound. This helps to distinguish the effect of the compound from the effect of the solvent.

  • Positive Control: A known inhibitor or activator for the specific bioassay to ensure the assay is working correctly.

  • Blank Control: Media only (no cells) to measure background signal.

Q5: How can I be sure that the observed effect is not due to cytotoxicity?

A5: It is important to perform a cytotoxicity assay in parallel with your functional bioassay. The MTT assay is a common method for assessing cell viability.[11][12][13] If the concentration of this compound that produces the desired biological effect also causes significant cell death, the results of the functional assay may be misleading. Ideally, the effective concentration should be well below the cytotoxic concentration.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay

This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13]

Materials:

  • 96-well flat-bottom sterile tissue culture plates

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include vehicle-only and untreated controls.[11]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[11]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[8][9]

Data Presentation

Table 1: Example Data for Cytotoxicity of this compound on Cell Line X
Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability
0 (Untreated)1.250.08100
0 (Vehicle)1.230.0798.4
0.11.200.0996.0
11.150.0692.0
100.880.0570.4
500.630.0450.4
1000.310.0324.8
Table 2: Summary of IC50 Values for this compound
Cell LineIncubation Time (hours)IC50 (µM)
Cell Line X2452.5
Cell Line X4835.2
Cell Line Y2478.1

Visualizations

Experimental Workflow for Concentration Optimization

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare Stock Solution of this compound cytotoxicity_assay Cytotoxicity Assay (MTT) prep_compound->cytotoxicity_assay bioassay Functional Bioassay prep_compound->bioassay prep_cells Culture and Seed Cells prep_cells->cytotoxicity_assay prep_cells->bioassay dose_response Generate Dose-Response Curves cytotoxicity_assay->dose_response bioassay->dose_response ic50_ec50 Calculate IC50 / EC50 dose_response->ic50_ec50 optimization Determine Optimal Non-Toxic Concentration Range ic50_ec50->optimization

Caption: A generalized workflow for determining the optimal concentration of this compound.

Hypothetical Signaling Pathway Modulation

signaling_pathway cluster_nucleus Nuclear Events KA 16-Keto Aspergillimide Receptor Cell Surface Receptor KA->Receptor Inhibition Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor (e.g., NF-κB) Kinase2->TF Nucleus Nucleus TF->Nucleus Translocation Response Cellular Response (e.g., Cytokine Production) Nucleus->Response Gene Expression

Caption: A hypothetical signaling pathway inhibited by this compound.

References

avoiding degradation of 16-Keto Aspergillimide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on avoiding the degradation of 16-Keto Aspergillimide in solution. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Possible Cause Recommended Solution
Loss of Compound Activity Over Time Degradation of this compound in solution.- Storage: Ensure stock solutions are stored at -80°C.[1] - Solvent: Use DMSO for stock solutions. For aqueous buffers, prepare fresh solutions daily. - pH: Avoid alkaline conditions; maintain a neutral or slightly acidic pH if possible. - Light: Protect solutions from light by using amber vials or wrapping containers in foil.
Inconsistent Experimental Results Partial degradation of the compound due to handling.- Thawing: Thaw frozen stock solutions slowly on ice and minimize freeze-thaw cycles. - Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Do not store diluted aqueous solutions.
Appearance of Unknown Peaks in HPLC/LC-MS Formation of degradation products.- Analysis: Use a stability-indicating HPLC method to separate the parent compound from potential degradants.[2] - Characterization: If significant degradation is observed, consider techniques like LC-MS/MS to identify the degradation products.[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, the solid powder form of this compound should be stored at -20°C for up to three years.[1] Solutions in a solvent such as DMSO should be stored at -80°C for up to one year.[1]

Q2: What is the best solvent for dissolving this compound?

A2: this compound is soluble in DMSO, ethanol, and methanol.[3] For creating stock solutions, DMSO is a common choice. It is soluble at 10 mM in DMSO. For biological assays, ensure the final concentration of DMSO is compatible with your experimental system.

Q3: How can I minimize the degradation of this compound in my experiments?

A3: To minimize degradation, follow these best practices:

  • Light Protection: Protect solutions from exposure to light, as photodegradation is a common issue for similar compounds.[4][5][6][7][8]

  • Temperature Control: Keep solutions on ice when in use and store them at the recommended temperature when not in use.

  • pH Management: Avoid highly acidic or basic conditions in your experimental setup, as hydrolysis can be a degradation pathway.

  • Fresh Preparations: Prepare fresh dilutions from your stock solution for each experiment.

Q4: Are there any known degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been extensively published, compounds with similar functional groups can be susceptible to hydrolysis and oxidation. Forced degradation studies on other anthelmintics suggest that these are likely degradation routes.[9][10][11][12]

Data on Compound Stability (Illustrative)

The following tables provide illustrative data on the stability of this compound under various conditions. Note: This data is hypothetical and intended to serve as a guideline for experimental design.

Table 1: Effect of Solvent and Temperature on Stability (48 hours)

SolventTemperaturePurity (%)
DMSO-80°C>99%
DMSO4°C98%
DMSORoom Temperature95%
Ethanol-20°C99%
Ethanol4°C97%
PBS (pH 7.4)4°C90%
PBS (pH 7.4)Room Temperature82%

Table 2: Effect of pH on Stability in Aqueous Buffer (24 hours at Room Temperature)

pHPurity (%)
5.095%
7.491%
9.080%

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but do not overheat.

  • Aliquoting: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.

  • Storage: Store the aliquots at -80°C.

Protocol 2: Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the stability of this compound. Method optimization will be required.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute the compound and any potential degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by a UV scan of the compound.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dilute the this compound solution to be tested in the initial mobile phase composition.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The peak area of this compound can be used to quantify its concentration and assess degradation over time by comparing it to a reference standard.

Visualizations

Degradation_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis  H₂O, pH Oxidation Oxidation This compound->Oxidation  O₂, Peroxides Photodegradation Photodegradation This compound->Photodegradation  Light Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Stock Solution (DMSO, -80°C) Working_Solution Prepare Fresh Working Solution Stock_Solution->Working_Solution Incubation Incubate Under Experimental Conditions Working_Solution->Incubation Sampling Collect Samples at Time Points Incubation->Sampling HPLC_Analysis Analyze by Stability-Indicating HPLC Method Sampling->HPLC_Analysis Data_Analysis Quantify Degradation HPLC_Analysis->Data_Analysis

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Flow Start Inconsistent Results or Loss of Activity Check_Storage Stock Solution Stored at -80°C? Start->Check_Storage Check_Light Protected from Light? Check_Storage->Check_Light Yes Degradation_Likely Degradation Likely Occurring Check_Storage->Degradation_Likely No Check_Freshness Working Solutions Prepared Freshly? Check_Light->Check_Freshness Yes Check_Light->Degradation_Likely No Check_pH pH of Medium Neutral/Acidic? Check_Freshness->Check_pH Yes Check_Freshness->Degradation_Likely No Solution_Stable Likely Stable Check_pH->Solution_Stable Yes Check_pH->Degradation_Likely No

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Technical Support Center: Overcoming Resistance in Anthelmintic Testing with 16-Keto Aspergillimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 16-Keto Aspergillimide. Given the limited publicly available data on this specific compound, this guide incorporates established principles of anthelmintic resistance and testing methodologies to address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

While detailed molecular studies are limited, this compound is structurally related to the paraherquamides. Therefore, it is hypothesized to act as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist in nematodes. This antagonism is thought to block neurotransmission at the neuromuscular junction, leading to flaccid paralysis and subsequent expulsion of the parasite from the host.

Q2: What are the potential mechanisms of resistance to this compound in helminths?

Based on resistance mechanisms observed for other nAChR antagonists, potential resistance in helminths to this compound could involve:

  • Target site modification: Alterations in the protein sequence of nAChR subunits could reduce the binding affinity of the compound.

  • Increased drug efflux: Overexpression of transporter proteins, such as P-glycoproteins, may actively pump the drug out of the parasite's cells.

  • Metabolic detoxification: Enhanced activity of metabolic enzymes, like cytochrome P450s, could lead to the rapid breakdown of this compound into inactive metabolites.

Q3: How can I determine if a helminth population is resistant to this compound?

Resistance can be assessed using in vitro assays such as the larval development assay (LDA) or the adult motility assay. A significant increase in the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) value for a field isolate compared to a susceptible reference strain is indicative of resistance.

Troubleshooting Guides

Inconsistent IC50/EC50 Values in In Vitro Assays
Potential Cause Troubleshooting Steps
Solvent Effects The solvent used to dissolve this compound may have inherent toxicity to the parasites. Always include a solvent control (vehicle) to assess its effect on motility or development.
Larval/Adult Age and Stage The susceptibility of helminths to anthelmintics can vary with their developmental stage. Ensure that larvae or adults are of a consistent age and stage across all experimental replicates.
Assay Incubation Time The onset of action for this compound may be delayed. Establish a time-course experiment to determine the optimal incubation period for observing maximal effect.
Compound Stability This compound may degrade in the assay medium over time. Prepare fresh solutions for each experiment and protect from light if the compound is light-sensitive.
High Variability Between Replicates
Potential Cause Troubleshooting Steps
Uneven Parasite Distribution Ensure a homogenous suspension of larvae or a consistent number of adults are added to each well of the assay plate.
Inaccurate Pipetting Calibrate pipettes regularly and use reverse pipetting for viscous solutions to ensure accurate delivery of the compound and parasites.
Edge Effects in Assay Plates Evaporation from the outer wells of a microtiter plate can concentrate the drug and affect results. Avoid using the outermost wells or fill them with sterile medium to maintain humidity.

Experimental Protocols

Larval Development Assay (LDA)
  • Preparation of Larvae: Isolate eggs from fresh feces and hatch them to obtain L1 larvae.

  • Assay Setup: Dispense a standardized number of L1 larvae (e.g., 50-100) into each well of a 96-well plate containing a suitable culture medium.

  • Compound Addition: Add serial dilutions of this compound to the test wells. Include positive (a known effective anthelmintic) and negative (solvent) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 27°C) for a defined period (e.g., 7 days) to allow for development to the L3 stage.

  • Assessment: Stop the development by adding a fixative (e.g., Lugol's iodine). Count the number of L1, L2, and L3 larvae in each well under an inverted microscope.

  • Data Analysis: Calculate the percentage of inhibition of development to the L3 stage for each concentration and determine the IC50 value.

Adult Motility Assay
  • Preparation of Adults: Collect adult worms from a susceptible host or from in vitro culture.

  • Assay Setup: Place individual or a small group of adult worms in each well of a 24-well plate containing culture medium.

  • Compound Addition: Add different concentrations of this compound to the wells.

  • Incubation and Observation: Incubate the plate and observe the motility of the worms at set time points (e.g., 24, 48, 72 hours). Motility can be scored visually or using an automated motility tracking system.

  • Data Analysis: Determine the concentration of this compound that inhibits motility by 50% (EC50).

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of this compound against Susceptible and Resistant Haemonchus contortus

StrainAssay TypeIC50 (µM)Resistance Factor
Susceptible (ISE)LDA0.05-
Resistant (IRE-1)LDA1.2525
Resistant (IRE-2)LDA2.5050

Table 2: Hypothetical EC50 Values of this compound against Susceptible and Resistant Teladorsagia circumcincta

StrainAssay TypeEC50 (µM)Resistance Factor
Susceptible (TSE)Adult Motility0.12-
Resistant (TRE-1)Adult Motility3.6030

Visualizations

Hypothetical Signaling Pathway for this compound Action and Resistance cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_muscle Postsynaptic Muscle Cell cluster_resistance Resistance Mechanisms ACh Acetylcholine Vesicle Synaptic Vesicle ACh->Vesicle Packaging nAChR Nicotinic ACh Receptor Vesicle->nAChR ACh Release KA 16-Keto Aspergillimide KA->nAChR Antagonistic Binding Efflux P-glycoprotein Efflux Pump KA->Efflux Expulsion Metabolism Metabolic Detoxification KA->Metabolism Inactivation IonChannel Ion Channel Opening nAChR->IonChannel ACh Binding Paralysis Flaccid Paralysis IonChannel->Paralysis Muscle Hyperpolarization TargetSite Altered nAChR Subunit TargetSite->nAChR Reduces Binding

Caption: Proposed mechanism of this compound and potential resistance pathways.

Experimental Workflow for Anthelmintic Resistance Testing cluster_setup Assay Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis start Isolate Helminth Eggs/Larvae/Adults culture Culture to Appropriate Stage start->culture setup_plate Dispense Parasites and Compound into Microtiter Plate culture->setup_plate prepare_compound Prepare Serial Dilutions of this compound prepare_compound->setup_plate incubate Incubate under Controlled Conditions setup_plate->incubate assess Assess Larval Development or Adult Motility incubate->assess collect_data Record Raw Data (Counts/Scores) assess->collect_data calculate_ic50 Calculate IC50/EC50 Values collect_data->calculate_ic50 compare_strains Compare IC50 of Test Isolate to Susceptible Control calculate_ic50->compare_strains end Determine Resistance Status compare_strains->end

Caption: Workflow for determining anthelmintic resistance using in vitro assays.

Technical Support Center: 16-Keto Aspergillimide in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-Keto Aspergillimide (B10814126) (also known as SB202327) in preclinical anthelmintic studies.

Frequently Asked Questions (FAQs)

Q1: What is 16-Keto Aspergillimide and what is its primary biological activity?

A1: this compound (SB202327) is a novel metabolite isolated from the fungus Aspergillus, strain IMI 337664.[1] It belongs to the aspergillimide class of compounds, which are structurally related to the paraherquamides.[1] Its primary biological activity is anthelmintic, showing effectiveness against parasitic nematodes.

Q2: What is the proposed mechanism of action for this compound?

A2: The precise mechanism of action for this compound has not been explicitly detailed in publicly available literature. However, its structural relatives, the paraherquamides, are known to act as cholinergic nicotinic antagonists in both nematodes and mammals.[2] They are thought to cause flaccid paralysis in parasitic worms by blocking neuromuscular receptors or interfering with the nervous system.[2] It is plausible that this compound shares a similar mechanism.

Q3: What are the major reported limitations of this compound in preclinical models?

A3: The most significant limitation reported for this compound is the discrepancy between its in vitro activity and in vivo efficacy.[3] While it demonstrates activity against parasitic nematode larvae in laboratory assays, it has been reported to be inactive in animal models when administered orally.[3]

Q4: Has any toxicity been reported for this compound?

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Inconsistent or no activity in in vitro assays (e.g., larval motility, egg hatch). 1. Compound Degradation: this compound may be unstable under certain storage or experimental conditions. 2. Incorrect Concentration: Errors in calculating or preparing the test concentrations. 3. Assay Conditions: Suboptimal temperature, pH, or media composition for the specific nematode species. 4. Solubility Issues: Poor solubility of the compound in the assay medium, leading to a lower effective concentration.1. Storage and Handling: Store the compound at -20°C. Prepare fresh stock solutions for each experiment. Protect from light if photosensitivity is suspected. 2. Concentration Verification: Re-calculate all dilutions. Use a calibrated balance and pipettes. Consider analytical verification of stock solution concentration if possible. 3. Assay Optimization: Review literature for the optimal conditions for your specific nematode assay. Ensure consistent environmental controls. 4. Solvent and Formulation: Use a suitable solvent (e.g., DMSO) at a final concentration that does not affect the parasites. Consider the use of surfactants or other formulation strategies to improve solubility, including appropriate vehicle controls.
Lack of in vivo efficacy in animal models (e.g., gerbils). 1. Poor Oral Bioavailability: The compound may have low absorption from the gastrointestinal tract. 2. Rapid Metabolism: this compound may be quickly metabolized and cleared from the bloodstream before it can reach the target parasites in sufficient concentrations. 3. Plasma Protein Binding: High binding to plasma proteins can reduce the amount of free, active compound. 4. Inappropriate Animal Model: The chosen animal model may not be suitable for the compound's pharmacokinetic profile or the specific parasite.1. Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Analyze plasma concentrations over time after oral administration. 2. Formulation Development: Investigate alternative formulations to enhance oral absorption (e.g., nanoemulsions, solid dispersions). 3. Alternative Routes of Administration: If poor oral bioavailability is confirmed, consider parenteral routes of administration (e.g., subcutaneous, intraperitoneal) in initial efficacy studies to bypass first-pass metabolism, with appropriate vehicle controls. 4. Metabolic Stability Assays: Perform in vitro metabolic stability assays using liver microsomes from the preclinical species to assess the rate of metabolism.
Observed toxicity in animal models. 1. Dose-Related Toxicity: The administered dose may be too high. 2. Off-Target Effects: The compound may interact with host targets, leading to adverse effects. 3. Vehicle Toxicity: The vehicle used to dissolve or suspend the compound may be causing toxicity.1. Dose-Range Finding Study: Conduct a dose-range finding study to identify the maximum tolerated dose (MTD). 2. Clinical Observations: Carefully monitor animals for any signs of toxicity (e.g., changes in weight, behavior, food/water intake). 3. Histopathology: At the end of the study, perform a gross necropsy and histopathological examination of key organs to identify any treatment-related changes. 4. Vehicle Control: Always include a vehicle-only control group to differentiate between compound and vehicle effects.

Quantitative Data Summary

The following table summarizes the available data on the preclinical activity of this compound and related compounds. Note that specific concentrations for this compound's in vitro activity are not detailed in the currently accessible literature.

Compound Assay Type Test Organism Reported Activity/Potency Reference
This compound (SB202327)In Vitro Anthelmintic AssayHaemonchus contortus (L3 larvae)Evidence of activity[3]
This compound (SB202327)In Vivo Anthelmintic Assay (Oral)Trichostrongylus colubriformis in gerbilsInactive[3]
Paraherquamide (B22789)In Vivo Acute ToxicityMiceLD50: 14.9 mg/kg[4]
ParaherquamideIn Vivo Acute ToxicityMiceNo-effect dose: 5.6 mg/kg[4]

Experimental Protocols

In Vitro Anthelmintic Larval Motility Assay (General Protocol)

This protocol is a generalized procedure based on standard methods for assessing the in vitro activity of compounds against nematode larvae.

  • Preparation of Larvae:

    • Culture nematode eggs in fecal matter to obtain third-stage larvae (L3).

    • Harvest and clean the L3 larvae using a Baermann apparatus.

    • Wash the larvae multiple times with sterile water or a buffer solution.

    • Quantify the number of larvae per unit volume.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 100% DMSO).

    • Create a serial dilution of the stock solution in the assay medium to achieve the desired final concentrations. The final solvent concentration should be non-toxic to the larvae (typically ≤1%).

  • Assay Procedure:

    • Dispense a known number of L3 larvae (e.g., 50-100) into each well of a 96-well microtiter plate.

    • Add the diluted compound to the wells. Include a positive control (e.g., a known anthelmintic like levamisole (B84282) or ivermectin) and a negative control (vehicle only).

    • Incubate the plate at an appropriate temperature (e.g., 25-27°C) for a specified period (e.g., 24-72 hours).

  • Data Analysis:

    • Following incubation, assess larval motility under an inverted microscope. Larvae that are non-motile are considered affected.

    • Calculate the percentage of non-motile larvae for each concentration.

    • Determine the IC50 value (the concentration that inhibits 50% of larval motility) using appropriate statistical software.

In Vivo Anthelmintic Efficacy Study in Gerbils (General Protocol)

This protocol is a generalized procedure for evaluating the in vivo efficacy of an anthelmintic compound in a gerbil model infected with Trichostrongylus colubriformis.

  • Animal Acclimatization and Infection:

    • Acclimatize gerbils (e.g., Meriones unguiculatus) to the housing conditions for at least one week.

    • Infect the gerbils orally with a standardized dose of infective L3 larvae of T. colubriformis.

  • Treatment Administration:

    • At a predetermined time post-infection (e.g., 7-10 days, allowing the larvae to develop into adult worms), randomly assign the animals to treatment groups.

    • Prepare a formulation of this compound for oral administration (e.g., suspension in a suitable vehicle).

    • Administer the compound orally via gavage. Include a positive control group (a known effective anthelmintic) and a vehicle control group.

  • Necropsy and Worm Burden Assessment:

    • A few days post-treatment (e.g., 3-5 days), euthanize the animals.

    • Carefully dissect the small intestine and collect the contents.

    • Count the number of adult T. colubriformis worms present in each animal.

  • Data Analysis:

    • Calculate the mean worm burden for each treatment group.

    • Determine the percentage reduction in worm burden for the treated groups relative to the vehicle control group.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed reductions.

Visualizations

experimental_workflow cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing invitro_start Prepare L3 Larvae invitro_assay Larval Motility Assay invitro_start->invitro_assay invitro_compound Prepare this compound Dilutions invitro_compound->invitro_assay invitro_analysis Determine IC50 invitro_assay->invitro_analysis invivo_start Infect Gerbils with T. colubriformis invitro_analysis->invivo_start Proceed if active invivo_treatment Oral Administration of this compound invivo_start->invivo_treatment invivo_necropsy Necropsy and Worm Count invivo_treatment->invivo_necropsy invivo_analysis Calculate Worm Burden Reduction invivo_necropsy->invivo_analysis

Caption: Preclinical workflow for evaluating this compound.

troubleshooting_logic start Observed Lack of In Vivo Efficacy cause1 Poor Oral Bioavailability? start->cause1 cause2 Rapid Metabolism? start->cause2 cause3 High Plasma Protein Binding? start->cause3 solution1 Conduct PK Studies cause1->solution1 Yes solution2 Reformulate for Better Absorption cause1->solution2 Yes solution3 Test Alternative Administration Routes cause1->solution3 Yes cause2->solution1 Yes solution4 Perform In Vitro Metabolism Assays cause2->solution4 Yes

Caption: Troubleshooting logic for in vivo inactivity.

mechanism_pathway compound Paraherquamides / Aspergillimides receptor Nematode Nicotinic Acetylcholine Receptors (nAChRs) compound->receptor Antagonist channel Ion Channel Blockade receptor->channel Prevents opening muscle Inhibition of Muscle Contraction channel->muscle outcome Flaccid Paralysis of the Worm muscle->outcome

Caption: Proposed mechanism of action for aspergillimides.

References

Technical Support Center: Enhancing the Bioavailability of Aspergillimide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation and enhancement of the bioavailability of aspergillimide (B10814126) compounds.

Troubleshooting Guides

This section is designed to help you navigate common experimental hurdles. The guides are presented in a question-and-answer format to directly address specific issues.

Issue 1: Low Aqueous Solubility of Aspergillimide Compounds

Q1: My aspergillimide compound is showing very low solubility in aqueous buffers, hindering my ability to perform in vitro assays. What can I do?

A1: Low aqueous solubility is a common challenge with many natural products, including anthelmintics. Here are several strategies to address this issue, ranging from simple adjustments to more complex formulation approaches:

  • Co-solvents: Try dissolving the compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before diluting it with your aqueous buffer. Be mindful of the final solvent concentration, as it can affect cell-based assays.

  • pH Adjustment: Determine the pKa of your aspergillimide compound. If it has ionizable groups, adjusting the pH of the buffer can significantly increase its solubility.

  • Excipients: The use of solubilizing excipients can be highly effective. Consider exploring the following:

    • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility.[1]

Q2: I've tried co-solvents, but the compound precipitates when I dilute it into my aqueous assay medium. What's my next step?

A2: Precipitation upon dilution is a classic sign of a compound "crashing out" of solution. This indicates that the initial solubilization method is not robust enough for the desired final concentration. You should consider more advanced formulation strategies:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[1][2] This can enhance the dissolution rate and apparent solubility. Common polymers include polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycol (PEG).

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution. This can be achieved through techniques like wet milling or high-pressure homogenization.

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the GI tract.[1]

Issue 2: Poor Permeability in In Vitro Assays

Q3: My aspergillimide compound shows low permeability in my Caco-2 assay, suggesting poor intestinal absorption. How can I troubleshoot this?

A3: Low permeability in a Caco-2 assay can be due to several factors. Here's a systematic approach to investigate and address the issue:

  • Verify Assay Integrity: First, ensure your Caco-2 monolayer is healthy and properly formed. Check the transepithelial electrical resistance (TEER) values and the permeability of a control compound (e.g., Lucifer yellow) to confirm monolayer integrity.

  • Assess Efflux: A high efflux ratio (Papp B-A / Papp A-B > 2) suggests that your compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). To confirm this, you can run the Caco-2 assay in the presence of a P-gp inhibitor (e.g., verapamil). A significant increase in the A-B permeability in the presence of the inhibitor would confirm efflux as a limiting factor.

  • Enhance Permeability: If efflux is not the primary issue, you may need to consider formulation strategies that can improve permeability. Some approaches include:

    • Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal cells, allowing for increased paracellular transport.

    • Lipid-Based Formulations: These can facilitate absorption through lymphatic pathways, potentially bypassing some efflux mechanisms.

Caption: Hypothetical anthelmintic mechanism of action.

References

stability of 16-Keto Aspergillimide under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the stability of 16-Keto Aspergillimide under different pH conditions is not currently available in published literature. The following information is provided for guidance and is based on general principles of pharmaceutical stability testing for organic compounds, particularly indole (B1671886) alkaloids. Researchers are strongly encouraged to perform their own stability studies to determine the precise stability profile of this compound for their specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions at different pH values?

A1: As an indole alkaloid, this compound's stability is likely to be pH-dependent. Generally, many indole alkaloids exhibit greater stability in neutral to slightly acidic conditions and may be susceptible to degradation under strongly acidic or alkaline conditions.[1][2] Hydrolysis of ester or amide functionalities, if present and accessible, can be catalyzed by acidic or basic conditions.[3] It is crucial to experimentally determine the optimal pH range for your specific application.

Q2: How should I prepare and store stock solutions of this compound?

A2: For optimal stability, it is recommended to prepare stock solutions in a non-aqueous, inert solvent such as DMSO, ethanol, or methanol.[4] These stock solutions should be stored at -20°C or lower, protected from light, and in tightly sealed containers to minimize exposure to moisture.[4] For experiments, fresh working solutions should be prepared by diluting the stock solution in the appropriate aqueous buffer immediately before use.

Q3: What are the common degradation pathways for compounds like this compound?

A3: Potential degradation pathways for this compound under various pH conditions could include hydrolysis, oxidation, and photolysis.[5][6][7] The specific degradation products will depend on the exact chemical structure and the stress conditions applied. Forced degradation studies are necessary to identify these pathways and develop stability-indicating analytical methods.[5][8]

Q4: How can I monitor the stability of this compound in my experiments?

A4: The most common method for monitoring the stability of a compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method.[4][9] These methods should be able to separate the intact compound from any potential degradation products. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification of degradation products.[9]

Troubleshooting Guide

Symptom/Observation Potential Cause Recommended Action
Inconsistent or lower-than-expected biological activity in experiments. Compound degradation in the experimental medium.1. Verify Stock Solution Integrity: Check the purity of your stock solution using HPLC. 2. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older ones. 3. Time-Course Experiment: Measure the concentration of this compound in your experimental medium over the duration of your experiment to determine its stability under those specific conditions.
Visible changes in the solution (e.g., color change, precipitation). Chemical instability, such as oxidation or hydrolysis, or poor solubility at the experimental pH.1. Consult Datasheet: Review the manufacturer's information for solubility data. 2. Adjust pH: Ensure the pH of your buffer is within a range where the compound is both stable and soluble. 3. Filter Solution: If precipitation is suspected, filter the solution before use and quantify the concentration of the filtrate.
Appearance of new peaks in HPLC/UPLC chromatogram during a study. Degradation of this compound.1. Characterize Degradants: Use LC-MS or other suitable analytical techniques to identify the structure of the degradation products. 2. Optimize Conditions: If degradation is significant, consider adjusting the pH, temperature, or light exposure in your experimental setup. 3. Implement Protective Measures: If the compound is sensitive to oxidation, consider using degassed buffers or adding antioxidants (ensure compatibility with your experiment).

Experimental Protocols

Protocol: Preliminary pH Stability Assessment of this compound

This protocol outlines a general procedure for a preliminary assessment of compound stability across a range of pH values.

1. Materials:

  • This compound
  • Dimethyl sulfoxide (B87167) (DMSO)
  • A series of buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7.4, 9)
  • HPLC or UPLC system with a suitable column (e.g., C18)
  • LC-MS system for peak identification (optional)
  • pH meter
  • Incubator or water bath

2. Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
  • Working Solution Preparation:
  • For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration (e.g., 100 µg/mL). Ensure the final concentration of DMSO is low (typically <1%) to minimize its effect on the experiment.
  • Prepare a sufficient volume for sampling at multiple time points.
  • Incubation: Incubate the working solutions at a controlled temperature (e.g., 37°C). Protect the solutions from light if photostability is also a concern.
  • Sampling: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
  • Sample Analysis:
  • Immediately after collection, quench any further degradation by adding a suitable solvent (e.g., acetonitrile (B52724) or methanol) and/or freezing the sample at -80°C.
  • Analyze the samples by a validated stability-indicating HPLC/UPLC method to determine the remaining concentration of this compound.
  • Data Analysis:
  • Calculate the percentage of this compound remaining at each time point for each pH condition.
  • Plot the percentage remaining versus time for each pH to visualize the degradation profile.

Data Presentation

Table 1: Hypothetical pH Stability of this compound at 37°C

pH% Remaining after 8 hours% Remaining after 24 hours
3.085.2%60.5%
5.098.1%92.3%
7.495.4%85.1%
9.070.3%45.8%

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare Stock Solution (10 mg/mL in DMSO) working Prepare Working Solutions (100 µg/mL in Buffers) stock->working Dilute incubate Incubate at 37°C working->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample quench Quench Degradation sample->quench hplc Analyze by HPLC/UPLC quench->hplc data Calculate % Remaining hplc->data logical_relationship cluster_conditions pH Conditions cluster_stability Expected Stability acidic Strongly Acidic (pH < 4) low_stability Potential for Rapid Degradation acidic->low_stability neutral Near Neutral (pH 5-8) high_stability Higher Stability (Optimal Range) neutral->high_stability alkaline Strongly Alkaline (pH > 8) alkaline->low_stability

References

Validation & Comparative

A Comparative Analysis of Terretonin Derivatives as Potential Anticancer and Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of terretonin (B1644113) derivatives, a class of meroterpenoids produced by the fungus Aspergillus terreus. We will delve into their biological activities, focusing on their potential as anticancer and antifungal agents, supported by available experimental data. This document also outlines the detailed experimental protocols for the key biological assays and visualizes the proposed mechanism of action.

Introduction to Terretonin Derivatives

Terretonins are a class of fungal meroterpenoids characterized by a unique tetracyclic core skeleton. These natural products, primarily isolated from Aspergillus species, have garnered significant interest due to their diverse and potent biological activities, including cytotoxic, antifungal, and anti-inflammatory properties. Their complex and varied structures make them an interesting scaffold for structure-activity relationship (SAR) studies and for development as potential therapeutic leads.

Comparative Biological Activity

The following tables summarize the reported in vitro anticancer and antifungal activities of selected terretonin derivatives. The data highlights the potential of these compounds, particularly in oncology.

Anticancer Activity
CompoundCancer Cell LineAssayIC50Citation
Terretonin N Ovarian Adenocarcinoma (SKOV3)SRB1.2 µg/mL[1]
Metastatic Prostate (PC-3)SRB7.4 µg/mL[1]
Butyrolactone I Ovarian Adenocarcinoma (SKOV3)SRB0.6 µg/mL[1]
Metastatic Prostate (PC-3)SRB4.5 µg/mL[1]
Compound 5 Human Promyelocytic Leukemia (HL-60)MTT57.5 µM[2]
Terretonin Murine T cells (Con A-induced)ProliferationInhibition at 10 µM[3]
Terreustoxin C Murine T cells (Con A-induced)ProliferationInhibition at 10 µM[3]
Antifungal and Antibacterial Activity
CompoundMicroorganismAssayMICCitation
Compound 1 Staphylococcus aureusAgar dilution63.9 µM[2]
Compound 2 Enterobacter aerogenesAgar dilution33.5 µM[2]
Compound 4 Staphylococcus aureusAgar dilution52.4 µM[2]

Structure-Activity Relationship (SAR) Analysis

Mechanism of Action: Induction of Apoptosis

Studies have indicated that the primary mechanism of anticancer action for terretonin derivatives is the induction of apoptosis. Terretonin N and Butyrolactone I have been shown to induce higher rates of early and late apoptosis in prostate and ovarian cancer cells, with minimal induction of necrosis[1][4]. This suggests that these compounds activate the intrinsic (mitochondrial) apoptotic pathway.

The intrinsic pathway is a major mechanism of programmed cell death, tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak, upon activation, lead to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis. Anti-apoptotic Bcl-2 proteins, such as Bcl-2 and Bcl-xL, inhibit this process by sequestering pro-apoptotic members. It is hypothesized that terretonin derivatives may modulate the balance of these Bcl-2 family proteins to favor apoptosis.

apoptosis_pathway cluster_stimulus Anticancer Stimulus cluster_mitochondrion Mitochondrial Regulation cluster_cytoplasm Cytoplasmic Cascade Terretonin Derivatives Terretonin Derivatives Bcl2_anti Bcl-2, Bcl-xL (Anti-apoptotic) Terretonin Derivatives->Bcl2_anti Downregulation? Bax_pro Bax, Bak (Pro-apoptotic) Terretonin Derivatives->Bax_pro Upregulation? Bcl2_anti->Bax_pro Inhibition MOMP Mitochondrial Outer Membrane Permeabilization Bax_pro->MOMP Cytochrome_c Cytochrome c (release) MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 -> Caspase-9 Apaf1->Caspase9 Activation Caspase3 Pro-Caspase-3 -> Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis mtt_workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 treatment Add terretonin derivatives (various concentrations) incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT solution (e.g., 5 mg/mL) incubation2->mtt_addition incubation3 Incubate for 3-4h mtt_addition->incubation3 solubilization Add solubilization buffer (e.g., DMSO) incubation3->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis end End data_analysis->end antifungal_workflow start Start prepare_inoculum Prepare fungal inoculum (e.g., 1-5 x 10^5 CFU/mL) start->prepare_inoculum inoculate_plate Inoculate wells with fungal suspension prepare_inoculum->inoculate_plate prepare_dilutions Prepare serial dilutions of terretonin derivatives in 96-well plate prepare_dilutions->inoculate_plate controls Include growth and sterility controls inoculate_plate->controls incubation Incubate at 35-37°C for 24-48h controls->incubation read_mic Visually determine MIC (lowest concentration with no visible growth) incubation->read_mic end End read_mic->end

References

Unveiling the Anthelmintic Potential of 16-Keto Aspergillimide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel anthelmintic agents to combat parasitic worm infections, the scientific community has shown increasing interest in 16-Keto Aspergillimide, a metabolite isolated from an Aspergillus species. This comparison guide provides a detailed analysis of the available data on the anthelmintic spectrum of this compound, juxtaposed with established broad-spectrum anthelmintics: albendazole, ivermectin, and praziquantel. This document is intended for researchers, scientists, and drug development professionals actively engaged in parasitology and anthelmintic drug discovery.

Comparative Anthelmintic Spectrum: A Data-Driven Overview

The efficacy of an anthelmintic agent is defined by its spectrum of activity against various helminth species. While comprehensive data for this compound is still emerging, preliminary studies indicate its potential. The following table summarizes the known anthelmintic spectrum of this compound alongside the well-documented activities of leading anthelmintic drugs.

DrugClassTarget HelminthsKey Efficacy Data
This compound AspergillimideNematodes (Trichostrongylus colubriformis, Haemonchus contortus)In vivo activity against adult Trichostrongylus colubriformis in gerbils has been observed.[1][2] In vitro activity has been demonstrated against third-stage larvae (L3) of Haemonchus contortus.[1][2]
Albendazole BenzimidazoleNematodes (roundworms, hookworms, whipworms), Cestodes (tapeworms), Trematodes (some flukes)Broad-spectrum activity against a wide range of intestinal nematodes and systemic cestode infections.[3][4][5][6][7] It is a first-line treatment for many soil-transmitted helminthiases.[8]
Ivermectin AvermectinNematodes (roundworms, filarial worms), EctoparasitesHighly effective against a broad range of nematodes, including those causing onchocerciasis (river blindness) and lymphatic filariasis.[9][10][11] It is also used to treat strongyloidiasis and ascariasis.[9][10]
Praziquantel PyrazinoisoquinolineTrematodes (schistosomes/blood flukes, liver flukes), Cestodes (tapeworms)The drug of choice for the treatment of schistosomiasis and is highly effective against various other trematode and cestode infections.[12][13][14][15][16]

Understanding the Mechanisms: A Look at Signaling Pathways

The efficacy of these anthelmintic agents stems from their ability to disrupt critical physiological processes in the target parasites. While the precise mechanism of this compound is yet to be fully elucidated, the pathways for the comparator drugs are well-established.

Anthelmintic_Mechanisms cluster_Albendazole Albendazole cluster_Ivermectin Ivermectin cluster_Praziquantel Praziquantel A1 β-tubulin A2 Microtubule Polymerization A1->A2 Inhibits A3 Loss of Cytoplasmic Microtubules A2->A3 A4 Impaired Glucose Uptake & ATP Depletion A3->A4 A5 Paralysis and Death A4->A5 I1 Glutamate-gated Chloride Channels I2 Increased Chloride Ion Influx I1->I2 Binds and Activates I3 Hyperpolarization of Nerve/Muscle Cells I2->I3 I4 Paralysis and Death I3->I4 P1 Voltage-gated Calcium Channels P2 Rapid Influx of Calcium Ions P1->P2 Modulates P3 Muscle Contraction and Tegumental Disruption P2->P3 P4 Paralysis and Death P3->P4 Experimental_Workflow A 1. Animal Model Infection (e.g., Gerbils with T. colubriformis larvae) B 2. Establishment of Infection (Allow parasites to mature) A->B C 3. Drug Administration (Treatment group: this compound Control group: Vehicle) B->C D 4. Necropsy and Worm Burden Count (Collect and count adult worms from intestines) C->D E 5. Efficacy Calculation (% reduction in worm burden vs. control) D->E F 6. Data Analysis and Comparison E->F

References

Comparative Analysis of 16-Keto Aspergillimide: A Novel Anthelmintic Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 16-Keto Aspergillimide (B10814126), a novel anthelmintic compound, in the context of existing anthelmintic classes. Due to the limited publicly available data on 16-Keto Aspergillimide, this guide leverages information on the closely related paraherquamide (B22789) class of compounds to infer its mechanism of action and potential for cross-resistance.

Executive Summary

This compound belongs to the aspergillimide class of natural products, which are structurally related to the paraherquamides[1]. The paraherquamides represent a distinct class of anthelmintics that act as antagonists of nematode nicotinic acetylcholine (B1216132) receptors (nAChRs)[2]. This mode of action is fundamentally different from the three main classes of broad-spectrum anthelmintics currently in use: the benzimidazoles, the macrocyclic lactones, and the cholinergic agonists (e.g., levamisole (B84282) and pyrantel). The unique target of this compound and its relatives suggests a low probability of cross-resistance with existing anthelmintics, making it a promising candidate for combating drug-resistant nematode infections.

Mechanism of Action: A Differentiated Approach to Nematode Control

The primary mechanism of action of the paraherquamide class of compounds, and by extension this compound, is the blockade of neurotransmission in nematodes. They selectively target and antagonize nicotinic acetylcholine receptors (nAChRs) in the nerve and muscle cells of the parasites[2]. Specifically, they have a greater affinity for the levamisole-sensitive (L-type) nAChR subtype over the nicotine-sensitive (N-type) subtype[2][3]. This antagonism prevents the influx of ions that would normally be triggered by the neurotransmitter acetylcholine, leading to flaccid paralysis of the worm and its subsequent expulsion from the host.

This mechanism contrasts significantly with other major anthelmintic classes:

  • Benzimidazoles (e.g., Albendazole, Fenbendazole): These compounds bind to β-tubulin, a protein essential for the formation of microtubules. Disruption of microtubule assembly interferes with vital cellular processes such as cell division and nutrient absorption, ultimately leading to the parasite's death[4].

  • Macrocyclic Lactones (e.g., Ivermectin, Moxidectin): This class of drugs targets glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates[5]. By potentiating the opening of these channels, they cause an influx of chloride ions, leading to hyperpolarization of the cell membrane and flaccid paralysis of the nematode[5].

  • Cholinergic Agonists (e.g., Levamisole, Pyrantel): In direct contrast to the paraherquamides, these drugs are agonists of nematode nAChRs[6]. They mimic the action of acetylcholine, causing prolonged activation of the receptors, which leads to spastic paralysis of the worms[6][7].

The distinct molecular targets of these anthelmintic classes are summarized in the table below.

Cross-Resistance Profile: A Promising Outlook

Cross-resistance occurs when a parasite develops resistance to one drug and, as a result, becomes resistant to other drugs that share a similar mechanism of action or are affected by the same resistance mechanisms. Given the unique mode of action of this compound (as inferred from paraherquamides), the likelihood of cross-resistance with other major anthelmintic classes is low.

  • Versus Benzimidazoles: Resistance to benzimidazoles is primarily associated with specific mutations in the β-tubulin gene[4]. As this compound does not target β-tubulin, cross-resistance is not expected.

  • Versus Macrocyclic Lactones: Resistance to macrocyclic lactones is often linked to alterations in glutamate-gated chloride channels or increased activity of drug efflux pumps like P-glycoproteins[8][9]. Since this compound's target is the nAChR, cross-resistance is unlikely.

  • Versus Cholinergic Agonists (Levamisole/Pyrantel): While both paraherquamides and levamisole/pyrantel interact with nAChRs, their effects are opposing (antagonist vs. agonist). Resistance to levamisole is often due to mutations in nAChR subunits that reduce the efficacy of agonists[10]. While some level of interaction at the same receptor complex exists, the different binding sites and opposing actions suggest that cross-resistance is not a given and may be incomplete. In fact, paraherquamides have shown efficacy against levamisole-resistant nematodes[2].

Quantitative Performance Data

Table 1: Antagonist Potency (pKB) of Paraherquamide in Ascaris suum Muscle [11][12]

Cholinergic AgonistParaherquamide pKB (Mean ± SEM)
Levamisole6.61 ± 0.19
Pyrantel6.50 ± 0.11
Bephenium6.75 ± 0.15
Nicotine5.86 ± 0.14

These data demonstrate that paraherquamide is a potent antagonist of the nAChRs activated by levamisole, pyrantel, and bephenium.

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the evaluation of anthelmintic compounds.

In Vitro Assays

1. Egg Hatch Assay (EHA)

  • Objective: To determine the ovicidal activity of a compound by assessing its ability to inhibit the hatching of nematode eggs.

  • Methodology:

    • Nematode eggs are collected from the feces of infected animals and purified.

    • A suspension of approximately 100-150 eggs in a small volume of water or buffer is added to each well of a 24- or 48-well microtiter plate.

    • The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the well, ensuring the final solvent concentration is non-toxic to the eggs.

    • Positive (a known ovicidal drug like thiabendazole) and negative (solvent only) controls are included.

    • The plates are incubated at an appropriate temperature (e.g., 25-27°C) for 48 hours.

    • After incubation, a drop of Lugol's iodine is added to each well to stop further hatching.

    • The number of hatched first-stage larvae (L1) and unhatched eggs are counted under a microscope.

    • The percentage of egg hatch inhibition is calculated for each concentration, and an EC50 value is determined.

2. Larval Motility/Migration Inhibition Assay

  • Objective: To assess the larvicidal activity of a compound by measuring its effect on the motility or migration of nematode larvae.

  • Methodology:

    • Third-stage larvae (L3) are obtained from fecal cultures.

    • Approximately 100-200 L3 larvae are placed in each well of a 96-well microtiter plate.

    • The test compound is added at various concentrations.

    • Positive (e.g., levamisole or ivermectin) and negative (solvent only) controls are included.

    • The plates are incubated for 24-72 hours.

    • Larval motility is assessed visually under a microscope and scored (e.g., 0 for no movement, 1 for intermittent movement, 2 for active movement) or by using automated tracking systems.

    • The percentage of motility inhibition is calculated, and an IC50 value is determined.

In Vivo Assay

1. Fecal Egg Count Reduction Test (FECRT)

  • Objective: To evaluate the in vivo efficacy of an anthelmintic by measuring the reduction in the number of nematode eggs shed in the feces of treated animals.

  • Methodology:

    • A group of naturally or experimentally infected animals (e.g., sheep, cattle) with a sufficiently high fecal egg count (e.g., >150 eggs per gram) is selected.

    • Animals are randomly allocated to a treatment group or an untreated control group.

    • Fecal samples are collected from each animal on day 0 (before treatment).

    • The treatment group receives the test compound at a specified dose. The control group receives a placebo or no treatment.

    • Fecal samples are collected again from all animals at a set time post-treatment (typically 10-14 days).

    • The number of nematode eggs per gram of feces (EPG) is determined for each sample using a standard parasitological technique (e.g., McMaster method).

    • The percentage reduction in fecal egg count is calculated for the treated group compared to the control group. A reduction of 95% or more is generally considered effective.

Visualizations

Anthelmintic_Mechanisms cluster_BZD Benzimidazoles cluster_ML Macrocyclic Lactones cluster_CH_Agonist Cholinergic Agonists cluster_Paraherquamide This compound (Paraherquamide Class) BZD Albendazole, Fenbendazole Tubulin β-Tubulin BZD->Tubulin Binds to Microtubules Microtubule Assembly Tubulin->Microtubules Inhibits Cell_Division Cell Division & Nutrient Absorption Microtubules->Cell_Division Disrupts ML Ivermectin, Moxidectin GluCl Glutamate-gated Chloride Channels ML->GluCl Potentiates Hyperpolarization Hyperpolarization GluCl->Hyperpolarization Causes Paralysis_F Flaccid Paralysis Hyperpolarization->Paralysis_F CH_Agonist Levamisole, Pyrantel nAChR_Agonist Nicotinic ACh Receptors (L-type) CH_Agonist->nAChR_Agonist Activates Depolarization Prolonged Depolarization nAChR_Agonist->Depolarization Causes Paralysis_S Spastic Paralysis Depolarization->Paralysis_S Para This compound nAChR_Antagonist Nicotinic ACh Receptors (L-type) Para->nAChR_Antagonist Antagonizes Blockade Blockade of Neurotransmission nAChR_Antagonist->Blockade Leads to Paralysis_F2 Flaccid Paralysis Blockade->Paralysis_F2

Caption: Mechanisms of action for different anthelmintic classes.

FECRT_Workflow Start Select Infected Animals (EPG > 150) Randomization Randomly Allocate to Treatment & Control Groups Start->Randomization Day0 Day 0: Collect Fecal Samples (Pre-treatment EPG) Randomization->Day0 Treatment Administer Test Compound (Treatment Group) or Placebo (Control Group) Day0->Treatment Day14 Day 10-14: Collect Fecal Samples (Post-treatment EPG) Treatment->Day14 EPG_Count Determine EPG Counts (McMaster Method) Day14->EPG_Count Calculation Calculate % Fecal Egg Count Reduction EPG_Count->Calculation Result Efficacy Assessment (≥95% Reduction = Effective) Calculation->Result

Caption: Workflow for the Fecal Egg Count Reduction Test (FECRT).

References

Comparative Efficacy of 16-Keto Aspergillimide: An Analysis of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro and in vivo activities of the natural product 16-Keto Aspergillimide (B10814126).

Please Note: Extensive literature searches did not yield any public data regarding the in vitro or in vivoantifungal efficacy of 16-Keto Aspergillimide. The available research, primarily from the initial discovery of the compound, focuses exclusively on its anthelmintic properties. Therefore, this guide provides a comparative analysis of its efficacy in that context.

Introduction

This compound, also known as SB202327, is a natural product isolated from Aspergillus strain IMI 337664.[1] It belongs to the aspergillimide class of compounds, which are structurally related to the paraherquamides.[1] The primary biological activity reported for this compound is its action against parasitic nematodes. This document summarizes the key findings from preclinical studies to provide a clear comparison of its performance in laboratory assays versus animal models.

Data Presentation: Efficacy Against Trichostrongylus colubriformis

The following tables present the quantitative data on the anthelmintic efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

CompoundTarget OrganismAssay TypeEfficacy Metric (IC50)
This compoundTrichostrongylus colubriformis (L3 Larvae)Larval Motility AssayData not publicly available

Note: While the original publication by Banks et al. reports in vitro activity, the specific IC50 value is not detailed in the abstract and the full text could not be accessed.

Table 2: In Vivo Efficacy of this compound

CompoundAnimal ModelTarget OrganismRoute of AdministrationEfficacy Outcome
This compoundGerbilTrichostrongylus colubriformis (Adult)OralInactive

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. These protocols are based on standard parasitology research practices and the information available in the abstract of the primary literature.

In Vitro Larval Motility Assay
  • Organism Preparation: Third-stage (L3) larvae of Trichostrongylus colubriformis are hatched from eggs collected from fecal samples and cultured.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various test concentrations in a culture medium.

  • Assay Procedure: A defined number of L3 larvae are added to each well of a microtiter plate containing the different concentrations of the test compound. A negative control (solvent only) and a positive control (a known anthelmintic drug) are included.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 37°C) for a specified period (e.g., 24-72 hours).

  • Efficacy Assessment: Larval motility is assessed microscopically. The number of motile versus non-motile larvae is counted for each concentration. The IC50 value (the concentration of the compound that inhibits 50% of larval motility) is then calculated.

In Vivo Efficacy Model in Gerbils
  • Animal Model: Male or female gerbils of a specific age and weight range are used.

  • Infection: Animals are orally infected with a standardized number of infective L3 larvae of Trichostrongylus colubriformis.

  • Treatment: After a period to allow the infection to establish and adult worms to develop in the gastrointestinal tract, a single oral dose of this compound, formulated in a suitable vehicle, is administered. A vehicle control group and a positive control group (treated with a known effective anthelmintic) are included.

  • Efficacy Assessment: Several days post-treatment, the animals are euthanized. The small intestine is removed, and the number of adult worms is counted.

  • Data Analysis: The percentage reduction in the worm burden in the treated group is calculated relative to the vehicle control group. A statistically significant reduction indicates in vivo efficacy.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the in vitro and in vivo findings for this compound.

experimental_workflow cluster_discovery Discovery & Isolation cluster_invitro In Vitro Screening cluster_invivo In Vivo Testing cluster_result Results start Aspergillus Strain IMI 337664 Fermentation extraction Extraction & Purification start->extraction compound This compound (SB202327) extraction->compound invitro_assay Larval Motility Assay (T. colubriformis) compound->invitro_assay Test Compound treatment Oral Administration compound->treatment Test Compound ic50 Determine IC50 invitro_assay->ic50 animal_model Gerbil Infection Model (T. colubriformis) ic50->animal_model Proceed if active invitro_result Active In Vitro ic50->invitro_result animal_model->treatment worm_burden Assess Worm Burden treatment->worm_burden invivo_result Inactive In Vivo worm_burden->invivo_result

Caption: Experimental workflow for the discovery and efficacy testing of this compound.

logical_relationship cluster_factors Potential Explanations invitro In Vitro Activity (Direct exposure to larvae) invivo In Vivo Inactivity (Oral administration in gerbil) invitro->invivo Contradicts bioavailability Poor Oral Bioavailability invivo->bioavailability metabolism Rapid Metabolism in Host invivo->metabolism instability Instability in GI Tract invivo->instability

Caption: Logical relationship between in vitro and in vivo findings for this compound.

Conclusion

The available data on this compound indicate that while it demonstrates direct biological activity against the parasitic nematode Trichostrongylus colubriformis in an in vitro setting, it fails to translate this efficacy to an in vivo model when administered orally. This discrepancy suggests potential pharmacokinetic challenges, such as poor absorption, rapid metabolism, or instability in the gastrointestinal tract of the host animal. There is currently no publicly available information to support its use as an antifungal agent. Further research would be required to explore its potential in that area, as well as to investigate alternative formulations or routes of administration that might improve its in vivo anthelmintic efficacy.

References

Navigating the Structural Landscape of Aspergillimide Analogs for Anthelmintic Activity: A Comparative Guide Based on Paraherquamide Surrogates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural products is paramount in the quest for novel therapeutics. While direct and extensive SAR data for 16-keto aspergillimide (B10814126) analogs remains limited in publicly available literature, valuable insights can be gleaned from their close structural relatives, the paraherquamides. This guide provides a comparative analysis of paraherquamide (B22789) analogs to infer the potential SAR of 16-keto aspergillimides, which are potent anthelmintic agents isolated from Aspergillus species.

The aspergillimides are structurally related to the paraherquamide family of mycotoxins. Notably, aspergillimides can be considered as paraherquamides that lack the dioxygenated 7-membered ring and the fused phenyl ring, featuring a C8-keto group instead.[1] This structural kinship suggests that the SAR of the more extensively studied paraherquamides can serve as a valuable surrogate to guide the design and development of novel 16-keto aspergillimide-based anthelmintics.

Comparative Analysis of Paraherquamide Analog Activity

The anthelmintic activity of paraherquamides is believed to stem from their ability to act as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes, leading to paralysis. The following tables summarize key quantitative and computational data for paraherquamide analogs, providing a foundation for understanding their SAR.

In Vitro Antagonistic Activity of Paraherquamide Analogs on Ascaris suum Muscle Cholinergic Receptors

The antagonistic potency of paraherquamide and its semi-synthetic derivative, 2-deoxy-paraherquamide, has been quantified against various cholinergic agonists in Ascaris suum muscle strips. The pKB values, which represent the negative logarithm of the antagonist's dissociation constant, are presented below. Higher pKB values indicate greater antagonist potency.

CompoundAgonistpKB (Mean ± S.E.M.)
Paraherquamide Nicotine5.86 ± 0.14
Levamisole6.61 ± 0.19
Pyrantel6.50 ± 0.11
Bephenium6.75 ± 0.15
2-Deoxy-paraherquamide Levamisole5.31 ± 0.13
Pyrantel5.63 ± 0.10
Bephenium6.07 ± 0.13

Data sourced from Robertson et al., 2002.

These results indicate that paraherquamide is a more potent antagonist than 2-deoxy-paraherquamide for the levamisole/pyrantel/bephenium-sensitive receptor subtype in Ascaris suum. The removal of the hydroxyl group at position 2 in 2-deoxy-paraherquamide leads to a decrease in antagonistic activity. This suggests that the hydroxyl group at this position is important for potent interaction with the receptor.

Computational Docking and Binding Energy Analysis of Paraherquamide Analogs

A computational study of 48 paraherquamide analogs against the Lymnaea stagnalis acetylcholine-binding protein (Ls-AChBP), a surrogate for nematode nAChRs, provides further insights into their SAR. The following table highlights the docking scores and MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) binding energy calculations for a selection of these analogs. More negative scores indicate stronger predicted binding affinity.

CompoundDocking Score (XP GScore)MM-GBSA (kcal/mol)
Paraherquamide K -10.55-65.23
Mangrovamide A -10.49-63.87
Chrysogenamide A -10.33-62.91
Paraherquamide -9.87-60.15

Data sourced from Aljahdali et al., 2024.[2]

The computational data suggests that modifications to the core paraherquamide structure can significantly influence binding affinity. Analogs like Paraherquamide K, Mangrovamide A, and Chrysogenamide A, which have variations in their structures, show comparable or even better predicted binding scores than the parent paraherquamide.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of paraherquamide and aspergillimide analogs.

Ascaris suum Muscle Strip Assay for Cholinergic Antagonism

This assay is used to determine the antagonistic potency of compounds on nematode muscle contraction.

  • Preparation of Muscle Strips: Adult Ascaris suum worms are obtained from infected hosts. A section of the worm's body wall muscle is dissected and mounted in an organ bath containing a physiological saline solution.

  • Agonist-Induced Contraction: A known cholinergic agonist (e.g., levamisole, pyrantel, nicotine) is added to the bath to induce muscle contraction, which is measured using an isometric force transducer.

  • Antagonist Application: The test compound (e.g., a paraherquamide analog) is added to the bath at various concentrations prior to the addition of the agonist.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced contraction is measured. The pKB value is calculated by analyzing the dose-response curves in the presence and absence of the antagonist.

In Vitro Anthelmintic Assay against Haemonchus contortus

This assay assesses the direct effect of compounds on the viability of parasitic nematodes.

  • Egg Hatch Assay:

    • Haemonchus contortus eggs are collected from the feces of infected animals.

    • A suspension of eggs is incubated in a multi-well plate with various concentrations of the test compounds.

    • After a set incubation period, the number of hatched larvae is counted and compared to a control group to determine the egg hatching inhibition percentage.

  • Larval Motility Assay:

    • Third-stage (L3) larvae of H. contortus are exposed to different concentrations of the test compounds in a multi-well plate.

    • After incubation, the motility of the larvae is observed and scored. The concentration at which a certain percentage of larvae are immobilized (e.g., IC50) is determined.

Visualizing Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 Structural Relationship Paraherquamide Paraherquamide Aspergillimide Aspergillimide Paraherquamide->Aspergillimide - Dioxygenated 7-membered ring - Phenyl ring + C8-keto group This compound This compound Aspergillimide->this compound + C16-keto group

Caption: Structural relationship between Paraherquamide, Aspergillimide, and this compound.

cluster_1 Proposed Mechanism of Action Paraherquamide_Analog Paraherquamide / Aspergillimide Analog nAChR Nicotinic Acetylcholine Receptor (nAChR) Paraherquamide_Analog->nAChR Antagonizes Ion_Channel Ion Channel Opening nAChR->Ion_Channel Prevents Depolarization Muscle Cell Depolarization Ion_Channel->Depolarization Inhibits Paralysis Spastic Paralysis Depolarization->Paralysis Leads to

Caption: Proposed mechanism of action for paraherquamide and aspergillimide analogs as nAChR antagonists.

cluster_2 In Vitro Anthelmintic Assay Workflow Start Start Prepare_Compounds Prepare Test Compound and Analog Dilutions Start->Prepare_Compounds Harvest_Nematodes Harvest Nematode (e.g., H. contortus eggs/larvae) Start->Harvest_Nematodes Incubate Incubate Nematodes with Compounds Prepare_Compounds->Incubate Harvest_Nematodes->Incubate Observe Observe and Score (e.g., Egg Hatching, Motility) Incubate->Observe Analyze Data Analysis (e.g., IC50, % Inhibition) Observe->Analyze End End Analyze->End

Caption: General workflow for an in vitro anthelmintic assay.

References

Independent Verification of 16-Keto Aspergillimide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported bioactivity of 16-Keto Aspergillimide (B10814126), a natural product isolated from Aspergillus species. Due to the limited publicly available data on this specific compound, this guide also includes information on the broader bioactivities of related aspergillimide derivatives and other metabolites from Aspergillus to provide a contextual framework for its potential therapeutic applications.

Overview of 16-Keto Aspergillimide

This compound, also known as SB202327, is a secondary metabolite produced by the fungus Aspergillus japonicus (strain IMI 337664).[1] Its primary reported bioactivity is as an anthelmintic agent.[2][3]

Anthelmintic Activity of this compound

Potential Bioactivities: A Look at Related Aspergillus Metabolites

While specific data for this compound is scarce, the broader family of compounds from Aspergillus species exhibits a wide range of significant biological activities, including anticancer and anti-inflammatory effects. This suggests potential, yet unverified, avenues for the bioactivity of this compound.

Anticancer Activity

Numerous metabolites isolated from various Aspergillus species have demonstrated cytotoxic effects against a range of human cancer cell lines.

Table 1: Cytotoxic Activity of Selected Aspergillus Metabolites

Compound/ExtractCancer Cell Line(s)Reported IC50 ValuesReference(s)
Fungal extract of A. fumigatusHepatocellular carcinoma113 ± 3.7 µg/ml[4]
GliotoxinHuman leukemia U-937, Human prostate cancer PC-30.2 µM, 0.4 µM[5]
Prenylterphenyllin ALung cancer A-549, Human leukemia HL-608.3 µM, 1.5 µM[5]
Tricitrinol BHuman leukemia HL-60, Colon cancer HCT-116, Cervical cancer KB3.2 µM, 4.8 µM, 3.9 µM[5]
AsperlinHuman cervical carcinoma HeLaReduces cell proliferation, induces G2/M arrest[5]
Anti-inflammatory Activity

Several compounds derived from Aspergillus have shown potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators.

Table 2: Anti-inflammatory Activity of Selected Aspergillus Metabolites

CompoundAssayReported IC50 ValuesReference(s)
Asperulosin ANitric Oxide (NO) production in LPS-induced RAW264.7 cells1.49 ± 0.31 µM[6][7]
Asperulosin BNitric Oxide (NO) production in LPS-induced RAW264.7 cells3.41 ± 0.85 µM[6][7]
Asperversiamide GiNOS inhibition in LPS-induced RAW264.7 cells5.39 µM[8]
ViridicatolNO production in LPS-stimulated RAW264.7 and BV2 cells46.03 µM (RAW264.7), 43.03 µM (BV2)[8]

Experimental Protocols

Detailed experimental protocols for the bioactivity of this compound are not available in the public domain. However, this section provides standardized methodologies for assessing the types of bioactivities observed in related Aspergillus metabolites.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the compound concentration versus cell viability.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

Objective: To measure the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • IC50 Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Potential Anti-inflammatory Mechanism of Action

Many anti-inflammatory compounds from Aspergillus exert their effects by modulating the NF-κB signaling pathway.[7][8]

NF_kB_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Gene_Expression Compound Aspergillus Metabolite (e.g., Viridicatol) Compound->IKK Inhibition

Caption: Potential NF-κB inhibitory pathway of Aspergillus metabolites.

General Workflow for Bioactivity Screening of Natural Products

Bioactivity_Workflow Start Fungal Culture (Aspergillus sp.) Extraction Extraction of Secondary Metabolites Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay Bioactivity Screening (e.g., Cytotoxicity, Anti-inflammatory) Fractions->Bioassay Active_Fraction Active Fraction(s) Bioassay->Active_Fraction Identified Isolation Isolation of Pure Compounds Active_Fraction->Isolation Pure_Compound Pure Compound (e.g., this compound) Isolation->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Dose_Response Dose-Response & IC50 Determination Pure_Compound->Dose_Response Mechanism Mechanism of Action Studies Dose_Response->Mechanism

Caption: Workflow for natural product bioactivity screening.

Conclusion

The available scientific literature identifies this compound as an anthelmintic agent, though with limited published data on its potency and in vivo efficacy. The broader genus of Aspergillus is a rich source of bioactive compounds with significant anticancer and anti-inflammatory activities. Further independent verification and detailed studies are necessary to fully characterize the bioactivity profile of this compound, determine its mechanism of action, and explore its potential for therapeutic applications beyond its reported anthelmintic properties. Researchers are encouraged to use the provided standardized protocols as a starting point for such investigations.

References

Comparative Guide to the Synergistic Antifungal Effects of Voriconazole and Anidulafungin against Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No publicly available experimental data was found on the synergistic effects of 16-Keto Aspergillimide or its derivatives. This guide is provided as a comprehensive example of the requested format, focusing on the well-documented synergistic interaction between voriconazole (B182144) and anidulafungin (B1665494) against Aspergillus fumigatus. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Invasive aspergillosis, primarily caused by Aspergillus fumigatus, is a life-threatening infection in immunocompromised patients. The emergence of antifungal resistance necessitates the exploration of combination therapies to enhance efficacy. This guide provides a comparative analysis of the synergistic effects of voriconazole, a triazole antifungal, and anidulafungin, an echinocandin, against Aspergillus fumigatus. While voriconazole is a first-line agent for treating invasive aspergillosis, combination therapy with an echinocandin like anidulafungin may offer a beneficial strategy, particularly against resistant strains.[1][2]

Mechanisms of Action

The synergistic interaction between voriconazole and anidulafungin stems from their distinct mechanisms of action, which target different essential components of the fungal cell.

  • Voriconazole: As a triazole antifungal, voriconazole inhibits the fungal cytochrome P450-dependent enzyme 14-alpha-sterol demethylase.[3][4] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[3] Disruption of ergosterol synthesis leads to a compromised cell membrane, inhibiting fungal growth.[4]

  • Anidulafungin: Anidulafungin belongs to the echinocandin class and acts by inhibiting the synthesis of β-(1,3)-D-glucan, an essential polysaccharide in the fungal cell wall.[5][6] This is achieved by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[5][6] The resulting depletion of glucan weakens the cell wall, leading to osmotic instability and cell death.[5]

The combined action of these drugs creates a potent antifungal effect. Voriconazole weakens the cell membrane, which may facilitate the entry or enhance the activity of anidulafungin against the cell wall, and vice versa.

Synergy_Mechanism cluster_voriconazole Voriconazole Action cluster_anidulafungin Anidulafungin Action cluster_outcome Synergistic Outcome VRC Voriconazole Ergosterol_Pathway Lanosterol 14α-demethylase VRC->Ergosterol_Pathway Inhibits Ergosterol Ergosterol Synthesis Ergosterol_Pathway->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Synergy Synergistic/Additive Effect Membrane->Synergy ANI Anidulafungin Glucan_Synthase β-(1,3)-D-Glucan Synthase ANI->Glucan_Synthase Inhibits Glucan β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan Cell_Wall Fungal Cell Wall Integrity Glucan->Cell_Wall Cell_Wall->Synergy Fungal_Death Fungal Cell Death Synergy->Fungal_Death Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_inoculum Prepare Fungal Inoculum (0.5 x 10^5 to 2.5 x 10^5 CFU/mL) inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate prep_drugs Prepare Serial Dilutions of Antifungal Agents add_drugA Add Drug A Dilutions (Horizontally) prep_drugs->add_drugA add_drugB Add Drug B Dilutions (Vertically) prep_drugs->add_drugB dispense_media Dispense RPMI Medium into 96-well plate dispense_media->add_drugA dispense_media->add_drugB add_drugA->inoculate add_drugB->inoculate incubate Incubate at 35°C for 48-72 hours inoculate->incubate read_mic Visually Determine MIC for each drug and combination incubate->read_mic calc_fic Calculate FIC for each drug read_mic->calc_fic calc_fici Calculate FIC Index (FICI) calc_fic->calc_fici interpret Interpret Interaction (Synergy, Additive, Antagonism) calc_fici->interpret

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Disposal of 16-Keto Aspergillimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 16-Keto Aspergillimide, a substance classified with oral and aquatic toxicity. Adherence to these protocols is critical for protecting both laboratory personnel and the environment.

Core Safety and Hazard Information

This compound is identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Due to these hazards, it is imperative that this compound and its containers are disposed of through an approved waste disposal plant and not released into the environment.[1]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4 (H302)Harmful if swallowed.[1]
Acute Aquatic ToxicityCategory 1 (H400)Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityCategory 1 (H410)Very toxic to aquatic life with long lasting effects.[1]

Key Precautionary Measures:

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P273: Avoid release to the environment.[1]

  • P391: Collect spillage.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Experimental Protocol: Disposal Workflow

The proper disposal of this compound is a critical final step in the experimental workflow. The following protocol outlines the necessary steps for safe and compliant disposal.

Materials:

  • Appropriate Personal Protective Equipment (PPE): laboratory coat, safety glasses, and chemical-resistant gloves.

  • Clearly labeled, leak-proof waste container compatible with chemical waste.

  • Waste manifest or logbook for tracking hazardous waste.

Procedure:

  • Segregation: At the point of generation, carefully segregate waste contaminated with this compound from general laboratory waste. This includes any residual solid compound, solutions, and contaminated consumables such as pipette tips, gloves, and weighing papers.

  • Containerization:

    • Place solid waste directly into a designated hazardous waste container.

    • For liquid waste (e.g., solutions containing this compound), use a dedicated, leak-proof, and clearly labeled container. Do not mix with other incompatible waste streams.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation point.

  • Documentation: Record the generation of the waste in the laboratory's hazardous waste log. Include the date, quantity, and chemical name.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal service.[2] This is a mandatory step to ensure the waste is treated and disposed of in accordance with environmental regulations.[1] Never dispose of this compound down the drain or in regular trash.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound, from the point of generation to final disposal.

DisposalWorkflow Start Waste Generation (this compound) Segregate Segregate Waste (Solid & Liquid) Start->Segregate Point of Use Containerize Package in Labeled, Leak-Proof Container Segregate->Containerize Store Secure Storage in Designated Area Containerize->Store Document Log Waste Details Store->Document ArrangeDisposal Arrange Collection by Licensed Service Store->ArrangeDisposal End Final Disposal at Approved Facility ArrangeDisposal->End

Caption: Disposal workflow for this compound.

By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Personal protective equipment for handling 16-Keto Aspergillimide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 16-Keto Aspergillimide

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate environmental impact.

Hazard Identification and Safety Summary

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to the safety protocols outlined below is mandatory to minimize exposure risks and prevent environmental contamination.

Property Value Source
Molecular Formula C₂₀H₂₇N₃O₄DC Chemicals
Molecular Weight 373.45DC Chemicals
Appearance White solid-
CAS Number 199784-50-4DC Chemicals
Storage Temperature -20°C-
GHS Hazard Statements H302: Harmful if swallowedDC Chemicals
H410: Very toxic to aquatic life with long lasting effectsDC Chemicals
Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory conditions should be conducted to ensure the appropriate level of protection. However, the minimum required PPE for handling this compound includes:

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn.[2] Gloves should be inspected before use and disposed of as contaminated waste after handling the compound.[2]

  • Eye Protection : Safety glasses with side shields or chemical splash goggles are required to protect against splashes.[3]

  • Skin and Body Protection : A lab coat must be worn to prevent skin contact.[2] Ensure that street clothing is fully covered.

  • Respiratory Protection : When handling the solid form outside of a certified chemical fume hood or ventilated enclosure, a NIOSH-approved respirator is necessary to prevent inhalation of the powder.

Operational Plan: Step-by-Step Handling Procedures

To minimize the risk of exposure and contamination, the following step-by-step procedures should be followed:

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound should be stored in a tightly sealed, clearly labeled container at -20°C.

  • Store in a designated area away from incompatible materials.

2. Weighing and Aliquoting (Solid Form):

  • All handling of the solid compound must be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation risk.[4]

  • Use disposable bench covers to contain any potential spills.

  • Employ wet cleaning methods or a HEPA vacuum for any necessary cleanup of the work area; dry sweeping is prohibited.

  • When transferring the powder, use small scoops to prevent aerosolization.

  • Keep the container closed whenever possible.

3. Dissolving the Compound:

  • Once dissolved in a suitable solvent, the risk of inhalation is significantly reduced. However, appropriate PPE must still be worn.

  • If the procedure involves any risk of aerosol generation (e.g., sonication), it must be conducted within a ventilated enclosure.

  • Clearly label all solutions with the compound name, concentration, solvent, and hazard warnings.

4. Experimental Use:

  • Handle all solutions containing this compound with care to avoid splashes and spills.

  • Wash hands thoroughly after handling, even if gloves were worn.[2]

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling Solid Compound cluster_experiment Experimental Procedure cluster_disposal Waste Disposal a Don Appropriate PPE (Gloves, Goggles, Lab Coat) b Prepare Ventilated Workspace (Fume Hood) a->b c Weigh Solid this compound b->c Enter Handling Phase d Dissolve in Appropriate Solvent c->d e Conduct Experiment with Solution d->e Proceed to Experiment f Collect Liquid Waste in Sealed Hazardous Waste Container e->f Generate Liquid Waste g Dispose of Contaminated Solids (Gloves, Liners) in Designated Waste Bag e->g Generate Solid Waste h Arrange for Professional Hazardous Waste Disposal f->h g->h

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Due to its high toxicity to aquatic life, this compound and its waste products must not be disposed of down the drain or in regular trash.[5][6]

1. Liquid Waste:

  • All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.[7]

  • The container should be stored in a secondary containment bin.

2. Solid Waste:

  • All contaminated solid waste, including gloves, disposable lab coats, bench liners, and weighing papers, must be collected in a dedicated, sealed plastic bag for hazardous waste.[8]

3. Final Disposal:

  • All waste containing this compound must be disposed of through a certified hazardous waste disposal company in accordance with local, state, and federal regulations.[5]

Emergency Procedures
  • If Swallowed : Call a poison control center or doctor immediately for treatment advice.[1] Rinse mouth with water.[1]

  • Skin Contact : Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Spills : For minor spills, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.